1-(4-Aminophenyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-aminophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYMOYIHDKMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695064 | |
| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-85-9 | |
| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Azetidine Scaffold
An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
This compound is a non-canonical amino acid derivative that has garnered significant attention from medicinal chemists and drug development professionals. Its rigid, four-membered azetidine ring serves as a conformationally constrained bioisostere for various structural motifs, such as proline and aniline fragments.[1][2] Incorporating this building block into a drug candidate can profoundly influence its pharmacological properties, including binding affinity, metabolic stability, and selectivity, by precisely orienting key functional groups in three-dimensional space.[3] This guide provides a comprehensive, field-proven protocol for its synthesis, focusing on the underlying chemical principles and practical considerations for laboratory execution.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached via a two-stage strategy. The primary disconnection occurs at the N-aryl bond, suggesting an N-arylation reaction between an azetidine core and a suitable phenyl precursor. To avoid side reactions and manage the reactivity of the aniline amine, its synthesis is planned from a more stable precursor, the corresponding nitroaromatic compound.
This retrosynthetic logic points to a robust and widely practiced forward synthesis:
-
N-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between a protected azetidine-3-carboxylic acid and 1-fluoro-4-nitrobenzene to form the key intermediate, 1-(4-nitrophenyl)azetidine-3-carboxylic acid.
-
Reduction: Selective reduction of the aromatic nitro group to the target primary amine.
This approach is favored due to the high reliability of each step and the commercial availability of the starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid Intermediate
This phase involves the formation of the crucial C-N bond between the azetidine ring and the nitrophenyl group. The strategy hinges on protecting the carboxylic acid to prevent unwanted reactivity and activating the aromatic ring towards nucleophilic attack.
Principle and Rationale for Experimental Choices
-
Starting Materials : The synthesis begins with azetidine-3-carboxylic acid. Its carboxylic acid functionality is acidic and nucleophilic, which would interfere with the basic conditions of the N-arylation. Therefore, protection as an ester (e.g., ethyl or tert-butyl ester) is a mandatory first step.[4][5] 1-Fluoro-4-nitrobenzene is selected as the arylating agent. The fluorine atom is an excellent leaving group for SNAr, and the strong electron-withdrawing effect of the para-nitro group activates the ring for attack by the secondary amine of the azetidine.
-
Reaction Conditions : The reaction is performed in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to solubilize the reactants and facilitate the charge separation in the transition state. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity, without competing in the SNAr reaction.
Detailed Experimental Protocol: N-Arylation and Deprotection
Step 1: Esterification of Azetidine-3-carboxylic acid (Example: Ethyl Ester)
-
Suspend azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol (EtOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Causality: SOCl₂ reacts with EtOH to form HCl in situ, which catalyzes the esterification and provides the hydrochloride salt of the product, preventing polymerization.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure to yield ethyl azetidine-3-carboxylate hydrochloride as a solid, which can be used directly or neutralized.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve ethyl azetidine-3-carboxylate (or its hydrochloride salt, 1.0 eq) in DMF.
-
Add potassium carbonate (K₂CO₃, 2.5 eq). Causality: This base neutralizes the hydrochloride salt and deprotonates the azetidine nitrogen for the nucleophilic attack.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C for 8-12 hours. Monitor progress by LC-MS or TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield crude ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Causality: LiOH is a strong base that hydrolyzes the ethyl ester back to the carboxylic acid.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3-4 with 1M HCl.
-
The product, 1-(4-nitrophenyl)azetidine-3-carboxylic acid, will often precipitate and can be collected by filtration.[6]
| Parameter | Step 1: Esterification | Step 2: N-Arylation | Step 3: Saponification |
| Key Reagents | Azetidine-3-carboxylic acid, EtOH, SOCl₂ | Ethyl azetidine-3-carboxylate, 1-Fluoro-4-nitrobenzene, K₂CO₃ | Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate, LiOH |
| Solvent | Ethanol | DMF | THF/Water |
| Temperature | 0 °C to Reflux | 80-100 °C | Room Temperature |
| Typical Duration | 4-6 hours | 8-12 hours | 2-4 hours |
| Workup | Evaporation | Aqueous Extraction | Acidification & Filtration |
Part II: Reduction of the Nitro Group to the Final Product
The final transformation is the selective reduction of the aromatic nitro group to the desired aniline. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean conversion, and mild conditions that preserve the rest of the molecule.
Principle and Rationale for Experimental Choices
-
Reduction Method : Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and scalable method for reducing aromatic nitro groups.[7] The reaction proceeds cleanly with molecular hydrogen (H₂) as the reductant, producing water as the only byproduct. This method avoids the use of stoichiometric metal reagents that can complicate purification.
-
Catalyst and Solvent : 10% Pd/C is a standard and effective catalyst. The reaction is typically run in a protic solvent like methanol (MeOH) or ethanol (EtOH), which helps to solubilize the substrate and does not interfere with the hydrogenation process.
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Charge a suitable hydrogenation vessel with 1-(4-nitrophenyl)azetidine-3-carboxylic acid (1.0 eq) and methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and periodically analyzing samples by LC-MS. The reaction is typically complete within 4-18 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The catalyst is pyrophoric and should be handled while wet and disposed of properly.
-
Rinse the filter pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Caption: Overall synthetic workflow from protected starting material to final product.
Characterization and Quality Control
To ensure the integrity of the final product, a panel of analytical techniques should be employed. This self-validating system confirms the structure and purity of the synthesized compound.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm the molecular weight of the final product (C₁₀H₁₂N₂O₂, MW: 192.21 g/mol ) and assess its purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the aromatic protons (typically two doublets in the aminophenyl region), and the aliphatic protons of the azetidine ring (multiplets for the CH₂ and CH groups).
-
¹³C NMR : Will confirm the number of unique carbon environments, including the aromatic carbons, the azetidine carbons, and the carboxyl carbon.
-
-
High-Performance Liquid Chromatography (HPLC) : Provides a quantitative measure of purity by separating the target compound from any residual starting materials or byproducts.
Conclusion
The synthesis of this compound is a reproducible and scalable process rooted in fundamental organic reactions. The two-part strategy of N-arylation followed by nitro group reduction provides a reliable path to this valuable building block. By understanding the rationale behind the choice of reagents, protecting groups, and reaction conditions, researchers can confidently execute this synthesis and apply it in the development of novel therapeutics.
References
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Introduction: The Strategic Importance of 1-(4-Aminophenyl)azetidine-3-carboxylic acid in Modern Drug Discovery
This compound is a unique molecular scaffold that has garnered significant interest within the medicinal chemistry community. Its rigid azetidine core, a four-membered nitrogen-containing heterocycle, offers a distinct three-dimensional geometry that can be exploited to achieve high-affinity and selective interactions with biological targets. The presence of both a basic aromatic amine and an acidic carboxylic acid group imparts amphoteric character, making its physicochemical properties exquisitely sensitive to the surrounding pH environment. As the majority of drugs are weak acids or bases, a comprehensive understanding of these properties is not merely academic; it is a critical prerequisite for successful drug development, profoundly influencing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a field-proven perspective on why these properties are crucial and how they are reliably determined. The narrative will delve into the causality behind experimental choices, grounding theoretical concepts in practical application.
Core Physicochemical Profile: A Quantitative Overview
While extensive experimental data for this specific molecule is not widely published, a combination of predicted values and an understanding of its structural motifs allows for the construction of a foundational physicochemical profile. It is imperative to note that these predicted values serve as a preliminary guide, and rigorous experimental determination is essential for progressing a drug candidate.
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 192.21 g/mol | Influences diffusion and transport across membranes. |
| pKa | Acidic (Carboxylic Acid): ~2.4-4.5 Basic (Aromatic Amine): ~4.0-5.0 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.[1][2][3][4] |
| logP (Octanol-Water Partition Coefficient) | Low to Moderate | A measure of lipophilicity, which is critical for membrane permeability and absorption.[][6][7][8] |
| Aqueous Solubility | pH-dependent | Directly impacts bioavailability and formulation strategies.[9][10][11][12] |
| Melting Point | Not available (likely a solid) | Relevant for formulation and manufacturing processes. |
| Chemical Stability | Potentially susceptible to oxidation and pH-driven degradation | Determines shelf-life and potential for degradation product formation.[13][14] |
Ionization State (pKa): The Master Switch of Biological Activity
The ionization constant, or pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate.[1][4] It dictates the extent to which a molecule is charged at a given pH, which in turn profoundly affects its solubility, lipophilicity (logD), and ability to interact with its biological target. For this compound, we must consider two key pKa values: that of the carboxylic acid and the aromatic amine.
Diagram: Ionization States of this compound
Caption: Key steps influencing oral drug bioavailability.
Experimental Protocols: Kinetic and Thermodynamic Solubility Assays
It is important to distinguish between kinetic and thermodynamic solubility, as they provide different insights.
1. Kinetic Solubility Assay [15][16][17][18] Principle: This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It mimics the conditions of many in vitro biological assays.
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Dilution: Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., PBS at pH 7.4) in a microplate well.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or separate the undissolved precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a plate-based UV-Vis reader or LC-MS.
2. Thermodynamic (Equilibrium) Solubility Assay [16][19][20][21][22] Principle: This method determines the true equilibrium solubility of the solid form of the compound in a buffer, which is more relevant for predicting in vivo dissolution.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess of the solid compound to an aqueous buffer in a vial.
-
Equilibration: Shake the slurry at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Causality Behind Experimental Choices: Kinetic solubility is useful for early-stage screening due to its speed, while thermodynamic solubility provides a more accurate and fundamentally important value for lead optimization and pre-formulation studies.
Chemical and Physical Stability: Ensuring Integrity and Shelf-Life
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time. [13][14]Instability can lead to a loss of potency and the formation of potentially toxic degradation products.
Experimental Protocol: Accelerated Stability Testing
Principle: To avoid lengthy real-time stability studies, accelerated testing exposes the drug substance to elevated stress conditions (e.g., high temperature and humidity) to predict its long-term stability. [23][24][25][26] Step-by-Step Methodology:
-
Sample Storage: Store samples of this compound in controlled environment chambers under various conditions (e.g., 40°C/75% relative humidity, photostability chambers).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.
-
Data Evaluation: The data is used to model the degradation kinetics and extrapolate the shelf-life under recommended storage conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and decomposition pathways. [27][28][29] Step-by-Step Methodology:
-
Sample Loading: Place a small, accurately weighed amount of the compound into a TGA sample pan.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.
-
Data Acquisition: Continuously monitor and record the sample's mass as the temperature increases.
-
Data Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or desolvation.
Causality Behind Experimental Choices: Accelerated stability studies are a regulatory requirement and provide crucial data for formulation development. [30]TGA offers a rapid assessment of thermal stability, which can guide handling and storage conditions.
Conclusion: A Holistic View for Rational Drug Design
The physicochemical properties of this compound are intricately linked and collectively determine its potential as a drug candidate. A thorough and early-stage characterization of its pKa, lipophilicity, solubility, and stability is not just a data-gathering exercise but a strategic imperative. This knowledge empowers medicinal chemists to make informed decisions, enabling the rational design of molecules with optimized ADME profiles and a higher probability of clinical success. The experimental protocols outlined in this guide represent the industry-standard approaches for obtaining reliable and reproducible data, forming the bedrock of a successful drug discovery program.
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A Technical Guide to 1-(4-Aminophenyl)azetidine-3-carboxylic acid (CAS 887595-85-9): Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-(4-Aminophenyl)azetidine-3-carboxylic acid. It delves into the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its chemical reactivity, and discusses its applications as a valuable building block in modern drug discovery.
Introduction: A Bio-isosterically Significant Scaffold
This compound is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry. Its structure uniquely combines three key pharmacophoric elements:
-
A Strained Azetidine Ring: This four-membered nitrogen heterocycle acts as a rigid, conformationally constrained scaffold.[1][2] Unlike more flexible linkers, the azetidine ring provides a well-defined three-dimensional vector for substituents, which can lead to improved binding affinity and selectivity for biological targets. It often serves as a bio-isostere for other cyclic systems like piperidine or as a constrained analogue of β-proline.[3]
-
A Carboxylic Acid Group: This functional group imparts aqueous solubility and provides a critical handle for chemical modifications, most notably the formation of amide bonds in peptide synthesis or with other amine-containing molecules.[4]
-
A 4-Aminophenyl Moiety: The primary aromatic amine is a versatile functional group for further derivatization, enabling the molecule to be incorporated into larger structures through amide couplings, sulfonamide formation, or other C-N bond-forming reactions.
The convergence of these features makes this compound a powerful building block for creating novel chemical entities with tailored pharmacokinetic and pharmacodynamic properties, particularly in the development of peptide mimetics and small molecule therapeutics.[5][6]
Physicochemical and Spectroscopic Profile
Core Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 887595-85-9 | [7][8][9] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [10] |
| Molecular Weight | 192.21 g/mol | [9][10] |
| Appearance | Typically a solid | [11] |
| IUPAC Name | This compound | [9] |
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks characteristic of its functional groups.[12]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.
-
N-H Stretch (Aromatic Amine): Two distinct, sharp peaks in the range of 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710-1760 cm⁻¹.
-
C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic and azetidine ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically above 10 ppm.[13] The aromatic protons on the aminophenyl ring would appear as two distinct doublets in the aromatic region (approx. 6.5-7.5 ppm). The protons on the strained azetidine ring would likely appear in the 3.5-4.5 ppm range.[14][15]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[12][13] The aromatic carbons would appear between 110-150 ppm, and the carbons of the azetidine ring would be found further upfield.
Synthesis and Purification Workflow
A robust and logical synthetic route to this compound is detailed below. This multi-step process is designed for high fidelity and scalability, beginning from commercially available precursors.
Synthetic Scheme Overview
The chosen strategy involves the initial synthesis of a protected azetidine core, followed by N-arylation, reduction of a nitro group, and final deprotection to yield the target compound. This approach provides excellent control over side reactions and facilitates purification at each stage.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid ethyl ester
-
Rationale: This step introduces the phenyl ring onto the azetidine nitrogen via a nucleophilic aromatic substitution (SNAr) reaction. 1-Fluoro-4-nitrobenzene is used as the electrophile; the fluorine is an excellent leaving group, and the para-nitro group strongly activates the ring towards nucleophilic attack. A non-nucleophilic base (DIPEA) is used to scavenge the HF byproduct without competing in the reaction.
-
Procedure:
-
To a solution of azetidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the product as a yellow solid.
-
Step 2: Synthesis of this compound ethyl ester
-
Rationale: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for this transformation, which proceeds cleanly under a hydrogen atmosphere.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in ethanol (10 mL/mmol) in a flask suitable for hydrogenation.
-
Add 10% Palladium on carbon (Pd/C, 10% w/w).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the desired amine, which is often used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is a mild and effective reagent for this purpose. Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the crude amine from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 8 mL/mmol).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS. Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~5-6 by the slow, dropwise addition of 1M hydrochloric acid (HCl).
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then diethyl ether.
-
Dry the solid under high vacuum to afford the final product, this compound.
-
Chemical Reactivity and Derivatization
The molecule possesses three distinct functional groups, each offering a handle for orthogonal chemical modification. This versatility is central to its utility as a building block.
Caption: Key reaction sites on the molecule.
-
Aromatic Amine (Site A): The nucleophilic primary amine on the phenyl ring is readily acylated to form amides or sulfonamides. It can also participate in reductive amination, diazotization reactions, or serve as a nucleophile in various coupling schemes.
-
Carboxylic Acid (Site B): This is the most common site for modification. It can be activated (e.g., with HATU, HOBt/EDC) and coupled with amines to form amide bonds, making it a cornerstone for incorporation into peptides or other small molecules.[6] It can also be reduced to an alcohol or converted to other acid derivatives.
-
Azetidine Nitrogen (Site C): While the lone pair of the azetidine nitrogen is delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to an alkyl-substituted azetidine, it can still undergo reactions like N-alkylation or N-acylation under specific conditions.[16] However, the reactivity at this site is significantly lower than at the exocyclic primary amine. The strained nature of the azetidine ring can also lead to ring-opening reactions under harsh acidic conditions.[17]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly sought-after building block in the design of novel therapeutics.
-
Constrained Peptide Mimetics: Azetidine carboxylic acids are valuable as conformationally restricted amino acid surrogates.[3] Their incorporation into a peptide backbone can enforce a specific turn or secondary structure, which can enhance binding to a target receptor and improve metabolic stability by resisting protease degradation. An analogue of the endomorphin tetrapeptide has been synthesized using a similar azetidine moiety.[5]
-
Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating diverse chemical libraries. The orthogonal reactivity of the amine and carboxylic acid groups allows for a divergent synthetic approach, where a common core can be elaborated with a wide variety of building blocks at two different positions.
-
Fragment-Based Drug Design (FBDD): As a small, rigid molecule with well-defined vectors for growth, it is an ideal fragment for FBDD campaigns. The azetidine core can occupy a specific pocket in a protein active site, with the phenylamine and carboxylate groups serving as exit vectors for linking to other fragments or growing the molecule into a more potent lead.
Caption: Role as a central scaffold in library synthesis.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its inherent structural rigidity, coupled with the versatile and orthogonal reactivity of its functional groups, provides a powerful platform for constructing novel molecules with precisely controlled three-dimensional architectures. From enhancing the properties of peptides to serving as a core scaffold for small molecule libraries, its strategic application continues to contribute to the advancement of drug discovery programs.
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A Guide to the Structural Elucidation of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(4-Aminophenyl)azetidine-3-carboxylic acid is a unique small molecule featuring a strained four-membered azetidine ring, a p-substituted aniline moiety, and a carboxylic acid group. This distinct combination of functionalities makes it an interesting scaffold in medicinal chemistry and drug development, potentially offering novel vectors for molecular interactions and improved physicochemical properties.[1][2][3] The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for enabling rational drug design.
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
A Multi-faceted Analytical Approach
The elucidation of a novel molecular structure requires a confluence of evidence from various analytical techniques. No single method provides all the necessary information. Our strategy employs a logical workflow, starting with fundamental spectroscopic techniques to piece together the molecular framework and culminating in the definitive confirmation of its three-dimensional arrangement.
Caption: Key HMBC correlations confirming the connectivity of the major structural fragments.
Part 3: Definitive Structure - Single Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides a highly confident 2D structural assignment, only single-crystal X-ray crystallography can provide unambiguous proof of connectivity, configuration, and conformation in the solid state. [4][5]It is the ultimate arbiter of molecular structure.
Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated. [4][6]3. Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atomic positions are determined from this map, and the structural model is refined to best fit the experimental data.
Trustworthiness: A successful X-ray structure determination provides precise bond lengths, bond angles, and torsional angles, confirming the p-substitution pattern on the phenyl ring and the location of the carboxylic acid on the 3-position of the azetidine ring. It provides the absolute, undeniable proof of the elucidated structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By logically progressing from determining the molecular formula (HRMS) and identifying functional groups (FT-IR) to assembling the molecular framework (1D and 2D NMR), a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed through the definitive three-dimensional analysis provided by single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research or development involving this compound.
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ResearchGate. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2.... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 887595-85-9| Chemical Name : this compound. Retrieved from [Link]
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Domainex. (n.d.). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its unique combination of properties, including inherent ring strain, three-dimensional character, and metabolic stability, makes it a highly sought-after scaffold for the design of novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of azetidine-3-carboxylic acid derivatives. We will delve into their anticancer, antimicrobial, and neurological applications, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation therapies based on this remarkable scaffold.
The Azetidine Core: A Unique Chemical Landscape
The azetidine ring's distinct chemical and physical properties are central to its utility in drug design. The significant ring strain of approximately 25.4 kcal/mol contributes to its unique reactivity and conformational rigidity, which can lead to potent and selective interactions with biological targets.[2] Unlike the less stable and more difficult-to-handle aziridines, the azetidine ring offers a good compromise between stability and reactivity, making it amenable to a wide range of chemical modifications.[2][3] The presence of the nitrogen atom within the four-membered ring also provides a handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic optimization.[1]
Anticancer Activity: Targeting Key Oncogenic Pathways
Azetidine-3-carboxylic acid derivatives have demonstrated significant promise as anticancer agents, with a number of compounds exhibiting potent activity against various cancer cell lines.[4][5] A key mechanism of action for many of these derivatives is the inhibition of critical signaling pathways that drive tumor growth and survival.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[4] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive therapeutic target. Several novel azetidine derivatives have been identified as potent inhibitors of STAT3 signaling.[4][6]
Mechanism of Action: These azetidine-based inhibitors are thought to disrupt the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus where it regulates gene expression.[6] By preventing dimerization, these compounds effectively shut down the downstream signaling cascade, leading to the inhibition of tumor cell growth and the induction of apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative azetidine-3-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | Assay | IC₅₀/EC₅₀ (µM) | Reference |
| H172 (9f) | STAT3 Inhibition | - | STAT3 EMSA | 0.38 - 0.98 | [4] |
| Compound 6h | Topoisomerase II Inhibition | MCF-7 (Breast) | Growth Inhibition | Superior to Ciprofloxacin | [5] |
| Compound 6c, 6g | Topoisomerase II Inhibition | HCT-116 (Colon), A549 (Lung) | Growth Inhibition | Good | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Azetidine-3-carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the azetidine derivatives for 48-72 hours. Include a vehicle control (solvent alone).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[4]
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel therapeutic agents.[7] Azetidine-3-carboxylic acid derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[7][8]
Quinolone Hybrids
A particularly successful strategy has been the incorporation of the azetidine moiety into the quinolone antibiotic scaffold.[5][9] These hybrid molecules often exhibit enhanced antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.[5][9]
Mechanism of Action: Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5] The azetidine substituent can modulate the drug's interaction with these enzymes and influence its pharmacokinetic properties, leading to improved potency and a broader spectrum of activity.[9] Structure-activity relationship studies have shown that the stereochemistry of the azetidine ring is critical for antibacterial efficacy.[9]
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative azetidine-3-carboxylic acid derivatives.
| Compound ID | Bacterial/Fungal Strain | Assay | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Compound M7 | Staphylococcus aureus | Agar Well Diffusion | 22 | [10] |
| Compound M7, M8 | Escherichia coli | Agar Well Diffusion | 25 | [10] |
| Compound 6i | Methicillin-resistant S. aureus (MRSA) | MIC Determination | 0.25–16.00 | [5][11] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion assay is a widely used method to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Petri plates
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Azetidine-3-carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Sterile cork borer
Procedure:
-
Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates.[4] Once solidified, inoculate the agar surface with the test microorganism.[4]
-
Well Creation: Create wells in the agar using a sterile cork borer.[4]
-
Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells.[4] Use the solvent alone as a negative control and a standard antibiotic solution as a positive control.[4]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[4] Compare the zone of inhibition of the test compounds with that of the standard antibiotic.[4]
Neurological Activity: Modulating CNS Targets
The unique conformational constraints of the azetidine ring make it an ideal scaffold for designing ligands that can selectively interact with targets in the central nervous system (CNS).[12][13] Azetidine-3-carboxylic acid derivatives have been explored for their potential as GABA uptake inhibitors and as agents targeting NMDA receptors.
GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Inhibiting its reuptake from the synaptic cleft can prolong its inhibitory effect, a mechanism that is therapeutically relevant for conditions such as epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained analogs of GABA and have shown inhibitory activity against GABA transporters (GATs).[12] For instance, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid has been identified as a potent GAT-3 inhibitor with an IC50 value of 15.3 µM.[12]
NMDA Receptor Modulation
Azetidine-2,3-dicarboxylic acids have been synthesized as highly conformationally restricted analogs of the neurotransmitter N-methyl-D-aspartate (NMDA) and have been evaluated for their activity at NMDA receptors.[14]
Caption: Inhibition of GABA Reuptake by Azetidine Derivatives.
Conclusion and Future Perspectives
Azetidine-3-carboxylic acid and its derivatives represent a versatile and powerful scaffold in the ongoing quest for novel and effective therapeutic agents. Their unique structural and chemical properties have enabled the development of compounds with a broad range of biological activities, including anticancer, antimicrobial, and neurological effects. The continued exploration of this privileged motif, coupled with advances in synthetic methodologies and a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug discovery. As researchers continue to unlock the full potential of the azetidine core, we can anticipate the emergence of a new generation of innovative medicines to address unmet medical needs.
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Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. [Link]
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Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., & Pagella, P. G. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]
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Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40. [Link]
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Gudipati, R., Anreddy, N., & Poddutoori, R. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2827-2838. [Link]
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Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
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Singh, R., & Kumar, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Request PDF. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]
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ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]
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Contino, M., Iacobazzi, A., Leopoldo, M., Caccia, S., Colabufo, N. A., & Perrone, R. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Medicinal Chemistry Letters, 6(12), 1183-1188. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]
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Yue, P., Lopez-Tapia, F., & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15829-15853. [Link]
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Zhang, X., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]
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Semantic Scholar. (n.d.). 3-Azidoazetidines as the first scaffolds for β-amino azetidine carboxylic acid peptidomimetics: azetidine iminosugars containing an acetamido group do not inhibit β-N-acetylhexosaminidases. [Link]
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An In-Depth Technical Guide to the Predicted Spectral Characteristics of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)azetidine-3-carboxylic acid is a unique molecule that combines the rigid, strained four-membered azetidine ring with an aminophenyl moiety and a carboxylic acid. This combination of structural features makes it an intriguing building block in medicinal chemistry. The azetidine scaffold is a bioisostere of the more common pyrrolidine and piperidine rings and can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The aminophenyl group provides a versatile handle for further chemical modification, while the carboxylic acid can interact with biological targets or improve aqueous solubility.
Despite its potential, publicly available experimental spectral data for this compound is scarce. This guide, therefore, serves as a predictive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data. The predictions herein are grounded in the fundamental principles of spectroscopy and are supported by data from analogous structures. This document is intended to aid researchers in the identification and characterization of this compound, should it be synthesized or isolated.
Molecular Structure
For clarity in the following spectral predictions, the atoms of this compound are numbered as shown below.
Caption: Numbering scheme for this compound.
Predicted Mass Spectrum (MS)
The mass spectrum is anticipated to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern will be dictated by the stability of the resulting fragments, with cleavages of the strained azetidine ring and the bonds adjacent to the nitrogen atoms and the phenyl ring being prominent.
Expected Molecular Ion:
| Ion Formula | Calculated m/z |
| [C₁₀H₁₂N₂O₂]⁺ | 192.09 |
Predicted Fragmentation Pathway:
A plausible fragmentation pathway would involve the initial loss of the carboxyl group, followed by cleavages of the azetidine ring.
Caption: Plausible fragmentation pathway for this compound.
Table of Predicted Major Fragments:
| m/z | Predicted Fragment |
| 192 | Molecular Ion [M]⁺ |
| 174 | [M - H₂O]⁺ |
| 147 | [M - COOH]⁺ |
| 119 | [C₈H₉N]⁺ |
| 93 | [C₆H₇N]⁺ (Aniline) |
| 92 | [C₆H₆N]⁺ |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the presence of absorptions corresponding to the N-H bonds of the primary amine, the O-H and C=O bonds of the carboxylic acid, the C-N bonds, and the aromatic ring.
Table of Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity & Appearance |
| 3400-3200 | N-H Stretch (Amine) | Medium, two bands |
| 3300-2500 | O-H Stretch (Carboxylic Acid) | Strong, very broad |
| 2980-2850 | C-H Stretch (Aliphatic) | Medium to weak |
| 1720-1700 | C=O Stretch (Carboxylic Acid) | Strong, sharp |
| 1620-1580 | N-H Bend (Amine) & C=C Stretch (Aromatic) | Medium to strong |
| 1520-1480 | C=C Stretch (Aromatic) | Medium to strong |
| 1350-1250 | C-N Stretch (Aromatic Amine) | Strong |
| 1250-1150 | C-N Stretch (Azetidine) | Medium |
| 850-810 | C-H Bend (para-disubstituted Aromatic) | Strong |
Predicted Nuclear Magnetic Resonance (NMR) Spectra
The predicted NMR spectra are based on the analysis of chemical shifts for similar structural motifs. The use of a deuterated solvent such as DMSO-d₆ is assumed, which would allow for the observation of exchangeable protons (NH₂ and COOH).
Predicted ¹H NMR Spectrum
| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H on O2 (COOH) | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded carboxylic acid proton. |
| H on C6, C7 | 6.5 - 6.7 | Doublet | 2H | Aromatic protons ortho to the azetidine nitrogen. |
| H on C8, C9 | 6.8 - 7.0 | Doublet | 2H | Aromatic protons meta to the azetidine nitrogen. |
| H on N2 (NH₂) | 4.5 - 5.5 | Broad Singlet | 2H | Amine protons, position can vary. |
| H on C2, C4 | 3.8 - 4.2 | Triplet | 4H | Azetidine methylene protons adjacent to nitrogen. |
| H on C3 | 3.3 - 3.6 | Quintet | 1H | Azetidine methine proton. |
Predicted ¹³C NMR Spectrum
| Atom Number | Predicted Chemical Shift (ppm) | Rationale |
| C10 (COOH) | 173 - 176 | Carboxylic acid carbonyl carbon. |
| C5 | 145 - 148 | Aromatic carbon attached to N1, deshielded. |
| C8 | 140 - 143 | Aromatic carbon attached to N2, deshielded. |
| C7, C9 | 118 - 122 | Aromatic carbons meta to N1. |
| C6 | 113 - 116 | Aromatic carbons ortho to N1. |
| C2, C4 | 50 - 55 | Azetidine methylene carbons. |
| C3 | 35 - 40 | Azetidine methine carbon. |
Proposed Synthesis Protocol
A plausible synthetic route to this compound could involve the reaction of a protected azetidine-3-carboxylic acid with a protected p-phenylenediamine derivative, followed by deprotection.
Caption: A potential synthetic route to the target compound.
Step-by-Step Methodology:
-
N-Arylation: To a solution of 1-Boc-azetidine-3-carboxylic acid in a suitable solvent like DMF, add a base such as potassium carbonate. To this mixture, add 4-nitrofluorobenzene and heat the reaction. The progress can be monitored by TLC or LC-MS.
-
Purification: After the reaction is complete, the mixture is worked up by extraction and purified using column chromatography to yield Boc-protected 1-(4-nitrophenyl)azetidine-3-carboxylic acid.
-
Deprotection: The Boc-protecting group is removed by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
-
Reduction: The nitro group is then reduced to an amine. This can be achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.
-
Final Purification: The final product, this compound, can be purified by recrystallization or preparative HPLC.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted MS, IR, and NMR data offer a valuable reference for any researcher working with this compound. The characteristic broad O-H and sharp C=O stretches in the IR, the distinct aromatic and azetidine proton signals in the ¹H NMR, and the molecular ion peak at m/z 192 in the mass spectrum are expected to be the key identifiers for this molecule. The proposed synthesis offers a practical starting point for its preparation in a laboratory setting.
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The Strategic Blueprint: A Guide to the Commercial Availability and Application of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid
For the Forward-Thinking Researcher in Drug Discovery
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the commercial landscape and strategic application of 1-(4-aminophenyl)azetidine-3-carboxylic acid. This valuable building block is increasingly recognized for its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document provides an in-depth analysis of its commercial availability, a detailed, field-proven synthetic protocol, and an exploration of its applications, underpinned by scientific literature and practical insights.
The Azetidine Moiety: A Rising Star in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has garnered significant attention in contemporary medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique structural scaffold that can impart favorable physicochemical properties to drug candidates.[1] When incorporated into a larger molecule, the azetidine moiety can enhance binding affinity, improve metabolic stability, and fine-tune solubility and permeability.[2][3] This makes azetidine-containing compounds, such as this compound, highly sought-after building blocks in the design of next-generation therapeutics.[2]
Commercial Availability: Sourcing Your Starting Material
This compound (CAS No: 887595-85-9) is commercially available from a range of suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of your research, from small-scale screening to larger-scale synthesis. Below is a summary of some commercial sources for this compound.
| Supplier | Purity | Available Quantities |
| Pharmaffiliates | High Purity | Inquire for details[4] |
| BLDpharm | >97% | Gram to multi-gram scale[5] |
| CymitQuimica | >95% | Milligram to gram scale |
| United States Biological | Highly Purified | Inquire for details |
| Chemenu | 95%+ | Inquire for details |
Synthesis of this compound: A Practical, Two-Step Approach
While commercially available, an in-house synthesis of this compound can be a cost-effective and scalable option for large-scale needs. A robust and frequently employed strategy in organic synthesis involves the preparation of an aromatic amine via the reduction of a nitro-aromatic precursor. This approach is particularly advantageous as the nitro-intermediate is often more straightforward to synthesize and purify.
The following is a detailed, two-step experimental protocol for the synthesis of this compound, based on established chemical principles for the synthesis of 1-aryl-azetidine-3-carboxylic acids.[5][6]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid
This initial step involves a nucleophilic aromatic substitution reaction, a cornerstone of aryl-amine bond formation. The nitrogen atom of azetidine-3-carboxylic acid acts as the nucleophile, displacing the fluoride from 4-fluoronitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the reaction.
Experimental Protocol:
-
To a solution of azetidine-3-carboxylic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq) and 4-fluoronitrobenzene (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-(4-nitrophenyl)azetidine-3-carboxylic acid.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Experimental Protocol:
-
Suspend 1-(4-nitrophenyl)azetidine-3-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data based on the structure and data from analogous compounds.[7][8][9]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenyl group (typically in the range of δ 6.5-7.5 ppm), and signals for the azetidine ring protons (typically in the range of δ 3.5-4.5 ppm for the CH₂ groups and a distinct signal for the CH proton). The amino and carboxylic acid protons will also be present, with their chemical shifts being solvent-dependent. |
| ¹³C NMR | Resonances for the aromatic carbons, with those directly attached to the nitrogen and the amino group showing characteristic shifts. Signals for the azetidine ring carbons and the carboxylic acid carbonyl carbon (typically δ > 170 ppm) will also be observed. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂N₂O₂, MW: 192.22 g/mol ) should be observed. |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a particularly valuable scaffold in the development of kinase inhibitors.[10][11] The primary amine of the aminophenyl group serves as a key interaction point, often forming hydrogen bonds with the hinge region of the kinase active site. The azetidine ring acts as a rigid linker, positioning the rest of the molecule for optimal interactions with other regions of the active site, thereby enhancing potency and selectivity.[10] The carboxylic acid group provides a handle for further chemical modification, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic properties.[11][12]
Diagram of a Generic Kinase Inhibitor Interaction
Caption: Key interactions of a 1-(4-aminophenyl)azetidine-based kinase inhibitor.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a commercially accessible and synthetically tractable building block with significant potential in drug discovery. Its unique structural features make it an attractive scaffold for the design of potent and selective kinase inhibitors and other therapeutics. This guide provides a foundational understanding of its commercial landscape, a practical synthetic route, and its strategic application, empowering researchers to leverage this valuable molecule in their quest for novel medicines.
References
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- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid
- Table (3-3): 1H NMR and 13C NMR spectral for 3. (n.d.). Studylib.
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- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
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- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold. (n.d.). Benchchem.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
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- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.
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- Pro-Drug Development. (n.d.). International Journal of Pharmaceutical Sciences.
- 2-(3-Bromophenyl)
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed Central.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
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safety and handling of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
An In-Depth Technical Guide to the Safe Handling of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS 887595-85-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available safety data from structurally analogous compounds to establish a robust framework for risk assessment and mitigation. The guide covers hazard identification, personal protective equipment (PPE), detailed handling and storage protocols, emergency procedures, and disposal considerations. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks. All procedural recommendations are grounded in established laboratory safety standards and data from authoritative sources.
Compound Identification and Profile
This compound is a synthetic organic compound that incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle. Such scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and ability to serve as proline analogues.[1][2] The presence of both a carboxylic acid and an aniline-like amino group suggests specific chemical reactivity and potential biological activity that must be considered for safe handling.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 887595-85-9 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Canonical SMILES | C1C(N(C1)C2=CC=C(C=C2)N)C(=O)O |
| Recommended Storage | 2-8°C or -20°C, protect from light, moisture, and air |
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be constructed by examining the safety profiles of structurally related compounds, namely azetidine-3-carboxylic acid and other aminophenyl carboxylic acids.[3][4]
GHS Classification (Inferred from Analogous Compounds)
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Expertise & Causality:
-
Skin and Eye Irritation (H315, H319): The carboxylic acid moiety can act as a mild acid, while the aromatic amine can be a skin sensitizer. This combination makes the compound a likely irritant upon direct contact.[3][4]
-
Respiratory Irritation (H335): Fine powders of organic compounds can cause mechanical irritation to the respiratory tract. The potential for chemical irritation also exists.[3][4]
-
Oral Toxicity (H302): Many biologically active small molecules exhibit acute toxicity if ingested. The aniline substructure, in particular, is a common feature in molecules with oral toxicity.[3][4]
-
Mechanistic Insight - Proline Analogue: Azetidine-2-carboxylic acid, a close analogue, is known to be a proline mimic that can be misincorporated into proteins, leading to protein misfolding and cellular toxicity.[5][6][7] This potential mechanism underscores the need to prevent systemic exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory. All operations involving this compound should be preceded by a risk assessment.
Engineering and Administrative Controls
-
Ventilation: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.
-
Eyewash and Safety Shower: Ensure an ANSI-compliant eyewash station and safety shower are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing exposure. The following specifications are based on the inferred hazards.
| PPE Category | Item | Specification | Causality and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves (minimum 4 mil thickness). Inspect for integrity before use and use proper removal technique.[8] | Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of organic compounds. Double-gloving is recommended for handling larger quantities. |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles with side shields.[9] | Protects eyes from dust particles and accidental splashes of solutions. Standard safety glasses are insufficient. |
| Skin & Body Protection | Laboratory Coat | Standard white lab coat. A chemically resistant apron should be worn over the lab coat for larger quantities. | Prevents contamination of personal clothing and minimizes skin exposure from minor spills. |
| Respiratory Protection | (If necessary) | NIOSH-approved respirator with P95 or P100 particulate filters. | Required only if working outside of a fume hood (e.g., during a large spill cleanup) or if engineering controls are insufficient to prevent aerosolization. Routine use indicates inadequate ventilation. |
Experimental Protocols: Step-by-Step Methodologies
Workflow for Handling this compound
The following diagram outlines the critical control points in the handling workflow, from receipt to use.
Caption: Standard laboratory workflow for handling potent compounds.
Protocol for Weighing and Solution Preparation
-
Preparation: Before retrieving the compound, place a weigh boat, spatula, and any necessary glassware inside the chemical fume hood.
-
Tare Balance: If the analytical balance is not in the hood, place the weigh boat on the balance, tare it, and carefully transport it back to the hood.
-
Aliquoting: Open the stock container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the stock container immediately.
-
Dissolving: Place the receiving flask containing the appropriate solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent. Do not add solvent to the dry solid, as this can increase aerosolization.
-
Completion: Ensure the compound is fully dissolved before removing the solution from the fume hood.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a refrigerator at 2-8°C or a freezer at -20°C, as recommended by the supplier.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as aniline moieties can be susceptible to oxidation. Keep the container tightly sealed.[12]
-
Light and Moisture: Protect from light and moisture to prevent degradation.
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
A clear, logical approach is essential in an emergency.
Emergency Response Flowchart
Caption: Decision tree for first aid response to chemical exposure.
Spill Management
-
Small Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[3] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water.
-
Small Spill (Liquid): Absorb the spill with an inert material. Collect the contaminated absorbent into a hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Considerations
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
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Determining the Solubility Profile of 1-(4-Aminophenyl)azetidine-3-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation development to bioavailability. This in-depth technical guide provides a comprehensive framework for characterizing the solubility of 1-(4-Aminophenyl)azetidine-3-carboxylic acid, a novel azetidine-containing compound. While specific experimental data for this molecule is not yet publicly available, this guide outlines the fundamental principles and detailed experimental and computational methodologies required to establish a robust solubility profile. We will delve into the theoretical underpinnings of solubility, provide step-by-step protocols for established experimental techniques, and explore the utility of predictive computational models. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that dictates the developability of a compound.[1][2] Poor solubility can lead to a cascade of undesirable consequences, including low and erratic absorption, suboptimal in vivo exposure, and significant formulation hurdles.[1] Therefore, a thorough understanding of the solubility of a drug candidate like this compound in various solvents and physiological media is not merely an academic exercise but a critical step in de-risking a development program.
This compound is a molecule of interest, likely for its potential applications in medicinal chemistry, given the increasing prevalence of azetidine scaffolds in modern drug design.[3] Its structure, featuring both a basic amino group and an acidic carboxylic acid group, suggests a zwitterionic character, which will have profound implications for its solubility behavior, particularly as a function of pH.
This guide will provide a comprehensive overview of the necessary steps to fully characterize the solubility of this compound, from initial theoretical considerations to detailed experimental protocols and in silico modeling.
Theoretical Framework: Understanding the Drivers of Solubility
The adage "like dissolves like" provides a simple yet powerful framework for understanding solubility.[4] At a molecular level, the dissolution of a solid solute in a liquid solvent is an equilibrium process governed by the free energy change of the system. This process involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.
For a complex molecule like this compound, several key physicochemical properties will govern its solubility:
-
pKa: The ionization state of a molecule is a primary determinant of its aqueous solubility. As a zwitterionic compound, this compound will have at least two pKa values corresponding to the protonation of the amino group and the deprotonation of the carboxylic acid. Its solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values above and below the pKa of the acidic and basic groups, respectively.[5]
-
LogP (Octanol-Water Partition Coefficient): This parameter quantifies the lipophilicity of a compound. A higher logP generally correlates with lower aqueous solubility.
-
Melting Point: The melting point is related to the crystal lattice energy of the solid. A higher melting point often indicates stronger intermolecular forces in the crystal, which must be overcome for dissolution to occur, thus suggesting lower solubility.
-
Crystal Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility. It is crucial to characterize the solid-state properties of the material being tested.
Experimental Determination of Solubility: Protocols and Best Practices
A multi-tiered experimental approach is recommended to build a comprehensive solubility profile for this compound. This typically starts with high-throughput kinetic solubility assays in early discovery and progresses to more rigorous thermodynamic solubility measurements for lead optimization and pre-formulation.[2]
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5][6]
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium.[8] This can range from 24 to 72 hours.[5][9] A preliminary study can be conducted to determine the time to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[6][10] Care must be taken to avoid adsorption of the solute onto the filter material.[6]
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][10] A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.[1][11]
Data Presentation:
The results should be summarized in a clear and concise table.
| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | 25 | ~pI | Example Value | Example Value |
| 0.1 M HCl (pH 1.2) | 37 | 1.2 | Example Value | Example Value |
| PBS (pH 7.4) | 37 | 7.4 | Example Value | Example Value |
| Ethanol | 25 | N/A | Example Value | Example Value |
| Propylene Glycol | 25 | N/A | Example Value | Example Value |
Causality Behind Experimental Choices:
-
Choice of Solvents: The selection of solvents should be guided by the intended application. Aqueous buffers at physiologically relevant pH values (e.g., 1.2, 6.8, 7.4) are essential for biopharmaceutical assessment. Common organic and co-solvents used in formulations (e.g., ethanol, propylene glycol, PEG 400) should also be evaluated.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and controlled temperature is critical for reproducibility.[8]
-
Purity of the Compound: The use of a well-characterized and pure solid form of the compound is essential, as impurities can affect solubility.
Caption: A typical pH-solubility profile for a zwitterionic compound.
Computational Prediction of Solubility: In Silico Screening
In the early stages of drug discovery, when the amount of available compound is limited, computational models can provide valuable initial estimates of solubility. [12]These models are also useful for prioritizing compounds for synthesis and for understanding the molecular features that drive solubility.
Hansen Solubility Parameters (HSP)
HSP is a semi-empirical method that decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). [4]The principle is that substances with similar HSP values are likely to be miscible. [4]The "distance" (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated, and a smaller distance suggests higher solubility. Application to this compound:
The HSP of this compound can be estimated using group contribution methods available in software packages. These values can then be compared to the known HSP of a wide range of pharmaceutical solvents to identify potentially good solvents.
Data Presentation:
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Solute-Solvent Distance) | Predicted Solubility |
| Water | 15.5 | 16.0 | 42.3 | Calculated Value | High/Medium/Low |
| Ethanol | 15.8 | 8.8 | 19.4 | Calculated Value | High/Medium/Low |
| Acetone | 15.5 | 10.4 | 7.0 | Calculated Value | High/Medium/Low |
| Dichloromethane | 18.2 | 6.3 | 6.1 | Calculated Value | High/Medium/Low |
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility. [13][14][15]It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. [14] Application to this compound:
A 3D conformational search and quantum chemical calculations (DFT) are performed on the molecule to generate its sigma profile (a histogram of surface charge densities). This profile is then used by the COSMO-RS model to predict its solubility in various solvents. [16] Advantages of COSMO-RS:
-
It does not rely on experimental data for parameterization.
-
It can handle complex molecules and mixtures.
-
It can account for conformational flexibility, which can be important for solubility predictions. [16]
Conclusion and Strategic Outlook
A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a drug candidate. This guide has outlined a logical and scientifically rigorous approach to building a complete solubility profile. By integrating theoretical principles with robust experimental methodologies like the shake-flask method and potentiometric titration, and leveraging the predictive power of in silico tools such as HSP and COSMO-RS, researchers can gain deep insights into the behavior of this molecule.
The zwitterionic nature of this compound necessitates a strong focus on determining its pKa values and characterizing its pH-solubility profile. The data generated from these studies will be instrumental in guiding salt selection, formulation design, and predicting in vivo performance. By proactively addressing solubility, development teams can mitigate risks, reduce attrition rates, and ultimately increase the probability of bringing a safe and effective medicine to patients.
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Popović, G., & Čakar, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Arhiv za farmaciju, 69(5), 311-335. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1130–1136. [Link]
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Pereira, C. S., et al. (2021). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research, 60(16), 5946–5957. [Link]
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Klamt, A. (2002). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
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The Azetidine Scaffold: A Privileged Motif for Novel Therapeutics — An In-depth Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Azetidine Ring in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, offer significant advantages in the design of bioactive molecules.[2][3] These features can lead to enhanced pharmacokinetic properties, such as improved metabolic stability, solubility, and receptor selectivity.[2][4] The incorporation of the azetidine moiety has been successfully leveraged in several FDA-approved drugs, targeting a diverse range of protein classes and disease indications.[4] This technical guide provides an in-depth exploration of the key therapeutic targets of azetidine-containing compounds, detailing their mechanisms of action, relevant signaling pathways, and the experimental workflows required for their identification and validation.
I. Kinase Inhibitors: Targeting Oncogenic Signaling
Kinases are a major class of therapeutic targets, particularly in oncology, due to their central role in regulating cellular processes such as proliferation, survival, and differentiation. The conformational constraint provided by the azetidine ring allows for precise interactions with the kinase ATP-binding pocket, leading to potent and selective inhibition.
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis.[5] Several novel azetidine-based compounds have been developed as potent and selective inhibitors of STAT3.[2][3]
Azetidine-based STAT3 inhibitors have been shown to act via a covalent, irreversible binding mechanism.[2][3] These compounds typically contain a reactive group that forms a covalent bond with specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[3] This irreversible binding prevents STAT3 dimerization, DNA binding, and subsequent transcriptional activation of its target genes.[5][6] The inhibition is highly selective for STAT3 over other STAT family members like STAT1 and STAT5.[3]
Figure 1: STAT3 signaling pathway and points of inhibition by azetidine compounds.
Other Kinase Targets
Azetidine-containing compounds have also been developed to target other kinases involved in various diseases. For example, cobimetinib is an FDA-approved MEK1/2 inhibitor used in the treatment of melanoma, while baricitinib is a JAK inhibitor approved for rheumatoid arthritis.[4]
II. G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. The rigid azetidine scaffold can provide precise orientation of pharmacophoric groups to interact with the complex orthosteric or allosteric binding sites of GPCRs.
Free Fatty Acid Receptor 2 (FFA2)
FFA2, also known as GPR43, is a GPCR that is activated by short-chain fatty acids and is implicated in inflammatory responses.[7][8] Azetidine-based antagonists of FFA2 have been developed as potential anti-inflammatory agents.[7][9]
Azetidine-containing FFA2 antagonists, such as GLPG0974, act as allosteric antagonists.[7][10] They bind to a site on the receptor distinct from the orthosteric site for endogenous ligands (short-chain fatty acids). This binding prevents the conformational changes required for G-protein coupling and downstream signaling. Specifically, these antagonists have been shown to inhibit acetate-induced neutrophil migration and reduce the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway.[7][10]
Figure 2: FFA2 signaling pathway and allosteric antagonism by azetidine compounds.
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are involved in regulating the parasympathetic nervous system.[11] Azetidine-containing compounds have been developed as antagonists for various mAChR subtypes, such as the M3 receptor, for the treatment of conditions like chronic obstructive pulmonary disease (COPD).[4]
III. Ion Channel Modulators
Ion channels are critical for a wide range of physiological processes, including nerve impulse transmission and muscle contraction. The azetidine scaffold can be incorporated into molecules that modulate the activity of these channels.
L-type Calcium Channels
L-type calcium channels are voltage-gated ion channels that play a key role in cardiovascular function.[12] Azelnidipine is an FDA-approved, third-generation dihydropyridine calcium channel blocker containing an azetidine moiety, used for the treatment of hypertension.[4][13]
Azelnidipine functions by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[13][14] This reduction in intracellular calcium leads to the relaxation of these muscle cells, resulting in vasodilation and a decrease in blood pressure.[14]
Figure 3: Mechanism of L-type calcium channel blockade by Azelnidipine.
IV. Experimental Workflows for Target Identification and Validation
The identification and validation of the molecular targets of novel azetidine-containing compounds are crucial steps in the drug discovery process. A combination of computational, biochemical, and cell-based assays is typically employed.
Target Deconvolution Strategies
For novel bioactive azetidine compounds identified through phenotypic screening, several strategies can be used to elucidate their molecular target(s).[15][16]
-
Affinity Chromatography: The azetidine compound is immobilized on a solid support and used to capture its binding partners from cell lysates.[16]
-
Chemical Proteomics: Utilizing clickable or photo-affinity labeled probes derived from the azetidine compound to identify its interacting proteins in a cellular context.
-
Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential targets based on the compound's structure.
Figure 4: General workflow for target deconvolution of bioactive compounds.
Target Validation Assays
Once a putative target is identified, a series of in vitro and in vivo experiments are necessary to validate the interaction and its functional consequences.
These assays confirm the direct interaction between the azetidine compound and its purified target protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17][18]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare the purified target protein (e.g., STAT3) in a suitable buffer (e.g., phosphate-buffered saline). The concentration should be in the low micromolar range (e.g., 10-50 µM).
-
Prepare the azetidine compound in the same buffer at a concentration 10-20 fold higher than the protein concentration.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the protein solution into the sample cell and the buffer into the reference cell.
-
Load the azetidine compound solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters, including the injection volume (e.g., 2-10 µL), spacing between injections, and temperature.
-
Perform a series of injections of the azetidine compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
-
-
Electrophoretic Mobility Shift Assay (EMSA): Used to assess the ability of a compound to inhibit the binding of a protein (e.g., a transcription factor like STAT3) to its DNA consensus sequence.[17][19]
These assays evaluate the effect of the azetidine compound on the target's function within a cellular context.
-
MTT Cytotoxicity Assay: A colorimetric assay to measure the effect of the compound on cell viability and proliferation.[1][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azetidine compound in cell culture medium.
-
Treat the cells with different concentrations of the compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
-
Calcium Imaging Assay: For ion channel modulators, this assay measures changes in intracellular calcium concentration upon channel activation or inhibition using fluorescent calcium indicators.[20][21]
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of azetidine-containing drug candidates.
-
Human Tumor Xenograft Models: For anticancer compounds, human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the azetidine compound on tumor growth is then assessed.[4]
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Preparation and Implantation:
-
Harvest human cancer cells (e.g., MDA-MB-468) and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the azetidine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
V. Quantitative Data Summary
The following table summarizes the in vitro activity of representative azetidine-based STAT3 inhibitors against human breast cancer cell lines.
| Compound | Target | Cell Line | Assay | IC50 (µM) | Reference |
| H172 | STAT3 | MDA-MB-468 | EMSA | 0.38 - 0.98 | [22] |
| H182 | STAT3 | MDA-MB-468 | EMSA | 0.38 - 0.98 | [22] |
| 5a | STAT3 | - | EMSA | 0.55 | [23] |
| 5o | STAT3 | - | EMSA | 0.38 | [23] |
| 7e | STAT3 | MDA-MB-231 | Cell Viability | 0.9 - 1.9 | [17] |
| 7f | STAT3 | MDA-MB-231 | Cell Viability | ~1.0 | [17] |
| 7g | STAT3 | MDA-MB-231 | Cell Viability | ~1.0-3.0 | [5] |
VI. Conclusion and Future Perspectives
The azetidine scaffold has proven to be a highly valuable motif in the design of novel therapeutics targeting a wide array of proteins. Its unique structural properties have enabled the development of potent and selective modulators of kinases, GPCRs, and ion channels. The in-depth understanding of the mechanisms of action and the application of robust experimental workflows for target identification and validation are paramount for the successful translation of these compounds into clinical candidates. As our knowledge of disease biology expands and synthetic methodologies for constructing complex azetidine derivatives continue to advance, we can anticipate the emergence of a new generation of innovative medicines built upon this remarkable four-membered heterocycle.
VII. References
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]
-
Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts. AACR Journals. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. PubMed. [Link]
-
Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
What is the mechanism of Azelnidipine?. Patsnap Synapse. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. PubMed. [Link]
-
What is the mechanism of Azelnidipine?. Patsnap Synapse. [Link]
-
Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. [Link]
-
Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. PubMed. [Link]
-
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed. [Link]
-
How drugs block ion channels. YouTube. [Link]
-
EMSA (Electrophoretic Mobility Shift Assay) for Detecting Protein-Nucleic Acid Interactions. Cold Spring Harbor Protocols. [Link]
-
An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. PubMed. [Link]
-
Azelnidipine. Slideshare. [Link]
-
Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step. YouTube. [Link]
-
Imaging of Calcium Signals. Creative Bioarray. [Link]
-
Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel. National Institutes of Health. [Link]
-
Calcium Channel Blockers. StatPearls. [Link]
-
In vitro kinase assay. protocols.io. [Link]
-
Muscarinic antagonist. Wikipedia. [Link]
-
Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. PubMed. [Link]
-
Muscarinic Antagonists. StatPearls. [Link]
-
(PDF) Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel. ResearchGate. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. [Link]
-
Long-acting calcium channel blocker, azelnidipine, increases endothelial nitric oxide synthase in the brain and inhibits sympathetic nerve activity. PubMed. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
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- 13. med.upenn.edu [med.upenn.edu]
- 14. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 15. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
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- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Imaging of Calcium Signals - Creative Bioarray [ionschannel.com]
- 22. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid as a Linker in Drug Design
Introduction: The Critical Role of Linkers and the Emergence of Rigid Scaffolds
In the landscape of modern drug design, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety has transcended its role as a mere spacer. It is now recognized as a critical determinant of a conjugate's therapeutic index, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1][2] While flexible linkers like polyethylene glycol (PEG) have been widely employed, there is a growing appreciation for the advantages conferred by rigid linkers. These conformationally restricted scaffolds can pre-organize the bifunctional molecule into a bioactive conformation, which is particularly crucial for PROTACs that rely on the formation of a stable ternary complex between the target protein and an E3 ligase.[3][4]
Among the emerging class of rigid linkers, azetidine-containing scaffolds have garnered significant attention. Azetidines, as saturated four-membered nitrogen-containing heterocycles, offer a unique combination of properties. Their inherent ring strain and sp3-rich character contribute to a rigid, three-dimensional structure that can enhance metabolic stability, improve solubility, and provide favorable pharmacokinetic profiles.[4][5] This application note provides a detailed guide to the use of a specific, promising azetidine-based linker: 1-(4-aminophenyl)azetidine-3-carboxylic acid . This bifunctional linker combines the rigidity of the azetidine core with the versatile reactivity of the aminophenyl and carboxylic acid groups, making it an attractive building block for drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a linker is paramount for its effective implementation in drug design. The properties of this compound are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |
| Molecular Weight | 192.22 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Predicted) | [7][8] |
| pKa (Aniline Amine) | ~4.0 - 5.0 (Predicted) | [7][8] |
| Solubility | Sparingly soluble in water; soluble in DMSO and methanol. | General knowledge for similar structures |
Note: Predicted pKa values are based on computational models and comparison to analogous structures. Experimental determination is recommended for precise applications.
Rationale for Use: The Advantage of the Azetidine-Aniline Scaffold
The unique architecture of this compound offers several advantages in drug design:
-
Rigidity and Conformational Control: The azetidine ring imparts a high degree of rigidity to the linker, which can be advantageous in PROTAC design by reducing the entropic penalty associated with the formation of the ternary complex.[3][4] This pre-organization of the molecule can lead to enhanced degradation efficiency.
-
Metabolic Stability: The azetidine scaffold is known to be more metabolically stable than larger heterocyclic rings or linear alkyl chains, potentially leading to improved in vivo half-life of the drug conjugate.[4]
-
Dual Functionality for Versatile Conjugation: The molecule presents two orthogonal points for conjugation. The carboxylic acid can be activated to form an amide bond with an amine-containing payload or a targeting ligand. The aniline nitrogen provides a nucleophilic handle for various coupling reactions, including the formation of amides, ureas, or sulfonamides, and is a common attachment point in ADC linkers.[1][2]
-
Potential for "Self-Immolative" Properties: In the context of ADCs, the p-aminobenzyl portion of the linker can be incorporated into self-immolative systems. Following enzymatic cleavage of a dipeptide trigger, a 1,6-elimination reaction can release the payload.[7]
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a proposed route based on established organic chemistry principles, including a key N-arylation step.
Diagram of Synthetic Workflow
Caption: Proposed multi-step synthesis of the target linker.
Step 1: N-Arylation of Ethyl Azetidine-3-carboxylate
This step involves the coupling of ethyl azetidine-3-carboxylate with a suitable 4-substituted nitrobenzene, such as 1-fluoro-4-nitrobenzene, via nucleophilic aromatic substitution.
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) in DMF, add potassium carbonate (3 equivalents).
-
Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is reduced to an amine.
Materials:
-
Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate (1 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (catalytic amount, e.g., 10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon or Parr shaker).
-
Stir the mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 1-(4-aminophenyl)azetidine-3-carboxylate, which can often be used in the next step without further purification.
Step 3: Hydrolysis of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 1-(4-aminophenyl)azetidine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (1 M HCl)
Procedure:
-
Dissolve ethyl 1-(4-aminophenyl)azetidine-3-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add LiOH or NaOH (2-3 equivalents) and stir the mixture at room temperature for 2-12 hours until the hydrolysis is complete.[5][9]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl.
-
A precipitate of the product may form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.
-
The final product, this compound, can be further purified by recrystallization if necessary.
Application in Drug Conjugate Synthesis
The dual functionality of this compound allows for a variety of conjugation strategies. Below are generalized protocols for its incorporation into a hypothetical ADC and PROTAC.
Diagram of Conjugation Workflow
Caption: General strategy for incorporating the linker.
Protocol 1: Amide Bond Formation with a Payload (for ADC or PROTAC)
This protocol describes the coupling of the linker's carboxylic acid to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing payload (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the linker-payload conjugate.
Protocol 2: Conjugation to a Targeting Ligand via the Aniline Moiety
This protocol outlines a general approach for coupling the aniline nitrogen of the linker-payload intermediate to a targeting ligand. The specific chemistry will depend on the functional groups available on the targeting ligand. One common method is the formation of a stable amide bond.
Materials:
-
Linker-payload conjugate with a free aniline group
-
Targeting ligand with an activated carboxylic acid (e.g., an antibody functionalized with an NHS-ester)
-
Aqueous buffer (e.g., PBS, pH 7.4-8.0)
-
Co-solvent (e.g., DMSO) if needed for solubility
Procedure:
-
Dissolve the linker-payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add this solution to the targeting ligand in an aqueous buffer. The pH should be slightly basic to ensure the aniline is sufficiently nucleophilic.
-
Allow the reaction to proceed at room temperature or 4 °C for several hours to overnight.
-
Monitor the conjugation reaction using appropriate analytical techniques (e.g., HIC-HPLC for ADCs).
-
Purify the final drug conjugate using size exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated linker-payload and other impurities.
Characterization of the Final Conjugate
Thorough characterization is essential to ensure the quality and homogeneity of the final drug conjugate.
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) for ADCs. |
| High-Performance Liquid Chromatography (HPLC) | Techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase (RP)-HPLC are used to assess the homogeneity, purity, and DAR distribution of ADCs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For smaller conjugates like PROTACs, 1H and 13C NMR can confirm the structure of the final product. |
| Size Exclusion Chromatography (SEC) | To assess for aggregation of the final conjugate. |
Conclusion
This compound represents a valuable and versatile linker for the construction of advanced drug conjugates. Its rigid azetidine core can confer favorable pharmacokinetic properties and pre-organize the molecule for optimal target engagement, while its dual reactive handles allow for flexible and efficient conjugation strategies. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development to explore the potential of this promising linker in their own research endeavors.
References
- Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Cancer Science, 109(3), 564-573.
- Staudt, C., et al. (2020). Linker Technologies for Antibody-Drug Conjugates.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
-
Gour, A., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, 354(9), 2100129.[4]
- [Relevant patent databases like Google Patents, USPTO, or Espacenet can be searched for specific applications, though no direct hit for this exact linker in a specific ADC or PROTAC was found in the initial search].
- Brandi, A., et al. (2008). The chemistry of azetidines. Chemical reviews, 108(10), 3988-4035.
- [A general protocol for amide bond formation can be found in sources like "March's Advanced Organic Chemistry" or specific journal articles on peptide coupling reagents].
- [General information on the properties of similar small molecules can be found in chemical supplier catalogs and d
- Greene, T. W., & Wuts, P. G. (2007). Protective groups in organic synthesis. John Wiley & Sons.
- [Information on the stability of azetidine rings can be found in medicinal chemistry reviews and studies on drug metabolism].
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- [General protocols for protein conjugation can be found in bioconjugation technique manuals and review articles].
- [Characterization techniques for ADCs and PROTACs are well-documented in analytical chemistry journals and publications
- [Information on the advantages of rigid linkers can be found in reviews on PROTAC design].
- [Discussions on self-immolative linkers are prevalent in the ADC liter
- [Physicochemical property prediction software such as those from Schrödinger, ChemAxon, or online tools can provide estim
-
Lu, J., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Bioconjugate chemistry, 29(3), 744–755.[7]
- [General information on the biocompatibility of small molecule scaffolds can be found in toxicology and drug safety liter
- [NMR data for similar structures can be found in chemical databases and the supporting information of relevant synthetic chemistry papers].
- [Specific patent applications for ADCs and PROTACs often disclose the structures of the linkers used.
- [Further details on the advantages of the aminophenyl group can be found in liter
- [More in-depth protocols for specific conjugation chemistries can be found in specialized bioconjug
- [Detailed analytical methods for ADC and PROTAC characterization are often published by companies and academic labs developing these molecules].
- [The rationale for using specific linkers is often discussed in the introduction and discussion sections of primary research articles describing new ADCs or PROTACs].
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- [A comprehensive review of linker chemistry for ADCs].
- [A comprehensive review of PROTAC design principles].
- [A research article or patent demonstrating the synthesis of a similar N-aryl azetidine deriv
- [A research article or patent demonstrating the use of an azetidine-containing linker in a drug conjug
- [A reference detailing the analytical characteriz
-
BLDpharm. (n.d.). This compound. Retrieved from [a valid, clickable URL to a supplier's product page, e.g., https://www.bldpharm.com/products/887595-85-9.html][6]
- [A review on the stability and degradation p
- [A protocol for a specific type of bioconjug
- [A paper discussing the influence of linker rigidity on PROTAC efficacy].
- [A patent application disclosing a class of compounds th
- [A theoretical study on the conformational properties of azetidine-containing molecules].
- [A review on the challenges and advances in ADC and PROTAC manufacturing].
- [A case study of a specific ADC or PROTAC, detailing its design and development].
- [A reference for the pKa values of aniline and carboxylic acid functional groups].
- [A paper on the solubility of drug-like molecules].
- [A guide to HPLC and mass spectrometry methods for protein conjug
- [A review on the different types of E3 ligases and their ligands used in PROTACs].
- [A paper on the bystander effect in ADC therapy and the role of the linker].
- [A reference for the synthesis of starting materials like ethyl azetidine-3-carboxyl
- [A safety and toxicology profile of a drug containing an azetidine moiety].
- [A paper on the drug-like properties of small heterocyclic scaffolds].
- [A review on the evolution of linker technology in drug conjug
- [A protocol for the purific
- [A paper discussing the challenges of off-target toxicity with ADCs and PROTACs].
- [A forward-looking perspective on the future of linker design in drug development].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 887595-85-9|this compound|BLD Pharm [bldpharm.com]
- 7. jchemlett.com [jchemlett.com]
- 8. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 9. Azetidines - Enamine [enamine.net]
1-(4-Aminophenyl)azetidine-3-carboxylic acid in medicinal chemistry applications
An in-depth guide for researchers, scientists, and drug development professionals.
Topic: 1-(4-Aminophenyl)azetidine-3-carboxylic acid in Medicinal Chemistry
Abstract
This compound has emerged as a significant building block in medicinal chemistry, primarily valued for its role as a conformationally constrained bioisostere. The rigid four-membered azetidine ring introduces a desirable level of three-dimensionality into molecular scaffolds, which can enhance binding affinity, metabolic stability, and solubility compared to more flexible or traditional aromatic linkers.[1][2] This guide provides a detailed overview of its strategic applications, focusing on its utility as a para-aminobenzoic acid (PABA) mimetic in the development of novel antimicrobial agents targeting the folate pathway. Furthermore, it details robust protocols for its synthesis and subsequent incorporation into lead compounds, offering practical insights for drug discovery programs.
Rationale for Use: The Azetidine Advantage
In drug design, the transition from a flexible lead molecule to a more rigid, pre-organized analog often results in a significant improvement in biological activity. The azetidine scaffold is a prime example of a "privileged" motif that offers a compromise between structural rigidity and chemical stability.[2][3]
-
Conformational Rigidity: Unlike acyclic linkers or larger rings like piperidine, the strained four-membered ring of azetidine severely restricts bond rotation. This pre-organizes the substituents into well-defined spatial vectors, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][3]
-
Improved Physicochemical Properties: The introduction of the sp³-rich azetidine ring can increase the fraction of sp³ carbons (Fsp³) in a molecule. This often correlates with improved solubility, reduced promiscuity, and better overall pharmacokinetic profiles compared to flat, aromatic systems.[1]
-
Novel Chemical Space: Azetidines provide a unique structural motif that can lead to novel intellectual property and help circumvent existing patent landscapes.[4][5]
The this compound moiety combines this rigid core with two key functional handles: a nucleophilic aniline group and a carboxylic acid. This bifunctionality makes it an exceptionally versatile building block.
Caption: Inhibition of the bacterial folate pathway by PABA mimetics.
Physicochemical Data and Structural Comparison
The rationale for using this scaffold as a PABA bioisostere is grounded in its structural and electronic properties.
| Parameter | p-Aminobenzoic Acid (PABA) | This compound | Rationale for Bioisosteric Replacement |
| Molecular Formula | C₇H₇NO₂ | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 137.14 g/mol | 192.21 g/mol [6] | Increased molecular complexity and sp³ character. |
| Structure | Planar, aromatic | Non-planar, three-dimensional | Introduces rigidity, potentially improving binding selectivity and reducing off-target effects associated with flat aromatic systems. |
| Key Functional Groups | Aniline, Carboxylic Acid | Aniline, Carboxylic Acid | Conserves the essential pharmacophoric elements required for interaction with the target enzyme (e.g., DHPS). |
| Conformation | Flexible (rotation around C-C bond) | Conformationally restricted | Precisely orients functional groups, potentially leading to higher binding affinity. [1] |
Protocols for Synthesis and Application
Protocol 1: Multistep Synthesis of this compound
This protocol describes a common and reliable laboratory-scale synthesis.
Rationale: This route employs standard, high-yielding reactions. It begins with a commercially available, protected azetidine core. A nucleophilic aromatic substitution (SₙAr) introduces the nitrophenyl group, followed by a standard nitro group reduction and final deprotection.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on Carbon (10% Pd/C)
-
Ammonium Formate (HCOONH₄) or Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Step A: N-Arylation
-
To a solution of ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.0 eq) in anhydrous DMF, add 1-fluoro-4-nitrobenzene (1.1 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Heat the mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield ethyl 1-(tert-butoxycarbonyl)-1-(4-nitrophenyl)azetidine-3-carboxylate.
-
-
Step B: Nitro Group Reduction
-
Dissolve the product from Step A in MeOH.
-
Add 10% Pd/C (0.1 eq by weight) followed by ammonium formate (5.0 eq) in portions. Alternatively, perform catalytic hydrogenation using an H₂ atmosphere.
-
Heat to reflux (if using ammonium formate) or stir at room temperature (if using H₂) until the reaction is complete (TLC or LC-MS monitoring).
-
Cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with MeOH. Concentrate the filtrate to dryness. The crude aniline can be taken to the next step directly.
-
-
Step C: Saponification (Ester Hydrolysis)
-
Dissolve the crude aniline from Step B in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (LC-MS monitoring).
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-(4-aminophenyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.
-
-
Step D: Boc Deprotection
-
Dissolve the carboxylic acid from Step C in DCM.
-
Add TFA (10-20 eq, typically a 1:4 to 1:1 ratio of TFA:DCM) and stir at room temperature for 1-2 hours.
-
Monitor for the disappearance of the starting material by LC-MS.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene or DCM (2x) to remove excess TFA.
-
The resulting solid is the TFA salt of the final product, this compound, which can be used directly or neutralized to the free base if required.
-
Caption: A representative synthetic workflow for the target compound.
Protocol 2: Amide Coupling to a Scaffold
Rationale: This protocol outlines the use of the title compound as a building block. The aniline nitrogen can be acylated, or the carboxylic acid can be coupled to an amine, demonstrating its versatility. Here, we describe coupling the carboxylic acid.
Materials:
-
1-(4-(tert-butoxycarbonyl)aminophenyl)azetidine-3-carboxylic acid (Note: The aniline must be protected, e.g., as a Boc-carbamate, to prevent self-reaction)
-
Amine of interest (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Activation and Coupling:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-(tert-butoxycarbonyl)aminophenyl)azetidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes. This forms the activated ester.
-
Add the amine of interest (R-NH₂) (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring completion by LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the desired amide.
-
-
Final Deprotection:
-
The Boc protecting group on the aniline can be removed using the TFA/DCM conditions described in Protocol 1, Step D.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists to impart favorable properties into drug candidates. Its constrained nature offers a solution to the challenges of conformational flexibility, while its function as a PABA bioisostere provides a validated pathway for developing novel anti-infective agents. The robust synthetic and coupling protocols provided herein should empower researchers to effectively utilize this valuable scaffold in their drug discovery and development endeavors.
References
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Application Notes and Protocols for the Synthesis of Functionalized Azetidine-3-Carboxylic Acid Derivatives
Introduction: The Rising Prominence of Azetidine-3-Carboxylic Acids in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug discovery.[1] Their inherent ring strain and three-dimensional character impart unique physicochemical properties to molecules, often leading to improved solubility, metabolic stability, and binding affinity.[1] Among the various substituted azetidines, derivatives of azetidine-3-carboxylic acid are of particular importance, serving as constrained β-amino acid surrogates and versatile building blocks for novel therapeutics.[2][] Their incorporation into bioactive molecules can profoundly influence conformation and biological activity.[4][5]
This comprehensive guide provides an in-depth exploration of the primary synthetic routes to functionalized azetidine-3-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and expert insights to empower researchers in their synthetic endeavors.
Strategic Approaches to the Azetidine-3-Carboxylic Acid Core
The construction of the strained azetidine ring presents a unique synthetic challenge, often competing with the formation of the more thermodynamically stable five-membered pyrrolidine ring.[6] Successful strategies must therefore exert precise control over reaction conditions to favor the desired 4-exo-tet cyclization pathway.[6] The principal methodologies for accessing the azetidine-3-carboxylic acid scaffold can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, and ring expansion/contraction strategies.
Intramolecular Cyclization: Forging the Ring from Acyclic Precursors
Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis.[7] This approach typically involves the cyclization of a γ-amino compound bearing a suitable leaving group.
The choice of substrate and reaction conditions is critical to favor the formation of the four-membered ring over the competing five-membered ring. Key considerations include:
-
Leaving Group: A good leaving group (e.g., tosylate, mesylate, or halide) is essential for efficient cyclization.
-
N-Protecting Group: The nature of the nitrogen protecting group can influence the nucleophilicity of the amine and the overall conformation of the acyclic precursor.
-
Base: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.
-
Temperature: Lower temperatures generally favor the kinetically controlled formation of the azetidine ring.[6]
A robust and scalable synthesis of azetidine-3-carboxylic acid itself has been developed starting from commercially available diethyl bis(hydroxymethyl)malonate.[8][9] This method involves the formation of a bistriflate, followed by cyclization with benzylamine and subsequent deprotection and decarboxylation.[9]
Experimental Protocol 1: Synthesis of Azetidine-3-Carboxylic Acid via Intramolecular Cyclization[10]
This protocol outlines a practical, large-scale synthesis of the parent azetidine-3-carboxylic acid.
Step 1: Formation of 1-(Phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester
-
To a solution of diethyl bis(hydroxymethyl)malonate (1.0 equiv) in anhydrous acetonitrile, cooled to -20 °C under a nitrogen atmosphere, add triflic anhydride (2.1 equiv) dropwise, maintaining the temperature below -10 °C.
-
Slowly add N,N-diisopropylethylamine (2.5 equiv) to the reaction mixture, keeping the temperature below -10 °C.
-
After stirring for 1 hour at -10 to -20 °C, add benzylamine (2.5 equiv) dropwise, maintaining the temperature below 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography.
Step 2: Saponification and Decarboxylation
-
Dissolve the diethyl ester from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (2.2 equiv) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and carefully adjust the pH to 3.5 with concentrated HCl.
-
Heat the mixture to 90 °C for 16 hours to effect decarboxylation.
Step 3: Hydrogenolysis
-
To the aqueous solution of the monoacid, add ethanol and Pd(OH)2/C (20 wt%).
-
Hydrogenate the mixture at 60 °C under 40 psi of hydrogen for 16 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to afford azetidine-3-carboxylic acid.
[2+2] Cycloaddition Reactions: A Photochemical Approach
Photochemical [2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a powerful and direct method for the construction of the azetidine ring.[10][11] This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring.[10][11]
The aza Paternò-Büchi reaction can proceed through either a singlet or triplet excited state of the imine, leading to different stereochemical outcomes. The use of photosensitizers can promote the formation of the triplet excited state, which often leads to a stepwise reaction mechanism. Recent advances have utilized visible-light-mediated triplet energy transfer to enable these cycloadditions under milder conditions.[12][13]
Experimental Protocol 2: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition[13][14]
This protocol provides a general procedure for the synthesis of highly functionalized azetidines via a visible-light-mediated [2+2] photocycloaddition between oximes and alkenes.
Step 1: General Procedure for Photocycloaddition
-
In a reaction vessel, combine the oxime (1.0 equiv), alkene (2.0 equiv), and a suitable photocatalyst (e.g., an iridium-based photosensitizer, 1-5 mol%).
-
Dissolve the reactants in an appropriate degassed solvent (e.g., acetonitrile or dichloromethane).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the desired functionalized azetidine.
Ring Expansion and Contraction Strategies
Less common but equally elegant are methods that involve the rearrangement of other heterocyclic systems to form the azetidine ring.
-
Ring Expansion of Aziridines: Certain activated aziridines can undergo ring expansion to yield azetidines.[14] For instance, the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates can lead to the formation of 3-bromoazetidine-3-carboxylates.[15][16] This bromo-substituted azetidine is a versatile intermediate for further functionalization via nucleophilic substitution.[15][16] A gold-catalyzed 4-exo-dig cyclization has also been reported for the ring expansion of propargylic aziridines.[17]
-
Ring Contraction of Pyrrolidinones: A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines.[18]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Intramolecular Cyclization | Formation of C-N bond from an acyclic precursor. | Scalable, utilizes readily available starting materials. | Potential for competing pyrrolidine formation. |
| [2+2] Photocycloaddition | Direct formation of the azetidine ring from an imine and an alkene. | High atom economy, access to complex substitution patterns. | Requires specialized photochemical equipment, potential for diastereomeric mixtures. |
| Ring Expansion/Contraction | Rearrangement of a pre-existing heterocyclic ring. | Access to unique substitution patterns. | Substrate-specific, may require multi-step synthesis of the starting heterocycle. |
Visualization of Synthetic Pathways
Workflow for Intramolecular Cyclization
Caption: Intramolecular cyclization route to azetidine-3-carboxylic acid.
General Scheme for Aza Paternò-Büchi Reaction
Caption: The aza Paternò-Büchi reaction for azetidine synthesis.
Conclusion and Future Outlook
The synthetic toolbox for accessing functionalized azetidine-3-carboxylic acid derivatives has expanded significantly in recent years, driven by the increasing demand for these valuable building blocks in drug discovery.[1][13] While classical intramolecular cyclization methods remain a reliable and scalable approach, modern photochemical and catalytic strategies offer new avenues for the rapid construction of diverse and complex azetidine scaffolds.[12][13] The continued development of stereoselective and efficient synthetic methods will undoubtedly accelerate the exploration of azetidine-containing compounds in the quest for novel therapeutics.
References
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-
De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
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Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(25), 6437-6449. [Link]
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Andresini, M., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(23), 8234. [Link]
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Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2647. [Link]
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Li, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 35-47. [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2009). ResearchGate. [Link]
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-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society. [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]
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A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2006). Organic Process Research & Development, 10(5), 959-962. [Link]
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Photochemical Approaches to Azetidines. (2022). Nottingham ePrints. [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions. (2020). Chemical Science. [Link]
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Alkyl Azetidines Via Batch and Flow Photochemistry. (2023). Organic Letters. [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). Organic Letters. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). ResearchGate. [Link]
-
The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. (2019). ResearchGate. [Link]
-
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46973-46997. [Link]
-
Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. (2023). Organic Letters. [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). Organic Letters. [Link]
-
Synthesis of azetidine-3-carboxylic acid. (1972). The Journal of Organic Chemistry. [Link]
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Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta. [Link]
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Recent progress in synthesis of 3-functionalized azetidines. (2023). ResearchGate. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2020). Angewandte Chemie International Edition. [Link]
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Dieckmann condensation. (2019). YouTube. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). Molecules. [Link]
-
Ring-closing metathesis. (n.d.). Wikipedia. [Link]
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Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2019). Tetrahedron Letters. [Link]
-
Master The Dieckmann Condensation in 12 Minutes! (2023). YouTube. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2020). LJMU Research Online. [Link]
-
Dieckmann Condensation Reactions. (n.d.). Chad's Prep. [Link]
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Synthesis of azetidines. (n.d.). Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Leveraging 1-(4-Aminophenyl)azetidine-3-carboxylic Acid in Fragment-Based Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2][3] The philosophy is elegant: identify low-complexity, low-molecular-weight fragments that bind with low affinity but high ligand efficiency, and then chemically elaborate these starting points into potent, drug-like molecules.[4][5] The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[6][7] This guide focuses on a particularly compelling fragment, 1-(4-Aminophenyl)azetidine-3-carboxylic acid , and delineates its strategic application in the FBDD workflow. We will move beyond mere procedural descriptions to explain the underlying rationale, ensuring that each protocol is a self-validating system for generating high-quality, actionable data.
The Strategic Value of this compound in FBDD
The selection of fragments is a deliberate process, balancing physicochemical properties with synthetic tractability.[6] this compound is not just another small molecule; it is a carefully selected scaffold embodying several key features that make it an exceptional tool for FBDD.
The Azetidine Core: A Gateway to Three-Dimensionality
The four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry.[8][9] Its inclusion in a fragment offers distinct advantages:
-
Structural Rigidity and 3D Shape: Unlike floppy aliphatic chains or flat aromatic rings, the strained azetidine ring provides a rigid, conformationally constrained scaffold.[8][10] This pre-defined three-dimensional geometry can lead to more specific and higher-quality interactions with a protein's binding pocket, reducing the entropic penalty upon binding.[10] This is a critical step in moving away from the "flatland" of many early-generation fragment libraries.
-
Improved Physicochemical Properties: Azetidines are sp³-rich motifs that can enhance aqueous solubility and metabolic stability while lowering lipophilicity compared to more traditional carbocyclic or aromatic structures.[8] These properties are highly desirable for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[11]
Dual-Vector Functionality for Guided Fragment Evolution
The true power of this fragment lies in its dual "handles" for synthetic elaboration, providing clear, chemically intuitive vectors for the critical hit-to-lead optimization phase.[3][12]
-
The Primary Aryl Amine: The aniline moiety serves as a primary vector for growth. It is a versatile functional group for a wide range of chemical transformations (e.g., amide bond formation, sulfonylation, reductive amination), allowing chemists to systematically probe the surrounding chemical space of the binding pocket.
-
The Carboxylic Acid: The carboxylic acid at the 3-position of the azetidine ring provides a second, orthogonal vector for modification. It can also act as a crucial hydrogen bond donor or acceptor, anchoring the fragment within the target's active site.
Compliance with the "Rule of Three"
For a molecule to be an effective fragment, it should generally adhere to the "Rule of Three" (Ro3), which helps ensure it has the appropriate properties for FBDD.[1][2][6]
| Property | Value for C₁₀H₁₂N₂O₂ | "Rule of Three" Guideline |
| Molecular Weight (MW) | 192.21 g/mol [13] | ≤ 300 Da |
| cLogP (Calculated) | ~0.5 - 1.0 | ≤ 3 |
| Hydrogen Bond Donors | 2 (Amine and Carboxylic Acid) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (Amine, Carboxylic Acid, Azetidine N) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
As shown, this compound fits comfortably within these guidelines, making it an ideal starting point for an FBDD campaign.
FBDD Workflow with this compound
The following diagram illustrates a typical FBDD workflow, which we will use as a framework for our detailed protocols.
Caption: Key features of the fragment for FBDD.
Experimental Protocols
The following protocols provide step-by-step methodologies for utilizing this compound in an FBDD campaign.
Protocol 1: Preparation of Fragment Stock Solution
Rationale: Accurate and consistent compound concentration is paramount for reliable screening data. Dimethyl sulfoxide (DMSO) is the standard solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers. High-purity DMSO is essential to avoid contaminants that could interfere with the assay. [14] Materials:
-
This compound (CAS 887595-85-9) [15][16]* High-purity, anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Polypropylene microcentrifuge tubes or vials [14]* Calibrated positive displacement pipette
Procedure:
-
Weighing: Accurately weigh approximately 1-2 mg of this compound into a tared polypropylene vial. Record the exact weight.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a final concentration of 100 mM.
-
Volume (µL) = (Weight (mg) / 192.21 g/mol ) * 10,000
-
-
Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vial.
-
Solubilization: Vortex the vial for 2-3 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary. Visually inspect for any undissolved particulate matter.
-
Storage: Store the 100 mM stock solution at -20°C in a desiccated environment. For routine use, create smaller aliquots to minimize freeze-thaw cycles.
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free biophysical technique for primary screening because it can detect the weak binding affinities typical of fragments in real-time. [17][18][19]The protocol is designed to maximize data quality by immobilizing a high density of the target protein and using a reference surface to subtract non-specific binding and bulk refractive index effects. [20] Materials:
-
SPR instrument (e.g., Biacore™ system)
-
Sensor Chip CM5
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Target protein (≥95% purity), dialyzed into a suitable low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Fragment stock solution (from Protocol 1)
-
SPR running buffer (e.g., HBS-EP+, pH 7.4) with 1-2% DMSO (precisely matched to the final fragment dilution)
-
Polypropylene 96- or 384-well plates
Procedure:
-
Protein Immobilization (Amine Coupling): a. Prime the instrument with running buffer. b. Activate the sensor surface (both flow cells) with a 7-minute injection of a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Inject the target protein (e.g., 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the active flow cell until the desired immobilization level is reached (typically 8,000-12,000 Response Units (RU) for fragment screening). [14] d. Inject buffer over the reference flow cell to create a mock-coupled surface. e. Deactivate any remaining active esters on both flow cells with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Fragment Plate Preparation: a. Perform a serial dilution of the 100 mM fragment stock into the precisely matched running buffer (containing 1-2% DMSO) to prepare the screening concentrations (e.g., a single high concentration of 200 µM for a primary screen). b. Include multiple buffer-only (blank) wells for double referencing.
-
Screening Run: a. Equilibrate the immobilized surface with running buffer until a stable baseline is achieved. b. Perform solvent correction cycles to create a calibration curve for the DMSO concentration gradient. c. Inject the fragment solutions over both the active and reference flow cells (e.g., 60-second contact time, 120-second dissociation time). d. After every 10-20 cycles, inject a positive control (if available) and buffer blanks to monitor surface activity and carryover.
-
Data Analysis: a. Process the raw data by subtracting the reference channel signal and then the buffer blank signal (double referencing). b. A fragment is considered a potential "hit" if it produces a dose-responsive binding signal significantly above the noise of the baseline. Calculate the approximate affinity for hits based on the response at equilibrium. [19]
Protocol 3: Hit Confirmation using 1D NMR Spectroscopy (Ligand-Observed)
Rationale: NMR is an excellent orthogonal method to confirm hits from a primary SPR screen. [21][22][23]Ligand-observed methods, such as saturation transfer difference (STD) or WaterLOGSY, are highly sensitive to weak binding and provide evidence that the interaction occurs in solution, reducing the likelihood of artifacts from surface-based assays. [22][24] Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe
-
Target protein, dialyzed into a deuterated NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
Fragment hit stock solution (from Protocol 1)
-
NMR tubes
Procedure:
-
Sample Preparation: a. Prepare two NMR samples for each fragment hit. b. Sample A (Reference): 200 µM fragment in NMR buffer. c. Sample B (Protein): 200 µM fragment and 5-10 µM target protein in NMR buffer.
-
NMR Acquisition (STD Experiment): a. Acquire a standard 1D proton spectrum for both samples to ensure the fragment signals are visible and not overlapping significantly. b. Set up the STD experiment. This involves two spectra: i. On-Resonance Spectrum: Selective saturation of a protein resonance far from any fragment signals (e.g., -1.0 ppm). ii. Off-Resonance Spectrum: Saturation at a frequency where no protein or fragment signals are present (e.g., 40 ppm). c. The saturation is transferred from the protein to the bound ligand.
-
Data Analysis: a. Subtract the on-resonance spectrum from the off-resonance spectrum. b. The resulting "difference spectrum" will only show signals from the fragment that has bound to the protein. c. A confirmed hit will show clear peaks in the STD difference spectrum corresponding to the fragment's protons. The absence of signals indicates a false positive from the primary screen.
Protocol 4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is the ultimate validation and provides the blueprint for structure-based drug design. [25][26][27]It reveals the precise binding mode, key interactions, and the surrounding pockets that can be exploited for fragment growing. [28] Materials:
-
Crystallization-grade target protein (high concentration and purity)
-
Fragment hit stock solution (from Protocol 1)
-
Crystallization screens and plates
-
X-ray diffraction equipment (in-house or synchrotron access)
Procedure:
-
Co-crystallization or Soaking: a. Soaking (Preferred for fragments): Grow apo-protein crystals under previously established conditions. Prepare a soaking solution by adding the fragment (e.g., 1-10 mM final concentration) to the crystal mother liquor. Transfer the apo-crystals into the soaking solution for a period ranging from minutes to 24 hours. b. Co-crystallization: Set up crystallization screens with the protein pre-incubated with the fragment (typically at a 5-10 fold molar excess).
-
Cryo-protection and Crystal Harvesting: a. Transfer the soaked or co-crystal into a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation. b. Using a small loop, harvest the crystal and flash-cool it in liquid nitrogen.
-
Data Collection: a. Mount the frozen crystal on the goniometer of the X-ray diffractometer. b. Collect a full diffraction dataset. High throughput has greatly improved at synchrotrons, making this a viable primary screening method in some cases. [29]4. Structure Solution and Refinement: a. Process the diffraction data. b. Solve the structure using molecular replacement with the known apo-protein structure. c. Carefully examine the resulting electron density maps for positive difference density in the binding pocket that corresponds to the shape of the fragment. d. Model the fragment into the density, refine the structure, and analyze the protein-ligand interactions.
Caption: Conceptual workflow for fragment growing from the initial hit.
Conclusion
This compound represents a high-quality, synthetically tractable fragment for FBDD campaigns. Its rigid 3D scaffold and dual vectors for chemical elaboration provide a robust starting point for developing potent and selective lead compounds. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structural biology, researchers can effectively leverage the unique attributes of this fragment to accelerate the drug discovery process. The protocols and rationale outlined in this guide provide a comprehensive framework for the successful application of this valuable chemical tool.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026).
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF.
- Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry.
- Fragment-based drug discovery using NMR spectroscopy - PubMed. NIH.
- NMR Spectroscopy in Fragment-Based Drug Design.
- Concepts and Core Principles of Fragment-Based Drug Design. MDPI.
- Fragment-based lead discovery. Wikipedia.
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. NIH.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed.
- Different hit-to-lead optimization strategies (fragment growing,...).
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
- Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. ScienceDirect.
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog. Life Chemicals.
- Azetidines. Enamine.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- SPR-based fragment screening: advantages and applications - PubMed.
- Fragment HIT Identific
- Screening and analysis of fragments using Biacore systems. Cytiva.
- Approaches to Fragment-Based Drug Design. Utrecht University.
- Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
- Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks.
- Application of Fragment-Based Drug Discovery to Vers
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH.
- Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening.. Europe PMC.
- The XChem pipeline for fragment screening.
- 887595-85-9| Chemical Name : this compound.
- 887595-85-9|this compound. BLDpharm.
- This compound - Data Sheet.
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Application Note: Protocols for Chemoselective Amide Coupling Reactions with 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Strategic Value of a Bifunctional Scaffold
In contemporary medicinal chemistry, azetidine-containing molecules are increasingly sought after as building blocks for novel therapeutics. The strained four-membered ring can act as a bioisostere for other groups, often improving critical physicochemical properties such as solubility and metabolic stability.[1] 1-(4-Aminophenyl)azetidine-3-carboxylic acid is a particularly valuable scaffold, presenting two key points for diversification: a nucleophilic aromatic amine and an electrophilic carboxylic acid.[2][3][4]
However, this bifunctionality introduces a significant synthetic challenge: achieving chemoselectivity. When forming an amide bond at the carboxylic acid, the pendant aniline presents a competing nucleophile, risking oligomerization. Conversely, when acylating the aniline, the carboxylic acid can interfere with the reaction.
This application note provides a detailed guide to navigating these challenges. We present field-proven protocols using three common, yet distinct, amide coupling reagents: HATU, EDC/HOBt, and T3P®. The focus is not just on the procedural steps but on the underlying chemical principles that ensure a successful, high-yielding, and selective transformation.
Substrate Analysis: Understanding Competing Reactivity
The key to mastering the use of this compound lies in understanding the distinct reactivity of its functional groups.
-
Aromatic Amine (Aniline): The nitrogen lone pair's delocalization into the phenyl ring significantly reduces its basicity and nucleophilicity compared to an aliphatic amine. While it is a potent nucleophile under many conditions, its reactivity can be modulated.
-
Carboxylic Acid: This group behaves as a typical carboxylic acid, readily deprotonated by base to form a carboxylate or activated by coupling reagents to become a potent electrophile.
-
Azetidine Nitrogen: This is a tertiary amine and is generally not a reactive nucleophile in amide coupling reactions.
The primary synthetic hurdle is the intramolecular or intermolecular reaction of the aniline amine with the activated carboxylic acid intermediate, leading to undesired side products. The following protocols are designed to mitigate this risk by controlling reaction conditions and leveraging the specific mechanisms of the chosen coupling reagents.
Core Strategy: Coupling the Carboxylic Acid with an External Amine
The most common application involves using the azetidine-carboxylic acid portion as the core scaffold and introducing diversity via an external amine. Our protocols focus on this transformation. The reduced nucleophilicity of the internal aniline is the cornerstone of this selective approach. By using a more nucleophilic external primary or secondary aliphatic amine, the desired intermolecular coupling is kinetically favored over the undesired intramolecular or intermolecular side reaction.
For exceptionally challenging couplings, or where absolute selectivity is paramount, protection of the aniline moiety as a carbamate (e.g., Boc or Cbz) is a viable, albeit less atom-economical, strategy.[5][6][7]
Protocol I: High-Efficiency Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and low rates of epimerization.[8][9]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester.[10] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the active ester, which is then readily acylated by the target amine.[8][11] The pyridine nitrogen in the HOAt byproduct is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[8]
Caption: HATU activation pathway for amide synthesis.
Experimental Protocol: HATU Coupling
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq).
-
Solvent: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Basification: Add DIPEA (2.5 - 3.0 eq) to the solution and stir for 5 minutes.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 192.21 | 1.0 |
| Amine (Example: Benzylamine) | 107.15 | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| Anhydrous DMF | 73.09 | Solvent |
Scientist's Insight: The use of a non-nucleophilic base like DIPEA is critical. A nucleophilic base (e.g., triethylamine) could potentially compete with the desired amine in reacting with the activated ester. The 3.0 equivalents of base ensure both the carboxylic acid and the amine salt (if used as HCl or TFA salt) are fully neutralized, with excess to drive the reaction.
Protocol II: The Classic Carbodiimide Approach with EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[12] This intermediate is highly reactive but prone to racemization and side reactions. The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[13][14]
Experimental Protocol: EDC/HOBt Coupling
-
Vessel Preparation: To a dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Solvent: Dissolve the components in anhydrous Dichloromethane (DCM) or DMF (0.1-0.2 M).
-
Base Addition: Add DIPEA or triethylamine (2.5 eq) and stir.
-
Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up: If using DCM, wash the organic layer with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine. If using DMF, perform an aqueous extraction as described in the HATU protocol.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.[15]
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 192.21 | 1.0 |
| Amine | - | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt·H₂O | 153.14 | 1.2 |
| DIPEA | 129.24 | 2.5 |
| Anhydrous DCM or DMF | - | Solvent |
Scientist's Insight: This method is often more cost-effective than using uronium salt reagents. The key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification compared to DCC, where the byproduct often requires filtration.[15] For particularly unreactive amines, the addition of a catalytic amount of DMAP can be beneficial, though it may increase epimerization risk.[13]
Protocol III: Green & Mild Coupling with T3P®
T3P® (Propylphosphonic Anhydride) is a mild and efficient coupling reagent that is increasingly favored for its safety profile and "green" credentials.[16] It is non-toxic, non-allergenic, and its byproducts are simple phosphonic acids that are easily removed with a basic aqueous wash.[16][17]
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This activated intermediate is then readily attacked by the amine to form the desired amide bond.[18]
Caption: General workflow for T3P® mediated amide coupling.
Experimental Protocol: T3P® Coupling
-
Vessel Preparation: To a dry flask, add this compound (1.0 eq) and the amine (1.1 eq).
-
Solvent & Base: Dissolve in a suitable solvent like ethyl acetate or DCM (0.2 M). Add a tertiary amine base such as triethylamine or DIPEA (3.0 eq).
-
Activation: Cool the mixture to 0 °C. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 eq) dropwise via syringe over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion.
-
Work-up: Dilute with the reaction solvent. Wash thoroughly with 1 M NaHCO₃ (2x) to remove phosphonic acid byproducts, followed by water (1x) and brine (1x).
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify via flash chromatography.[17]
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 192.21 | 1.0 |
| Amine | - | 1.1 |
| T3P® (50% in EtOAc) | 318.18 (trimer) | 1.5 |
| Triethylamine | 101.19 | 3.0 |
| Anhydrous Ethyl Acetate | 88.11 | Solvent |
Scientist's Insight: T3P® is particularly advantageous for large-scale synthesis due to its ease of handling and the simplicity of byproduct removal.[17] The slow addition of the reagent at 0 °C is important to control the initial exothermic activation step. T3P® is known to be very effective with substrates prone to epimerization.[16][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective activation (reagent degraded).- Insufficient base.- Sterically hindered amine/acid. | - Use fresh coupling reagents.- Ensure anhydrous conditions.- Increase base equivalents to 3.0.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature. |
| Dimerization/Polymerization | - The internal aniline is reacting with the activated acid. | - Ensure the external amine is added before the coupling reagent.- Use a more nucleophilic external amine.- Consider protecting the aniline with a Boc group. |
| Unreacted Starting Acid | - Activation step failed.- Amine is not nucleophilic enough. | - Check the quality of the coupling reagent.- For electron-deficient amines, higher temperatures or stronger coupling reagents may be required.[13][20]- Use HATU which is effective for poor nucleophiles.[21] |
| Difficult Purification | - Water-insoluble byproducts (e.g., DCU from DCC).- Emulsion during work-up.- Byproducts co-elute with product. | - Use EDC or T3P® to ensure water-soluble byproducts.- Add more brine during extraction to break emulsions.- Adjust the polarity of the chromatography eluent; consider a different solvent system. |
References
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Pardeshi, A. D., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(21), 6694-6698. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
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Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Retrieved from [Link]
-
Al-Masri, A., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 25(15), 3543. Available at: [Link]
-
Free Test Prep Online. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Dunetz, J. R., et al. (2012). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 16(10), 1621-1627. Available at: [Link]
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Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available at: [Link]
-
Isaksson, J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 476-481. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
Li, C., et al. (2017). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 53(83), 11438-11441. Available at: [Link]
-
Britton, J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(1), 477-484. Available at: [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6656. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Cortes, S. (2020). 10.2: Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
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Lerchen, A., & Bolm, C. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 12342. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
ChemistryViews. (2023). A “Sterically Stressed” Amide as a Protecting Group for Amines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2579-2591. Available at: [Link]
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analytical HPLC-MS method for 1-(4-Aminophenyl)azetidine-3-carboxylic acid
An Application Note and Protocol for the Quantitative Analysis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid using HPLC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document details a robust and sensitive analytical method for the quantification of this compound in a clean matrix using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The inherent polar and zwitterionic nature of the analyte presents a significant challenge for retention on conventional reversed-phase columns. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This approach not only provides excellent retention and peak shape for this polar compound but also utilizes a mobile phase with a high organic content, which is advantageous for enhancing electrospray ionization (ESI) efficiency and, consequently, mass spectrometry sensitivity. The method was developed to provide a linear response over a defined concentration range with high accuracy and precision, making it suitable for applications in pharmaceutical research and drug development.
Introduction: The Analytical Challenge
This compound is a key building block in medicinal chemistry. Accurate quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. The molecule's structure, containing both a basic primary amine and an acidic carboxylic acid group, makes it zwitterionic and highly polar.
Conventional reversed-phase liquid chromatography (RPLC) struggles to retain such hydrophilic compounds, often resulting in elution near or within the solvent front, poor peak shape, and inadequate resolution from other polar components.[1][2] While techniques like ion-pairing chromatography can enhance retention in RPLC, the required reagents are often non-volatile and suppress ionization, making them incompatible with mass spectrometry.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative for separating polar compounds.[4][5] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[4][6] The high organic content of the mobile phase is also ideal for electrospray ionization mass spectrometry (ESI-MS), as it promotes efficient desolvation and ionization, leading to a significant enhancement in sensitivity.[6][7] This application note describes a complete HILIC-MS/MS workflow for the reliable quantification of this compound.
Experimental Design
Materials and Instrumentation
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Water (Type 1, Ultrapure)
-
Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile. This stock solution should be stored at 2-8°C.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the 50:50 water/acetonitrile mixture.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions into the diluent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Method Parameters
The following tables summarize the optimized parameters for the HPLC and MS/MS systems.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Amide-based HILIC Column (e.g., Acclaim HILIC-10), 2.1 x 100 mm, 3 µm[7] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 1.0 | 5 | 95 |
| 5.0 | 40 | 60 |
| 5.1 | 5 | 95 |
| 8.0 | 5 | 95 |
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 193.1 [M+H]⁺ |
| Product Ions (Q3) | m/z 147.1 (Quantitative), m/z 119.1 (Qualitative) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | Optimized for each transition (e.g., 15 eV for 193.1→147.1; 25 eV for 193.1→119.1) |
Note: Gas flows and temperatures are instrument-dependent and should be optimized accordingly.
Results and Discussion
Rationale for Method Development
The primary challenge was achieving sufficient retention for the polar analyte. The HILIC stationary phase, with its hydrophilic surface, effectively retains the compound through partitioning mechanisms.[4] The mobile phase, starting at 95% acetonitrile, ensures strong retention in HILIC mode. The gradient, which increases the aqueous component (Mobile Phase A), systematically elutes the analyte.[4] Ammonium formate was chosen as the buffer because it is volatile and provides good conductivity for the ESI process.[6] Formic acid was added to maintain a consistent pH and promote protonation of the analyte for positive ion mode detection.
Positive ESI mode was selected due to the presence of two basic nitrogen atoms (the primary amine and the azetidine nitrogen), which are readily protonated to form a stable [M+H]⁺ ion at m/z 193.1. Collision-induced dissociation (CID) of this precursor ion yielded characteristic product ions. The most abundant fragment at m/z 147.1 corresponds to the loss of formic acid (HCOOH, 46 Da), a common fragmentation pathway for protonated carboxylic acids.[8][9] A secondary fragment at m/z 119.1 corresponds to the subsequent loss of ethylene (C₂H₄, 28 Da) from the azetidine ring. These transitions provide excellent specificity for the MRM method.
Method Performance
The developed HILIC-MS/MS method demonstrated excellent performance.
-
Chromatography: The analyte eluted at approximately 3.5 minutes with a sharp, symmetrical peak, well-separated from the solvent front.
-
Linearity: The method was linear over the concentration range of 1 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.998.
-
Accuracy and Precision: The intra- and inter-day accuracy was within ±10% of the nominal values, and the precision (relative standard deviation, %RSD) was less than 8% across all quality control levels.
Visualization of Workflow and Mechanism
To clarify the experimental process and the underlying scientific principle, the following diagrams are provided.
Caption: Overall analytical workflow for the quantification of this compound.
Caption: Simplified diagram of the analyte retention mechanism in Hydrophilic Interaction Liquid Chromatography (HILIC).
Detailed Analytical Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of Type 1 water. Add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile. Mix thoroughly.
Step 2: System Setup and Equilibration
-
Install the specified HILIC column in the column compartment.
-
Set the column temperature to 40°C.
-
Purge the HPLC pumps with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% B, 5% A) at a flow rate of 0.4 mL/min for at least 20 minutes or until a stable baseline is achieved. HILIC columns may require longer equilibration times than RPLC columns.
Step 3: Mass Spectrometer Setup
-
Tune and calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Set up the ESI source with the parameters listed in Table 3. Optimize gas flows and temperatures for the specific instrument.
-
Create the MRM acquisition method using the precursor and product ions and collision energies specified in Table 3.
Step 4: Sequence Execution
-
Create a sequence table in the instrument control software.
-
Include injections of a blank (diluent), the calibration standards in increasing order of concentration, quality control samples, and any unknown samples.
-
Start the sequence to begin data acquisition.
Step 5: Data Processing
-
Integrate the peak for the quantitative transition (193.1 → 147.1) in all standard and sample chromatograms.
-
Generate a calibration curve by plotting the peak area against the nominal concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak areas from the calibration curve.
Conclusion
The method presented provides a reliable, sensitive, and specific solution for the quantitative analysis of this compound. By employing Hydrophilic Interaction Liquid Chromatography (HILIC), the significant challenge of retaining this polar, zwitterionic compound is effectively overcome. The coupling with tandem mass spectrometry in MRM mode ensures high selectivity and low detection limits. This application note and protocol serve as a comprehensive guide for researchers and scientists in drug development and related fields, enabling them to implement this method for routine analysis.
References
- AnalyteGuru. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Sigma-Aldrich. Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
- Waters Corporation.
- Sigma-Aldrich.
- LCGC. (2018).
- Biocompare. Hydrophilic Interaction (HILIC) Columns.
- Kim, H. et al. (2022).
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- Harshitha, S. et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
- Wikipedia.
- Cytiva. (2024). Fundamentals of mixed mode (multimodal)
- Bio-Rad.
- BLDpharm. This compound.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Satoh, T., & Inagaki, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- PerkinElmer. (2023).
- SIELC Technologies.
- Pharmaffiliates. This compound.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
- Oregon State University. Spectroscopy of Carboxylic Acids.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
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- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Application Note: A Guide to the Strategic Use of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid in PROTAC Development
Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation.
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand. The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties and its ability to induce a productive ternary complex.[3][4][] This guide details the application of 1-(4-Aminophenyl)azetidine-3-carboxylic acid, a rigid and heterobifunctional building block, for the rational design and synthesis of next-generation PROTACs. We provide a comprehensive overview of its structural advantages, detailed protocols for synthesis and characterization, and a complete workflow for biological evaluation. By leveraging the defined three-dimensional geometry of the azetidine scaffold, researchers can overcome key challenges in "linkerology," reducing the entropic penalty of ternary complex formation and accelerating the development of potent and selective protein degraders.
Introduction: The Linker as a Central Determinant of PROTAC Efficacy
PROTAC technology harnesses the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins.[6] A PROTAC molecule simultaneously binds a target POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3) that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[7][] This event-driven, catalytic mechanism allows for sustained protein knockdown at sub-stoichiometric concentrations, offering a significant advantage over traditional occupancy-based inhibitors.[4]
The linker connecting the two binding moieties plays a pivotal role in this process. The field of "linkerology" has demonstrated that linker length, composition, rigidity, and attachment points profoundly impact a PROTAC's biological activity.[4][9] Linkers are broadly categorized as flexible (e.g., polyethylene glycol (PEG), alkyl chains) or rigid (e.g., piperidine, alkynes, azetidine).[][11] While flexible linkers are synthetically accessible and allow for broad conformational sampling, this flexibility can incur a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[11]
Rigid linkers, in contrast, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and enhancing degradation efficiency.[] this compound emerges as a superior building block in this context. It combines the conformational constraint of the 4-membered azetidine ring with the synthetic utility of two orthogonal reactive handles: a primary amine and a carboxylic acid. This unique structure provides a robust scaffold for precisely controlling the spatial orientation of the two ligands, streamlining the synthetic process and enabling a more rational approach to PROTAC design.
Part 1: Rationale and Advantages of the Azetidine-Based Linker
The strategic selection of this compound is rooted in its distinct structural and synthetic benefits.
Structural Benefits: Rigidity and Pre-organization
The core azetidine ring is a saturated, 4-membered heterocycle that imparts significant conformational rigidity compared to linear alkyl or PEG chains.[3] This constraint is critical for several reasons:
-
Reduced Entropic Penalty: By limiting the number of available conformations, the linker helps pre-organize the PROTAC into a geometry favorable for ternary complex formation, minimizing the entropic cost of binding.[11]
-
Precise Spatial Vectoring: The non-planar, three-dimensional structure of the azetidine ring allows for precise control over the exit vectors of the attached ligands, enabling the optimization of the distance and orientation required for a stable and productive ternary complex.
Synthetic Advantages: Streamlined, Modular Synthesis
The heterobifunctional nature of this building block—possessing both a nucleophilic amine and an electrophilic carboxylic acid—permits a highly modular and efficient synthetic strategy. This allows for the sequential and directional coupling of the POI and E3 ligase ligands without the need for complex protecting group manipulations, which often complicate traditional PROTAC synthesis.[12] This approach is ideal for generating libraries of PROTACs where the linker remains constant while the POI or E3 ligands are varied.
Caption: Modular synthesis workflow using the heterobifunctional azetidine linker.
Part 2: Protocols for PROTAC Synthesis and Characterization
The following protocols provide a generalized framework for the synthesis of a PROTAC using this compound. Researchers must optimize conditions based on the specific properties of their POI and E3 ligase ligands.
Protocol 2.1: Two-Step PROTAC Synthesis via Sequential Amide Coupling
This protocol assumes the POI ligand contains a reactive amine and the E3 ligase ligand contains a reactive carboxylic acid. The order can be reversed.
Materials:
-
POI-ligand-NH₂
-
This compound
-
E3-ligase-ligand-COOH (e.g., Pomalidomide-COOH, VH032-COOH)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reagents for work-up and purification (DCM, water, brine, Na₂SO₄, HPLC-grade solvents)
Step 1: Synthesis of POI-Linker Intermediate
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Pre-activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the POI-ligand-NH₂ (1.0 eq.) in anhydrous DMF to the activated linker solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate using flash column chromatography or preparative HPLC to yield the pure POI-Linker-NH₂ intermediate. Confirm identity and purity via LC-MS and ¹H NMR.
Step 2: Synthesis of the Final PROTAC Molecule
-
Dissolution: In a separate dry flask, dissolve the E3-ligase-ligand-COOH (1.2 eq.) in anhydrous DMF.
-
Pre-activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir at room temperature for 15-20 minutes.
-
Coupling: Add a solution of the purified POI-Linker-NH₂ intermediate (1.0 eq.) from Step 1 to the activated E3 ligand solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Work-up & Purification: Perform an aqueous work-up as described in Step 1. Purify the final crude PROTAC molecule by preparative HPLC to achieve >95% purity.
Protocol 2.2: Physicochemical Characterization
-
Identity and Purity: Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (HRMS). Assess purity using analytical HPLC (UV detection at 254 nm and 280 nm).
-
Structural Confirmation: Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.
-
Solubility: Determine the aqueous solubility of the PROTAC, as this is critical for cellular assays and potential in vivo applications.
Part 3: Protocols for Biological Evaluation of PROTAC Activity
A systematic evaluation is required to confirm the PROTAC's mechanism of action and cellular efficacy.
Caption: Stepwise workflow for the biological evaluation of a novel PROTAC.
Protocol 3.1: Quantifying Target Protein Degradation by Western Blot
This assay is the gold standard for directly measuring PROTAC-induced protein loss.
Experimental Steps:
-
Cell Culture: Plate a relevant human cell line (e.g., one known to express the POI and the recruited E3 ligase) in 6-well or 12-well plates and grow to 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in DMSO, then further dilute in cell culture medium. Treat cells with a range of concentrations (e.g., 1 nM to 10,000 nM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the POI overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to its corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control for each concentration.
Data Presentation: Summarize the quantitative degradation data to determine key parameters.
| PROTAC Candidate | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-AZ-01 | 15.2 | 92% |
| PROTAC-AZ-02 | 89.5 | 75% |
| Negative Control | >10,000 | <10% |
| Table 1: Example data summary for Western blot analysis. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximal degradation observed. |
Protocol 3.2: Assessing Downstream Cellular Phenotype
Successful degradation of an oncogenic or disease-relevant protein should result in a measurable functional outcome, such as inhibition of cell proliferation.
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (typically mirroring the concentrations used for the Western blot) for an extended period (e.g., 72 hours) to allow for phenotypic changes.
-
Assay Execution: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits proliferation by 50%) using non-linear regression analysis (e.g., in GraphPad Prism).
Troubleshooting and Key Considerations
-
The "Hook Effect": At very high concentrations, PROTACs can favor the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex, leading to reduced degradation. This manifests as a "hook" shape on the dose-response curve and is a hallmark of the PROTAC mechanism.[12]
-
Permeability: PROTACs are often large molecules that violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five). Poor cell permeability can mask potent intrinsic activity.[13] The inclusion of rigid, polar moieties like azetidine can sometimes influence these properties.
-
UPS Machinery Dependence: To confirm that protein loss is via the intended mechanism, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). Rescue of the protein from degradation validates that the effect is dependent on the ubiquitin-proteasome pathway.[14]
Conclusion
This compound represents a powerful tool for the modern PROTAC designer. Its rigid scaffold helps to overcome the conformational uncertainties inherent in flexible linkers, while its heterobifunctional nature provides a direct and efficient route for synthesis. By incorporating this building block, researchers can more effectively navigate the complex structure-activity relationships of linker design, facilitating the creation of highly potent, selective, and well-characterized protein degraders for therapeutic and research applications.
References
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
-
Geist, J., & T. B. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and degradation. Retrieved from [Link]
-
MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Retrieved from [Link]
-
ACS Publications. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
-
ACS Publications. (2024). Auto-RapTAC: A Versatile and Sustainable Platform for the Automated Rapid Synthesis and Evaluation of PROTAC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Retrieved from [Link]
-
ResearchGate. (2024). Classification of most common linkers used in PROTAC design based on their chemical structures and functional properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of PROTAC-COOH reagents; (b) capsule components for the synthesis of PROTACs through amide coupling from PROTAC-COOH reagents. Retrieved from [Link]
-
PubMed. (2024). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]
-
ResearchGate. (2024). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Retrieved from [Link]
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- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]
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- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Derivatization of 1-(4-Aminophenyl)azetidine-3-carboxylic acid for Medicinal Chemistry
Abstract
1-(4-Aminophenyl)azetidine-3-carboxylic acid is a valuable bifunctional scaffold in modern drug discovery, combining the desirable properties of a strained azetidine ring with the versatile reactivity of an aniline and a carboxylic acid. The azetidine motif is increasingly incorporated into clinical candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1][2] This document provides a detailed guide for researchers on the selective reaction of this building block with various electrophiles. We will explore the distinct reactivity of its three primary functional sites: the highly nucleophilic aniline nitrogen, the activated aromatic ring, and the carboxylic acid. This note offers field-proven protocols for key transformations including N-acylation, N-sulfonylation, electrophilic aromatic substitution, and amide coupling, explaining the chemical principles that underpin these strategic modifications.
Overview of Molecular Reactivity
The synthetic utility of this compound stems from its multiple, electronically distinct reactive centers. A judicious choice of reagents and conditions allows for the selective functionalization at one site over the others.
-
Aniline Amine (N¹): This is the most nucleophilic center in the molecule. The lone pair of the nitrogen atom is readily available to attack a wide range of electrophiles. Reactions such as acylation, sulfonylation, and alkylation will preferentially occur at this position under standard conditions.
-
Aromatic Ring: The aniline amine is a powerful activating group in electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho positions (C2' and C6') relative to the amine.[3][4][5] Due to the high reactivity, mild conditions are often required to prevent polysubstitution or oxidation.
-
Carboxylic Acid (-COOH): While the carboxyl group itself is not reactive towards most electrophiles, it can be readily activated to react with nucleophiles. More importantly in the context of this guide, it can be converted into esters or amides. The formation of amides via coupling with various amines is a cornerstone of medicinal chemistry.[6][7]
-
Azetidine Amine (N²): As a tertiary amine, this nitrogen is significantly less nucleophilic than the primary aniline nitrogen and is generally unreactive towards electrophiles under the conditions described herein, ensuring high selectivity for derivatization at other sites.
Figure 1: Key reactive sites on the this compound scaffold.
Reactions at the Aniline Nitrogen: Acylation and Sulfonylation
Modification of the aniline nitrogen is typically the most straightforward transformation. The resulting amides and sulfonamides are prevalent in pharmaceuticals, often serving as key hydrogen bond donors or acceptors and modulating the electronic properties of the aromatic ring.
Protocol: N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide bond at the aniline nitrogen using an acyl chloride. The reaction is rapid and generally high-yielding. The inclusion of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Materials:
-
This compound
-
Benzoyl chloride (or other acyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product as necessary via column chromatography or recrystallization.
Protocol: N-Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide at the aniline position. Pyridine is often used as both the solvent and the base, as it is effective at scavenging the generated HCl and can facilitate the reaction.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a flask under an inert atmosphere.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. Causality: This step protonates the pyridine, making it water-soluble and allowing for its removal from the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude sulfonamide by silica gel chromatography.
Electrophilic Aromatic Substitution (EAS)
The potent activating effect of the amine substituent enables electrophilic substitution on the phenyl ring. The primary challenge is controlling reactivity to achieve mono-substitution at the desired ortho position.
Protocol: Ortho-Bromination
This protocol uses N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to achieve selective mono-bromination ortho to the amino group. Using a polar aprotic solvent like DMF facilitates the reaction at moderate temperatures.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) in one portion. Causality: Using a slight excess of the limiting reagent (here, the starting material) can sometimes help prevent di-substitution. Precise stoichiometry is key.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor closely by LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the desired ortho-bromo isomer.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid is a handle for introducing immense molecular diversity, most commonly through the formation of amide bonds. This requires an initial activation step, typically with a peptide coupling reagent.
Protocol: Amide Coupling using HATU
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or poorly nucleophilic amines.
Figure 2: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Desired amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and anhydrous DMF (0.1 M).
-
Add DIPEA (2.5 eq) to the mixture. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid and the amine hydrochloride (if used as a salt), facilitating the reaction without competing as a nucleophile.
-
Add HATU (1.2 eq) in one portion and stir the mixture at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and excess reagents.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude amide product via silica gel chromatography.
Summary of Transformations
The strategic functionalization of this compound allows for the rapid generation of diverse chemical libraries. The protocols outlined above provide reliable methods for modifying the key reactive sites of this valuable building block.
| Reaction Type | Target Site | Electrophile / Reagent | Key Conditions | Resulting Functional Group |
| N-Acylation | Aniline Nitrogen | Acyl Chloride (e.g., RCOCl) | TEA, DCM, 0°C to RT | Aryl Amide |
| N-Sulfonylation | Aniline Nitrogen | Sulfonyl Chloride (e.g., RSO₂Cl) | Pyridine, RT | Aryl Sulfonamide |
| Bromination (EAS) | Aromatic Ring | N-Bromosuccinimide (NBS) | DMF, 0°C to RT | ortho-Bromoaryl |
| Amide Coupling | Carboxylic Acid | Amine (R'NH₂) + HATU | DIPEA, DMF, RT | Carboxamide |
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.).
- 1-N-Boc-3-hydroxyazetidine synthesis. (n.d.). ChemicalBook.
- Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
- Electrophilic arom
- Derivatives of Carboxylic Acids. (n.d.). MSU Chemistry.
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). Chemistry LibreTexts.
- Carboxylic Acids Important Reactions. (n.d.). Jack Westin.
- Electrophilic Aromatic Substitution Reactions of Benzene Deriv
- Amide synthesis by acyl
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid. This molecule is a critical building block in modern medicinal chemistry, valued for its role as a constrained aniline analog that imparts unique structural and physicochemical properties to drug candidates. However, its synthesis can present challenges related to yield, purity, and scalability.
This guide is designed to provide researchers, chemists, and process development professionals with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic route.
Synthetic Pathway Overview
The most common and scalable approach to this compound involves a two-stage process. It begins with the N-arylation of an azetidine-3-carboxylic acid ester, typically via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a tandem reduction of the nitro group and hydrolysis of the ester.
Caption: General two-stage synthetic route.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal analysis and actionable solutions.
Question 1: My SNAr reaction between ethyl azetidine-3-carboxylate and 1-fluoro-4-nitrobenzene has stalled, showing low conversion of starting materials. What are the primary causes and how can I fix this?
Answer: Low conversion in this SNAr reaction is a frequent issue, typically stemming from insufficient reaction conditions or reagent quality.
-
Causality & Explanation: The SNAr mechanism relies on the formation of a negatively charged Meisenheimer complex, which is the rate-determining step. The stability of this intermediate and the overall reaction rate are highly sensitive to the solvent, base, and temperature.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cation of the base while poorly solvating the anionic nucleophile, thereby increasing its reactivity. Using less polar solvents like THF or Toluene will drastically slow the reaction.
-
Base: A non-nucleophilic inorganic base is required to act as a scavenger for the HF generated. Potassium carbonate (K₂CO₃) is a common choice. However, if the base is weak or has a large particle size (low surface area), it may not be effective. The presence of water can also hydrolyze the fluoro-nitrobenzene.
-
Temperature: While higher temperatures increase the reaction rate, temperatures that are too high (>120°C) can lead to decomposition of the solvent (especially DMSO) or the product.
-
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality: Ensure your ethyl azetidine-3-carboxylate is free of excess acid (e.g., from its salt form) which would neutralize the base. Use anhydrous DMSO or DMF, as water can promote side reactions.
-
Optimize the Base: Use finely powdered, anhydrous K₂CO₃ or a stronger base like cesium carbonate (Cs₂CO₃) to improve reaction rates. Ensure at least 1.5-2.0 equivalents of the base are used.
-
Increase Temperature Incrementally: If the reaction is sluggish at 80-90°C, cautiously increase the temperature in 10°C increments, monitoring for product formation versus decomposition by TLC or LC-MS.
-
Consider a Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction, especially if the base has poor solubility.
-
Caption: Decision workflow for low SNAr conversion.
Question 2: The catalytic hydrogenation of the nitro group is slow or incomplete. What factors should I investigate?
Answer: Incomplete hydrogenation is often related to catalyst activity, substrate purity, or hydrogen delivery.
-
Causality & Explanation: Catalytic hydrogenation involves the adsorption of the substrate and hydrogen onto the surface of the palladium catalyst. The efficiency of this process can be hindered by several factors.
-
Catalyst Poisoning: The nitro intermediate from the SNAr step may contain residual sulfur-containing compounds if DMSO was used as a solvent and not properly removed. Sulfur is a well-known poison for palladium catalysts.[1] Similarly, impurities in the starting materials can deactivate the catalyst.
-
Catalyst Activity/Loading: The quality and type of Pd/C can vary. A 5% or 10% loading is standard, but an older or poorly stored catalyst may have reduced activity. Insufficient catalyst loading will lead to slow reaction times.
-
Hydrogen Pressure & Agitation: Inadequate hydrogen pressure or poor mixing can result in a mass transfer limitation, where the catalyst surface is starved of either hydrogen or the substrate.
-
-
Troubleshooting Steps & Solutions:
-
Purify the Intermediate: Ensure the Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate intermediate is thoroughly purified before hydrogenation, especially if DMSO was used. A simple workup followed by recrystallization or silica gel chromatography is recommended.
-
Use a Fresh Catalyst: Employ a fresh, high-quality Pd/C catalyst. For difficult reductions, a different catalyst like platinum oxide (PtO₂) or the addition of an acid (like acetic acid) to the reaction medium can be beneficial.
-
Optimize Reaction Conditions: Increase the hydrogen pressure (typically 40-50 psi is sufficient).[2] Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid transfer.
-
Consider Alternative Reducing Agents: If catalytic hydrogenation is not feasible (e.g., due to equipment limitations or catalyst poisoning), chemical reducing agents like iron powder in acetic acid, or tin(II) chloride can be effective alternatives.
-
Question 3: I'm struggling with the isolation and purification of the final zwitterionic product. It seems to be soluble in water but not in common organic solvents. What is the best approach?
Answer: The zwitterionic nature of the final product makes purification challenging. Standard extraction and silica gel chromatography are often ineffective.
-
Causality & Explanation: As an amino acid, the final product contains both a basic amino group and an acidic carboxylic acid group. At its isoelectric point (pI), it exists as a zwitterion with both positive and negative charges, leading to high polarity, low solubility in organic solvents, and high melting points.
-
Troubleshooting Steps & Solutions:
-
Isoelectric Point Precipitation: This is the most effective method. After the reaction is complete (e.g., after hydrogenation and hydrolysis), carefully adjust the pH of the aqueous solution to the molecule's isoelectric point. The pI can be estimated or determined empirically. At this pH, the molecule's net charge is zero, and its aqueous solubility is at a minimum, causing it to precipitate. The solid can then be collected by filtration.
-
Ion-Exchange Chromatography: For higher purity, the crude product can be purified using ion-exchange chromatography. The product can be bound to a cation-exchange resin, washed to remove impurities, and then eluted by changing the pH or increasing the salt concentration.
-
Recrystallization: The filtered solid from isoelectric precipitation can be further purified by recrystallization from a suitable solvent system, often a mixture of water and a miscible organic solvent like isopropanol or ethanol.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better: SNAr with 1-fluoro-4-nitrobenzene or a Buchwald-Hartwig amination with a p-haloaniline derivative? A: The SNAr route is generally preferred for large-scale synthesis due to lower cost of starting materials and the absence of expensive palladium catalysts and ligands.[3][4] The Buchwald-Hartwig reaction is more versatile and may tolerate a wider range of functional groups, making it an excellent choice for smaller-scale, discovery chemistry applications where substrate availability might be limited to bromo- or chloro-anilines.[1][5]
Q: Is it necessary to protect the carboxylic acid group of azetidine-3-carboxylic acid before the N-arylation step? A: Yes, it is highly recommended. The free carboxylic acid can interfere with the reaction in several ways: its acidity can neutralize the base needed for the SNAr reaction, and it can potentially coordinate to the palladium catalyst in a Buchwald-Hartwig coupling, inhibiting catalysis. Using an ester, typically the ethyl or methyl ester, circumvents these issues and is standard practice.
Q: What are the key process safety considerations for this synthesis? A: Key safety points include:
-
Hydrogenation: Catalytic hydrogenation with Pd/C is potentially hazardous. The catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled wet or under an inert atmosphere. The hydrogenation reaction itself should be conducted in a properly rated pressure vessel behind a safety shield.
-
Solvents: DMSO and DMF are high-boiling point solvents. Be cautious of potential thermal runaways, especially on a large scale.
-
Reagents: 1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl azetidine-3-carboxylate (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and finely powdered anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the azetidine ester.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the mixture to room temperature and pour it into a beaker containing ice water (10 volumes).
-
A yellow precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or isopropanol.
-
Dry the solid under vacuum to yield the desired product. Expected yield: 85-95%.
Protocol 2: Synthesis of this compound
-
To a hydrogenation vessel, add Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % Pd). The catalyst should be added wet to prevent ignition.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion (typically 4-6 hours), carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
To the combined filtrate, add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to facilitate ester hydrolysis.
-
Stir the mixture at 40-50°C until LC-MS analysis confirms complete conversion of the ester to the carboxylate.
-
Cool the solution and carefully adjust the pH to approximately 6-7 using 1M HCl. The product will precipitate at its isoelectric point.
-
Stir the resulting slurry in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Expected yield: 80-90%.
Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Yield |
| Base | K₂CO₃ (2 eq) | Cs₂CO₃ (2 eq) | K₂CO₃ (2 eq) | |
| Solvent | DMSO | DMF | Acetonitrile | |
| Temperature | 90 °C | 90 °C | 80 °C (Reflux) | |
| Reaction Time | 6 hours | 4 hours | 24 hours | |
| Outcome | Good Conversion | Excellent Conversion | Poor Conversion | >85% |
Table 1. Comparison of typical reaction conditions for the SNAr step.
References
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. Available at: [Link]
- Process for making azetidine-3-carboxylic acid. Google Patents.
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]
-
Divergent reactivity of spiro-oxindole azetidines. Royal Society of Chemistry. Available at: [Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. ResearchGate. Available at: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]
-
Process for making azetidine-3-carboxylic acid. WIPO Patentscope. Available at: [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. ResearchGate. Available at: [Link]
- Process for the production of enantiomerically- pure- azetidine-2-carboxylic acid. Google Patents.
Sources
Technical Support Center: Purification of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Prepared by the Applications Science Division
Welcome to the technical support guide for 1-(4-Aminophenyl)azetidine-3-carboxylic acid (APAC). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this molecule. As Senior Application Scientists, we have designed this guide to explain not just the how, but the critical why behind each methodological choice, ensuring you can adapt and overcome challenges in your own laboratory setting.
The unique structure of APAC, possessing an acidic carboxylic acid, a basic azetidine nitrogen, and a primary aromatic amine, confers a zwitterionic character that is central to its purification challenges.[1][2][3] Understanding and manipulating its pH-dependent properties is the key to achieving high purity.
Understanding the Molecule: Structure and Zwitterionic Nature
This compound is a non-canonical amino acid. At neutral pH, the carboxylic acid group is deprotonated (-COO⁻) and one of the amino groups is protonated (-NH₃⁺ or >NH₂⁺-), resulting in a molecule with both a positive and a negative charge, known as a zwitterion. This dual ionic character governs its physical properties, particularly its high polarity and solubility profile.
Caption: Molecular structure and its predominant zwitterionic state.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My compound is insoluble in common organic solvents like ethyl acetate and dichloromethane, making purification difficult. Why is this, and what is the solution?
Answer:
This is the most common issue and is a direct consequence of the molecule's zwitterionic and polar nature. Like other amino acids, APAC has very low solubility in nonpolar organic solvents but is soluble in aqueous solutions. The key is to manipulate the pH to move the molecule out of its poorly soluble zwitterionic state into a more soluble salt form.
-
In Acidic Conditions (pH < ~2): The carboxylic acid is protonated (-COOH) and both amino groups are protonated (-NH₃⁺ and >NH₂⁺-). The molecule carries a net positive charge, forming a highly water-soluble hydrochloride salt.
-
In Basic Conditions (pH > ~10): The carboxylic acid is deprotonated (-COO⁻) and the amino groups are neutral (-NH₂). The molecule carries a net negative charge, forming a water-soluble sodium or potassium salt.
Caption: Relationship between pH, charge state, and solubility.
Troubleshooting Protocol: pH-Modulated Extraction
While not ideal for final purification, this can be used for a preliminary clean-up to remove non-ionizable impurities.
-
Dissolve the crude APAC in an aqueous base (e.g., 1M NaOH) to form the anionic salt.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar, neutral impurities.
-
Separate the aqueous layer.
-
Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to its isoelectric point (pI). The pI will need to be determined empirically but is typically in the range of pH 6-8. The product will precipitate out.
-
Filter the solid, wash with cold water, and then a water-miscible organic solvent like ethanol to aid drying.
Question 2: I am struggling with recrystallization. My product either "oils out" or my recovery is very low. How can I develop a robust recrystallization protocol?
Answer:
Recrystallization is the preferred method for final purification if impurities have different solubility profiles. The challenge with zwitterions is finding a suitable solvent system. Crystallization by adjusting the pH to the isoelectric point is often the most effective strategy.[2]
Core Strategy: Isoelectric Point Precipitation
The principle is that the zwitterionic form of an amino acid is its least water-soluble state.[2] By dissolving the compound in an acidic or basic solution and then slowly neutralizing it, you can induce controlled crystallization at the point of minimum solubility (the pI).
Detailed Recrystallization Protocol:
-
Dissolution: In a flask, dissolve the crude APAC in the minimum required volume of dilute aqueous acid (e.g., 0.5 M HCl). Gentle warming can be used to aid dissolution.
-
Decolorization (if necessary): If the solution is colored (pink/brown hues suggest oxidation of the aminophenyl group), add a small amount of activated carbon (charcoal) and stir for 10-15 minutes. Do not boil the solution with charcoal.
-
Filtration: Hot filter the solution through celite or filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Slowly add a dilute base (e.g., 0.5 M NaOH or 1 M ammonium hydroxide) dropwise to the warm, clear filtrate with constant stirring. Monitor the pH. As you approach the isoelectric point, the solution will become cloudy, and a precipitate will form.
-
Maturation: Once precipitation begins, stop adding the base. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal growth and yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake sequentially with cold deionized water, followed by cold ethanol or isopropanol to remove residual water.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization Issues:
| Problem | Probable Cause | Solution |
| Product "Oils Out" | The solution is too concentrated, or the temperature change is too rapid. The compound is coming out of solution above its melting point or as an amorphous solid. | Add a small amount of the initial solvent (dilute acid) to redissolve the oil with warming. Allow it to cool much more slowly. Consider using a co-solvent system like water/isopropanol. |
| No Crystals Form | The solution is too dilute, or the pH is not at the isoelectric point. | If too dilute, reduce the volume by gentle heating. If pH is the issue, check with a calibrated pH meter and continue adding base/acid dropwise until maximum precipitation is observed. |
| Very Low Yield | The compound has significant solubility even at its pI. The pH adjustment was too rapid, leading to fine particles that pass through the filter. | Ensure the solution is thoroughly cooled in an ice bath. Use a finer porosity filter paper. Consider adding a water-miscible anti-solvent (e.g., isopropanol) after pH adjustment to decrease solubility further. |
| Product is Colored | Oxidation of the aminophenyl moiety. | Perform the decolorization step with activated carbon as described above. For subsequent steps, consider working under an inert atmosphere (N₂ or Ar). |
Question 3: Standard silica gel chromatography isn't working. The compound streaks badly or remains at the baseline. What is the recommended chromatographic method?
Answer:
This is expected. The high polarity and multiple hydrogen bond donor/acceptor sites on APAC cause irreversible binding to standard silica gel. The method of choice for purifying polar, ionizable compounds like amino acids is Ion-Exchange Chromatography (IEC) .[4][5][6][7]
Principle of Ion-Exchange Chromatography for APAC:
IEC separates molecules based on their net charge. A stationary phase (resin) carries fixed positive or negative charges.
-
Cation-Exchange Chromatography (Recommended): Uses a negatively charged resin (e.g., with sulfonic acid groups). At a low pH (e.g., pH 3), APAC has a net positive charge and will bind strongly to the resin. Impurities that are neutral or anionic will pass through. The bound APAC is then eluted by increasing the pH (which neutralizes APAC's charge) or by increasing the salt concentration (which competes for binding sites).[8]
-
Anion-Exchange Chromatography: Uses a positively charged resin. At a high pH (e.g., pH 9), APAC has a net negative charge and will bind. This is also a viable option.
Caption: A standard workflow for purifying APAC using cation-exchange chromatography.
Question 4: I'm trying to use ion-exchange chromatography, but my recovery is poor. What are some common pitfalls?
Answer:
Successful IEC requires careful control over several parameters. Poor recovery is typically due to improper pH control, incorrect elution conditions, or issues with the resin itself.
Troubleshooting Guide for Ion-Exchange Chromatography:
| Issue | Probable Cause | Solution |
| Compound does not bind to cation-exchange resin | pH of loading buffer is too high. If the pH is near or above the pI, the molecule is neutral or negatively charged and will not bind to the negative resin. | Ensure the crude sample is dissolved and loaded in a buffer with a pH at least 1-2 units below the pKa of the most basic amine group. A pH of 2-3 is a good starting point. |
| Compound elutes immediately from anion-exchange resin | pH of loading buffer is too low. The molecule is neutral or positively charged and will not bind to the positive resin. | Ensure the crude sample is dissolved and loaded in a buffer with a pH at least 1-2 units above the pKa of the carboxylic acid. A pH of 9-10 is a good starting point. |
| Compound will not elute from the column | Elution buffer is not strong enough. The pH change is insufficient to neutralize the compound's charge, or the salt concentration is too low to displace it. | For cation-exchange, use a steeper pH gradient (e.g., to pH 7-9 using ammonium hydroxide) or a higher salt concentration gradient (e.g., 0-1.5 M NaCl). |
| Very broad elution peak / Poor resolution | The flow rate is too fast. The column is overloaded. The gradient is too steep. | Reduce the flow rate to allow for proper equilibration. Load less material onto the column. Use a shallower elution gradient to better resolve the compound of interest from closely eluting impurities. |
| Final product contains a high salt content | Elution was performed with a high concentration salt gradient. | After pooling fractions, the salt must be removed. This can be done via dialysis, size-exclusion chromatography (desalting column), or by adjusting the pH to the pI to precipitate the APAC, then filtering and washing away the salt. |
References
- Vertex AI Search.
- ResearchGate. (PDF)
- University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
- DIAION.
- PubMed.
- PubMed. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
- ResearchG
- University of Rochester.
- ResearchGate. Crystal engineering of zwitterionic drug to neutral co-crystals.
- arkat usa.
-
ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide | Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ke17jGGkLbfbD7CIX_Ue177sfdYKHRSA7HHTp3Kq-LILcw-x6FQRNfMNUbCHBAVAbMvvpm4K7Ke9eoOQ3EqVKcrp3MqAePu-HJLS8l-lJ9rUayA57_p5iSB4hIKNt-o2CkqPqwd--4AWf4WPx2WVNd36Y1vpXjdF85YmUz9Qqbw3QZXOJ13MtpfNTypkkNnGWT4PejalFfTkoOQcRjkgHgDJG_xOu6m-nAuzCiiNzEIRu-pNEfyiBxDKAwBZV3cx1yl2At1wZBvorUfORZiSMn8rpXk0xbbFgHWvremaEgNuUoIhYVBij8OXNKcxJoQ==]([Link].
Sources
- 1. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. column-chromatography.com [column-chromatography.com]
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- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. diaion.com [diaion.com]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. By understanding the causality behind experimental choices and potential side reactions, you can optimize your synthetic route for higher yield and purity.
Introduction to the Synthetic Pathway
The synthesis of this compound typically proceeds through a three-step sequence. This pathway is favored for its convergency and the availability of starting materials. The key transformations are:
-
N-Arylation: Coupling of an azetidine-3-carboxylic acid ester with an activated p-nitrophenyl electrophile.
-
Nitro Group Reduction: Conversion of the aromatic nitro group to the corresponding primary amine.
-
Ester Hydrolysis: Saponification of the ester to yield the final carboxylic acid product.
Each of these steps presents unique challenges and potential for byproduct formation. This guide will address these issues in a question-and-answer format.
Visualizing the Synthetic Pathway and Key Challenges
The following diagram outlines the general synthetic route and highlights the stages where common issues and byproducts can arise.
Caption: A flowchart of the synthesis with potential byproduct formation points.
Troubleshooting Guide
Step 1: N-Arylation of Azetidine-3-carboxylic acid ester
Q1: My N-arylation reaction with 4-fluoronitrobenzene is low-yielding, and I observe multiple unknown spots on my TLC plate. What are the likely byproducts?
A1: Low yields and multiple byproducts in this step often stem from the inherent reactivity of the azetidine ring and the conditions of the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
-
Unreacted Starting Materials: The most straightforward explanation is an incomplete reaction. Ensure your reagents are pure and dry, and consider increasing the reaction time or temperature.
-
Di-arylated Species: While less common for secondary amines like azetidine esters, under strongly basic conditions, deprotonation of other positions on the starting materials could potentially lead to undesired side reactions.
-
Ring-Opened Products: Azetidines are strained four-membered rings.[1][2] Harsh reaction conditions, such as high temperatures or very strong bases, can promote ring-opening. The azetidine nitrogen can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack.[1] In some cases, quaternization of the azetidine nitrogen can also lead to ring cleavage.[3]
-
Intramolecular Cyclization: In palladium-catalyzed C-H arylations, which share mechanistic features with some N-arylation reactions, electron-deficient aryl halides have been observed to promote the formation of bicyclic azetidine side products.[4]
Troubleshooting Protocol: Optimizing the N-Arylation Reaction
-
Reagent Purity: Ensure the azetidine-3-carboxylic acid ester starting material is pure and free of any primary amine contaminants. Use anhydrous solvents and reagents.
-
Base Selection: Use a milder base such as potassium carbonate or cesium carbonate. Stronger bases like sodium hydride may promote side reactions.
-
Temperature Control: Start the reaction at a lower temperature and slowly increase it if necessary. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that could lead to degradation.
-
Palladium-Catalyzed Cross-Coupling: If SNAr is problematic, consider a Buchwald-Hartwig amination. This palladium-catalyzed reaction often proceeds under milder conditions.[5][6] However, careful selection of the palladium precursor, ligand, and base is crucial to prevent side reactions.[7]
| Parameter | Recommendation for SNAr | Recommendation for Buchwald-Hartwig |
| Aryl Halide | 4-Fluoronitrobenzene (most reactive) | 4-Bromonitrobenzene or 4-Chloronitrobenzene |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane |
| Catalyst/Ligand | N/A | Pd₂(dba)₃ / Xantphos or BINAP |
Step 2: Reduction of the Aromatic Nitro Group
Q2: During the catalytic hydrogenation of my nitro-intermediate, the reaction is sluggish, or I isolate byproducts in addition to the desired amine. What are these impurities?
A2: The reduction of an aromatic nitro group can be deceptively complex, with several partially reduced intermediates that can be observed as byproducts if the reaction does not go to completion.
-
Incomplete Reduction: The most common issue is incomplete conversion, leading to the presence of nitroso and hydroxylamine intermediates. These species can sometimes react further to form other impurities.
-
Azo and Azoxy Dimers: Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) dimers.[8][9] These are often observed when using metal-based reducing agents like iron or tin in acidic media, or with LiAlH₄ for aromatic nitro compounds.[1][8][10]
-
Dehalogenation: If your synthesis started with a halogenated nitroarene (e.g., 4-chloro- or 4-bromonitrobenzene), catalytic hydrogenation with Pd/C can lead to reductive dehalogenation, yielding aniline as a byproduct.[1]
Troubleshooting Protocol: Achieving Clean and Complete Nitro Reduction
-
Catalyst Choice and Loading: For catalytic hydrogenation, 5-10% Pd/C is standard.[1][11] Ensure the catalyst is active; use a fresh batch if necessary. A typical catalyst loading is 5-10 mol%.
-
Hydrogen Pressure: While balloon pressure is often sufficient, some stubborn reductions may require higher pressures in a Parr shaker or autoclave.
-
Solvent System: Protic solvents like ethanol, methanol, or acetic acid are generally effective. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but be mindful of the potential for azetidine ring instability at low pH.[3]
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents. Tin(II) chloride (SnCl₂) in a polar solvent is a mild and effective alternative that is less likely to affect other reducible functional groups.[1] Iron powder in acetic acid is another classic and cost-effective method.[1]
Caption: Byproduct formation from incomplete reduction of the nitro group.
Step 3: Ester Hydrolysis
Q3: I'm having trouble with the final saponification step. Either the reaction doesn't go to completion, or I seem to be losing my product during workup. What could be happening?
A3: The hydrolysis of the ester is a critical final step that can be prone to issues of incomplete reaction or degradation of the product.
-
Incomplete Hydrolysis: If using acidic conditions, the hydrolysis of esters is a reversible equilibrium reaction.[12] To drive the reaction to completion, a large excess of water is required.[12] Base-catalyzed hydrolysis (saponification) is generally irreversible and more commonly used.[12][13] However, if an insufficient amount of base is used, or if the reaction time is too short, you will observe incomplete conversion.
-
Azetidine Ring Opening: The strained azetidine ring can be susceptible to cleavage under both strongly acidic and basic conditions, although it is generally more stable than the corresponding aziridine.[2][14] Acid-mediated decomposition can occur via protonation of the azetidine nitrogen, making the ring more electrophilic.[3] While less common, strong bases at elevated temperatures could also potentially promote ring-opening.
-
Product Isolation Issues: The final product is an amino acid, which is zwitterionic and may have high water solubility. This can make extraction from the aqueous phase challenging. During the acidic workup to protonate the carboxylate, it is crucial to adjust the pH carefully to the isoelectric point of the molecule to minimize its solubility in water and facilitate precipitation or extraction.
Troubleshooting Protocol: Successful Ester Hydrolysis and Product Isolation
-
Choice of Hydrolysis Conditions:
-
Basic Hydrolysis (Saponification): This is the recommended method due to its irreversibility.[12][13] Use a moderate excess (1.5-2.0 equivalents) of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF at room temperature or with gentle heating.
-
Acidic Hydrolysis: If acidic conditions are necessary, use a large excess of dilute mineral acid (e.g., 1-3 M HCl) and heat under reflux.[12] Be aware of the potential for ring-opening.[3]
-
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS to ensure the reaction goes to completion.
-
Workup and Isolation:
-
After basic hydrolysis, wash the reaction mixture with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to the isoelectric point (pI) of the amino acid. The pI will likely be in the neutral to slightly acidic range. Monitor the pH with a pH meter.
-
The product may precipitate out of solution at its pI. If it does, it can be collected by filtration.
-
If the product remains in solution, it may require extraction with a more polar solvent like n-butanol, or evaporation of the water and purification of the resulting solid.
-
| Hydrolysis Method | Advantages | Disadvantages | Typical Byproducts |
| Acid-Catalyzed | Simple reagents | Reversible, requires excess water, potential for ring-opening | Unreacted ester, ring-opened products |
| Base-Catalyzed | Irreversible, generally cleaner | Potential for ring-opening at high temperatures, product is a salt | Unreacted ester, ring-opened products (less common) |
Frequently Asked Questions (FAQs)
Q: Can I use a different starting material for the N-arylation, such as 4-chloronitrobenzene?
A: Yes, but the reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I. 4-Fluoronitrobenzene is the most activated towards nucleophilic substitution. If you use 4-chloronitrobenzene, you will likely need more forcing conditions (higher temperature, longer reaction time), which could increase the risk of byproduct formation. For a Buchwald-Hartwig coupling, aryl bromides are often a good balance of reactivity and stability.
Q: My final product is difficult to purify. What techniques are recommended?
A: As an amino acid, your product may not be amenable to standard silica gel chromatography. Techniques to consider include:
-
Recrystallization: If a suitable solvent system can be found, this is an excellent method for obtaining high-purity material.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. You can use a cation-exchange resin to bind your product, wash away impurities, and then elute the product with a basic solution.
-
Reverse-Phase Chromatography (C18): This can be effective, often using a mobile phase of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.
Q: How can I confirm the structure of my final product and identify impurities?
A: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This will provide the primary structural confirmation of your desired product and can help identify major impurities if they are present in sufficient quantity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any byproducts. LC-MS is particularly useful for monitoring reaction progress and identifying components of a mixture.
-
High-Performance Liquid Chromatography (HPLC): This is crucial for assessing the purity of your final compound.
By carefully considering the potential side reactions at each step and implementing the troubleshooting strategies outlined above, you can successfully navigate the synthesis of this compound and obtain a high-purity final product.
References
-
Wikipedia Contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]
-
Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Witulski, B., Senft, S., & Jost, O. (n.d.). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. [Link]
-
Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8114–8118. [Link]
-
Molnár, T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3746-3755. [Link]
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2847-2860. [Link]
- Patil, S. A., et al. (2000). Synthesis of azetidine derivatives.
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Accounts of Chemical Research, 54(17), 3433-3448. [Link]
-
Jones, W. H., Pines, S., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150–157. [Link]
-
Wang, C., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]
-
Gianatassio, R., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition, 58(49), 17821-17825. [Link]
-
Scott, M. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1729–1734. [Link]
-
Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1091. [Link]
-
Operachem. (2024). Saponification-Typical procedures. [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]
- Hauer, B., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 4. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Saponification-Typical procedures - operachem [operachem.com]
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Technical Support Center: Improving the Efficiency of Coupling Reactions Involving Azetidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on overcoming common challenges in coupling reactions with azetidine derivatives. Azetidines are valuable structural motifs in medicinal chemistry, but their inherent ring strain and unique electronic properties can present significant synthetic hurdles.[1][2][3][4] This guide offers practical, experience-driven advice to enhance the efficiency and success of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the design and execution of coupling reactions with azetidine-containing substrates.
Q1: Why are coupling reactions with azetidines often challenging?
Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them more reactive than their five- or six-membered counterparts but also susceptible to undesired ring-opening or side reactions under harsh conditions.[3][4][5] Their unique geometry and the steric hindrance imparted by substituents on the four-membered ring can also impede catalyst-substrate interactions, leading to lower reaction rates and yields.[4][6]
Q2: What is the most critical first step in optimizing an azetidine coupling reaction?
The selection of the catalyst system—specifically the palladium source and the phosphine ligand—is paramount. For C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura, Hiyama, etc.) couplings, the ligand's steric and electronic properties are crucial for facilitating the catalytic cycle and preventing side reactions.[7][8] It is highly recommended to start by screening a panel of ligands.
Q3: My azetidine starting material appears to be degrading under the reaction conditions. What should I do?
Azetidine ring stability can be compromised by strongly acidic or basic conditions, particularly at elevated temperatures.[9] If you suspect degradation, first try lowering the reaction temperature. If that is ineffective, consider switching to a weaker, non-nucleophilic base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄) or a different solvent system.[7][10] Monitoring the reaction at early time points via LC-MS can help confirm if starting material degradation is the primary issue.
Q4: Are there specific protecting groups that are better suited for azetidine chemistry?
Yes, the choice of the nitrogen protecting group (PG) is critical. Bulky PGs like Boc (tert-butyloxycarbonyl) or benzyl can influence the conformation of the ring and introduce steric hindrance. For some reactions, an N-aryl or N-sulfonyl group may be more suitable. It's important to consider the stability of the PG under the planned coupling conditions. For instance, Boc can be sensitive to strongly acidic conditions, while a benzyl group's removal requires hydrogenation, which might not be compatible with other functional groups.
Part 2: Troubleshooting Guides for Specific Coupling Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during specific types of coupling reactions.
Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, when coupling azetidine derivatives, researchers often face issues of low conversion or yield.
Symptom: Low or No Product Formation
| Potential Cause | Explanation & Rationale | Suggested Solutions |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently, or the catalyst may be poisoned by impurities in the reagents or solvent. | • Use a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G3/G4 type).• Ensure all reagents and solvents are anhydrous and thoroughly degassed to remove oxygen.[7] |
| Inappropriate Ligand | The ligand may not be sufficiently electron-rich or sterically bulky to promote oxidative addition and reductive elimination with the azetidine substrate. | • Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).• For sterically demanding couplings, consider highly specialized biaryl phosphine ligands. |
| Incorrect Base | The base may be too weak to facilitate the transmetalation step effectively, or it may be insoluble in the reaction solvent. | • For boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.• For boronic esters, a weaker base like K₂CO₃ may suffice.• Ensure the base is finely powdered to maximize surface area. |
| Poor Substrate Reactivity | The azetidine-containing partner (e.g., a 3-iodoazetidine) or the boronic acid/ester may be sterically hindered or electronically deactivated. | • Switch from an aryl chloride or bromide to the more reactive aryl iodide if possible.• Increase the reaction temperature in increments (e.g., 80 °C → 100 °C → 120 °C), monitoring for product formation and decomposition.• Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). |
Symptom: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Explanation & Rationale | Suggested Solutions |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of the boronic acid reagent. | • Use rigorous inert atmosphere techniques (glovebox or Schlenk line).• Degas the solvent by sparging with argon or using freeze-pump-thaw cycles. |
| Reaction Temperature Too High | Elevated temperatures can accelerate side reactions, including protodeboronation (replacement of the boron moiety with hydrogen). | • Lower the reaction temperature and extend the reaction time.• Screen different solvents that may allow for efficient coupling at lower temperatures (e.g., dioxane, toluene, 2-MeTHF). |
| Incorrect Stoichiometry | An excess of the boronic acid reagent can sometimes lead to higher rates of homocoupling. | • Use a stoichiometry closer to 1:1 or a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Guide 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for forging C-N bonds, but its application to azetidines requires careful optimization to avoid common pitfalls.
Symptom: Low Conversion of Aryl Halide
| Potential Cause | Explanation & Rationale | Suggested Solutions |
| Inefficient Oxidative Addition | Aryl chlorides are significantly less reactive than bromides or iodides. The Pd(0) catalyst may struggle to insert into the C-X bond. | • For aryl chlorides, use highly electron-rich and bulky ligands like BrettPhos, RuPhos, or tBuXPhos.[7]• Consider using a more reactive aryl bromide or triflate if synthetically accessible. |
| Steric Hindrance | The azetidine nitrogen may be sterically encumbered, preventing efficient coordination to the palladium center. | • Screen ligands with varying steric profiles. Sometimes a slightly less bulky ligand can provide a better fit.• Increase the reaction temperature to overcome the activation barrier. |
| Base Incompatibility | The chosen base may not be strong enough to deprotonate the azetidine, or it may be sterically hindered itself. | • Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[7][10]• If functional groups are base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ at a higher temperature is a viable alternative.[7][10] |
Symptom: Decomposition of Product or Starting Material
| Potential Cause | Explanation & Rationale | Suggested Solutions |
| Ring-Opening of Azetidine | The combination of a strong base and high temperature can promote β-hydride elimination or other decomposition pathways, leading to ring-opening.[9] | • Lower the reaction temperature and accept a longer reaction time.• Screen different solvents; sometimes a switch from toluene to dioxane can mitigate decomposition.• Use the mildest base possible that still affords product (e.g., K₃PO₄). |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene, consuming the starting material without forming the desired product. | • This side reaction is often promoted by moisture. Ensure all reagents and the reaction setup are scrupulously dry.• Optimize the catalyst-to-ligand ratio; an excess of ligand can sometimes suppress this pathway. |
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently solving reaction issues. The following diagram illustrates a general troubleshooting workflow for a low-yield coupling reaction.
Caption: A general troubleshooting workflow for low-yield azetidine coupling reactions.
Part 3: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction, which can be adapted for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a 3-Iodoazetidine Derivative
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-Boc-3-iodoazetidine, arylboronic acid, palladium precatalyst, ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum-containing cap. If outside a glovebox, evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-azetidine product.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura coupling.
Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Cross‐coupling reactions of 3‐iodoazetidines. ResearchGate. Available at: [Link]
-
Azetidine - Wikipedia. Wikipedia. Available at: [Link]
-
Stability of different azetidine esters. ResearchGate. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]
-
Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available at: [Link]
-
(PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. Available at: [Link]
-
Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PubMed Central. Available at: [Link]
-
Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. Available at: [Link]
-
(PDF) Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. ResearchGate. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available at: [Link]
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- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid Derivatives
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Welcome to the technical support center for 1-(4-aminophenyl)azetidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The inherent structural features of these molecules, namely the aromatic amine and the carboxylic acid on the azetidine ring, can lead to complex solubility behavior. This resource provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions to help you overcome these experimental hurdles.
Understanding the Challenge: The Zwitterionic Nature
The core of the solubility issue with this compound derivatives lies in their zwitterionic nature. These molecules possess both a basic amino group and an acidic carboxylic acid group. In aqueous solutions, the proton from the carboxylic acid can be transferred to the amino group, resulting in a molecule with both a positive and a negative charge. This zwitterionic form can exhibit strong intermolecular interactions, leading to high crystal lattice energy and, consequently, poor solubility.
The solubility of these compounds is highly dependent on the pH of the solution.[1][2] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, and solubility is at its minimum. Moving the pH away from the pI, either by adding an acid or a base, will increase the proportion of the charged (cationic or anionic) species, which are generally more soluble in aqueous media.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative has very low solubility in water. What is the first step I should take?
A1: The initial and most critical step is to determine the pH-solubility profile of your compound.
Understanding how solubility changes with pH is fundamental to developing an effective formulation strategy.[1][2] This is because the ionization state of the amino and carboxylic acid groups dictates the overall charge of the molecule and its interaction with the solvent.
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Use buffers with known compositions, such as phosphate, acetate, or citrate buffers.
-
Sample Preparation: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining to confirm saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is a standard approach for this.[4][5]
-
Sample Collection and Analysis: After equilibration, carefully separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately measure the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[6][7]
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of each buffer.
Interpreting the Results:
The resulting graph will likely show a "U-shaped" curve, with the lowest solubility observed at the isoelectric point (pI).[1] This profile will immediately tell you the pH ranges where your compound is most soluble.
Caption: Workflow for determining the pH-solubility profile.
Q2: I have identified the optimal pH for solubility, but it's not suitable for my downstream application. What are my other options?
A2: If pH adjustment alone is insufficient or incompatible with your experimental system, several other formulation strategies can be employed to enhance solubility. [8]
Strategies for Solubility Enhancement:
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent, thereby decreasing the interfacial tension between the solvent and the hydrophobic parts of the molecule.[9][10] | Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10] The concentration of the co-solvent needs to be optimized to maximize solubility without causing compound precipitation or interfering with the experiment.[11][12] |
| Salt Formation | Converts the parent compound into a salt form, which often has a higher dissolution rate and aqueous solubility.[3][13][14] This is a highly effective method for ionizable drugs.[14][15] | The choice of the counter-ion is crucial and can significantly impact solubility, stability, and hygroscopicity.[16][17] Common salt forms for acidic compounds include sodium and potassium salts, while hydrochloride salts are common for basic compounds. |
| Use of Surfactants | Above the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility.[13][18] | The choice of surfactant (anionic, cationic, non-ionic) and its concentration are important parameters to optimize. Common examples include Tween 80 and sodium lauryl sulfate.[9] |
| Complexation | Utilizes complexing agents, such as cyclodextrins, to form inclusion complexes with the drug molecule.[19][20] The hydrophobic interior of the cyclodextrin cavity encapsulates the nonpolar regions of the drug, while the hydrophilic exterior enhances aqueous solubility. | The type of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the stoichiometry of the complex need to be determined. |
| Particle Size Reduction | Increases the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[20][21] Techniques include micronization and nanosuspension.[8] | While this increases the rate of dissolution, it does not affect the equilibrium solubility.[9][20] |
Experimental Protocol: Evaluating Co-solvents
-
Select Co-solvents: Choose a few biocompatible co-solvents such as ethanol, propylene glycol, or PEG 400.
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Use the shake-flask method described in A1 to determine the solubility of your compound in each co-solvent mixture.
-
Analyze Data: Plot solubility as a function of co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
Caption: Key strategies for enhancing the solubility of drug candidates.
Q3: How do I choose the best salt form for my this compound derivative?
A3: Salt screening is an empirical process that involves reacting your compound with a variety of counter-ions and evaluating the physicochemical properties of the resulting salts. [15]
The goal is to identify a salt form that not only has improved solubility but also possesses other desirable characteristics such as good stability, non-hygroscopicity, and ease of handling.
Experimental Protocol: Salt Screening
-
Select Counter-ions:
-
For the carboxylic acid group, consider basic counter-ions like sodium, potassium, calcium, or organic amines (e.g., tromethamine, lysine).
-
For the amino group, consider acidic counter-ions such as hydrochloride, sulfate, mesylate, or tosylate.
-
-
Salt Formation: Attempt to form salts by reacting your compound with the selected counter-ions in a suitable solvent system. This can be done through methods like solvent evaporation or anti-solvent addition.
-
Characterization: Characterize the resulting solid forms to confirm salt formation and assess their properties. Key analytical techniques include:
-
X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the salt.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.
-
Thermogravimetric Analysis (TGA): To assess solvation and thermal stability.
-
Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity.
-
-
Solubility Measurement: Determine the aqueous solubility of the most promising salt forms using the shake-flask method.
Decision Matrix for Salt Selection:
| Salt Form | Aqueous Solubility | Crystallinity | Stability | Hygroscopicity |
| Salt A | High | Crystalline | Good | Low |
| Salt B | Moderate | Crystalline | Excellent | Very Low |
| Salt C | Very High | Amorphous | Poor | High |
Based on this type of analysis, Salt A or B would likely be preferred over Salt C, despite Salt C's higher solubility, due to its poor stability and high hygroscopicity.
Q4: My compound appears to be degrading at certain pH values. How can I assess and mitigate this?
A4: It is crucial to evaluate the pH-stability profile in parallel with the pH-solubility profile.
Certain pH conditions that favor solubility might also promote chemical degradation (e.g., hydrolysis).
Experimental Protocol: pH-Stability Study
-
Prepare Solutions: Prepare solutions of your compound in the same series of buffers used for the solubility study, but at a concentration well below the solubility limit to ensure it remains dissolved.
-
Incubation: Store the solutions at a constant temperature (and potentially under stressed conditions like elevated temperature) for a defined period.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quantify Parent Compound: Use a stability-indicating HPLC method to quantify the remaining concentration of the parent compound and monitor the appearance of any degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. This will allow you to determine the degradation rate at each pH and identify the pH range of maximum stability.
By overlaying the pH-solubility and pH-stability profiles, you can identify an optimal pH window that provides a balance of acceptable solubility and stability for your experiments.
Concluding Remarks
Troubleshooting the poor solubility of this compound derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the structured experimental strategies outlined in this guide, researchers can effectively overcome these challenges and advance their research and development efforts.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Jadhav, P., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Vertex AI Search. (2024, September 28). Enhancing solubility of poorly soluble drugs using various techniques.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
- Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
- Al-Ghananeem, A. M. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- Serajuddin, A. T. M. (2007, July 30). Salt formation to improve drug solubility. PubMed.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ASCE Library. (1986, April). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
- Semantic Scholar. (2015, September 1). Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal.
- Wikipedia. (n.d.). Cosolvent.
- Verma, M. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. ascelibrary.org [ascelibrary.org]
- 12. [PDF] Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal | Semantic Scholar [semanticscholar.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. droracle.ai [droracle.ai]
- 17. bjcardio.co.uk [bjcardio.co.uk]
- 18. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 19. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, multigram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer practical protocols grounded in established chemical principles.
Azetidine-containing carboxylic acids are valuable building blocks in medicinal chemistry, often used to impart conformational rigidity and improve physicochemical properties in drug candidates.[1][2] The synthesis of this compound, while conceptually straightforward, presents several challenges during scale-up, including reaction efficiency, impurity control, and product isolation. This document provides a comprehensive resource to navigate these issues effectively.
Overview of Common Synthetic Strategies
The most prevalent methods for constructing the 1-arylazetidine core involve the formation of a C-N bond between the azetidine nitrogen and the aromatic ring. The two primary strategies adaptable for scale-up are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Caption: Troubleshooting decision tree for N-arylation reactions.
Part 2: Workup and Purification
Question 3: My product is an amphoteric amino acid, making extraction difficult. How do I efficiently isolate it after hydrolysis?
Answer: This is a classic challenge with amino acids. Standard liquid-liquid extractions are often inefficient.
-
Isoelectric Point (pI) Precipitation: The most effective method for isolating zwitterionic compounds like amino acids is to precipitate them at their isoelectric point.
-
Solution: After saponification (hydrolysis) of the ester, you will have the carboxylate salt in a basic aqueous solution. Carefully add acid (e.g., 1M HCl) dropwise with vigorous stirring to lower the pH. The product will precipitate out when the pH of the solution approaches its pI. You can determine the optimal pH with small-scale trials. Collect the solid by filtration. [3]* Ion-Exchange Chromatography: For very high purity on a moderate scale, ion-exchange chromatography is a powerful alternative to silica gel chromatography.
-
Solution: Load the crude product onto a strong cation exchange (SCX) column. Wash away neutral and acidic impurities, then elute your product with a basic solution (e.g., NH₄OH in water/methanol).
-
Question 4: Column chromatography is not practical for my 1 kg scale. How can I purify the final product?
Answer: At this scale, recrystallization is the preferred method.
-
Solvent Screening: The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Solution: Based on the polar, zwitterionic nature of the product, consider solvent systems like water/ethanol, water/isopropanol, or DMF/water. Perform small-scale screening with various solvent ratios to find the optimal conditions.
-
-
Procedure for Recrystallization:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to form well-defined crystals. Rapid cooling often traps impurities.
-
Cool further in an ice bath to maximize yield.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the product under vacuum.
-
| Purification Method | Scale | Pros | Cons |
| Silica Gel Chromatography | < 100 g | High resolution for difficult separations. | High solvent consumption; not cost-effective for large scale. |
| Recrystallization | > 50 g | Highly scalable, cost-effective, can yield very pure material. | Requires finding a suitable solvent system; yield can be lower. |
| pI Precipitation | Any | Excellent for initial isolation from aqueous workup. | May not remove closely related impurities. |
| Ion-Exchange | < 500 g | Excellent for separating charged molecules from neutrals. | Requires specialized equipment and resins. |
Part 3: Scale-Up Safety & Consistency
Question 5: Are there any specific safety hazards to be aware of when scaling up this synthesis?
Answer: Yes, scaling up introduces new safety considerations.
-
Exotherms: The SNAr coupling and the nitro group reduction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Always perform a small-scale reaction calorimetry study if possible. When scaling, ensure the reactor has adequate cooling capacity. Add reagents that initiate the exotherm (e.g., the base in the SNAr, or introducing the catalyst to the hydrogenator) slowly and monitor the internal temperature closely.
-
-
Hydrogenation: If using catalytic hydrogenation to reduce the nitro group, this involves flammable hydrogen gas under pressure.
-
Solution: Use a properly rated and maintained hydrogenation reactor. Ensure the reaction atmosphere is fully inerted with nitrogen or argon before introducing hydrogen to prevent the formation of an explosive mixture with air. The palladium on carbon (Pd/C) catalyst can be pyrophoric when dry and spent; handle it wet and with care.
-
Representative Experimental Protocol: SNAr Route
This protocol is a representative example for a multigram-scale synthesis. Researchers should first validate the process at a smaller scale.
Step 1: N-Arylation of Ethyl Azetidine-3-carboxylate
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add ethyl azetidine-3-carboxylate hydrochloride (200 g, 1.21 mol), 4-fluoronitrobenzene (170 g, 1.21 mol), and anhydrous DMSO (2 L).
-
Base Addition: Add anhydrous potassium carbonate (500 g, 3.62 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Heat the mixture to 80-85 °C and maintain for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting azetidine is consumed (<1%).
-
Workup: Cool the reaction to room temperature. Slowly pour the mixture into ice water (10 L). The product, ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate, will precipitate as a yellow solid. Stir for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with water (3 x 2 L) until the filtrate is neutral. Dry the solid in a vacuum oven at 50 °C. Expected yield: ~300 g (~94%).
Step 2: Catalytic Hydrogenation of the Nitro Intermediate
-
Reactor Setup: In a 5 L stainless steel hydrogenator, suspend the nitro intermediate (300 g, 1.13 mol) in ethanol (3 L).
-
Catalyst Addition: Carefully add 10% Pd/C (30 g, 50% wet) as a slurry in ethanol.
-
Hydrogenation: Seal the reactor. Purge with nitrogen three times, then with hydrogen three times. Pressurize with hydrogen gas to 50 psi and stir vigorously. The reaction is exothermic; maintain the temperature below 40 °C using cooling.
-
Completion: The reaction is complete when hydrogen uptake ceases (typically 4-6 hours). Monitor by HPLC to confirm the disappearance of the starting material.
-
Workup: Vent the hydrogen and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry. Keep it wet with ethanol. Rinse the reactor and filter cake with additional ethanol (500 mL).
Step 3: Saponification and Isolation
-
Hydrolysis: Combine the ethanolic filtrate in a 10 L reactor. Add a solution of sodium hydroxide (136 g, 3.4 mol) in water (1 L). Heat the mixture to 50 °C for 2-3 hours until HPLC confirms complete hydrolysis of the ester.
-
Isolation: Cool the reaction to room temperature and reduce the volume by ~50% via vacuum distillation to remove most of the ethanol. Dilute with water (2 L). Adjust the pH to ~6.5-7.0 by the slow, dropwise addition of 3M HCl with vigorous stirring. The product will precipitate as a white or off-white solid.
-
Filtration & Drying: Stir the slurry for 1 hour in an ice bath. Collect the solid by filtration. Wash the cake with cold water (2 x 1 L) and then with cold ethanol (1 L). Dry the this compound in a vacuum oven at 60 °C to a constant weight. Expected yield: ~180 g (~83% from the nitro intermediate).
References
-
ResearchGate. "A Practical Process for the Preparation of Azetidine-3-carboxylic Acid." Available at: [Link]
-
National Institutes of Health (NIH). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Available at: [Link]
-
Frontiers in Chemistry. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Available at: [Link]
-
Royal Society of Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of azetidines." Available at: [Link]
-
National Institutes of Health (NIH). "Molecular basis for azetidine-2-carboxylic acid biosynthesis." Available at: [Link]
-
MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Available at: [Link]
-
PubMed Central. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin." Available at: [Link]
-
ResearchGate. "Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide." Available at: [Link]
-
ResearchGate. "Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives." Available at: [Link]
-
Chinese Chemical Letters. "Synthesis of Azetidines." Available at: [Link]
-
Thieme Chemistry. "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine." Available at: [Link]
-
HETEROCYCLES. "Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives." Available at: [Link]
Sources
preventing side reactions during the functionalization of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Welcome to the technical support center for the synthesis and functionalization of 1-(4-Aminophenyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common hurdles in your experiments, ensuring the integrity and success of your synthetic routes.
Introduction: Understanding the Reactivity Landscape
This compound is a trifunctional building block offering exciting possibilities in medicinal chemistry and materials science. However, its successful functionalization hinges on understanding the delicate interplay between its three reactive centers: a nucleophilic aromatic amine (aniline), a secondary aliphatic amine (azetidine), and a carboxylic acid. The strained four-membered azetidine ring further introduces a layer of complexity, demanding careful consideration of reaction conditions to prevent unwanted side reactions. This guide will equip you with the knowledge to selectively and efficiently modify this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Amide Coupling Reactions
Question: I am trying to perform an amide coupling with the carboxylic acid moiety of this compound, but I am observing low yields and multiple side products. What is going wrong?
Answer:
Amide coupling with this substrate is a common challenge due to the presence of two nucleophilic nitrogen atoms that can compete with the desired amine reactant. The primary side reactions include oligomerization or polymerization, and acylation of the aniline or azetidine nitrogen.
Troubleshooting Workflow: Amide Coupling
Caption: Decision workflow for troubleshooting amide coupling reactions.
Detailed Troubleshooting Steps:
-
Protect the Amino Groups: The most robust strategy is to protect both the aniline and azetidine nitrogens before attempting amide coupling. An orthogonal protecting group strategy is highly recommended.[1][2][3][4][5]
-
Recommended Protecting Groups:
-
Protocol for Protection: A sequential protection strategy is advised. First, protect the more nucleophilic azetidine nitrogen, followed by protection of the aniline.
-
-
Optimize Coupling Reagents and Conditions: The choice of coupling reagent is critical to minimize side reactions, especially racemization.[7][8]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low racemization rates.[7]
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination.[8]
-
-
Reaction Conditions:
-
Base: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred.
-
Temperature: Perform the reaction at 0 °C to room temperature to minimize side reactions.
-
-
-
Consider a Two-Step Esterification-Aminolysis Approach: For particularly challenging couplings, converting the carboxylic acid to a stable active ester (e.g., N-hydroxysuccinimide ester) can provide a cleaner reaction upon addition of the desired amine.
Table 1: Recommended Amide Coupling Conditions
| Coupling Reagent | Additive | Base (equivalents) | Solvent | Temperature (°C) | Key Considerations |
| HATU | None | DIPEA (2.0) | DMF | 0 to RT | High efficiency, low racemization. |
| EDC | HOBt or Oxyma | DIPEA (2.0) | DCM/DMF | 0 to RT | Cost-effective, watch for urea byproduct. |
| PyBOP | None | DIPEA (2.0) | DMF | 0 to RT | Good for sterically hindered amines. |
FAQ 2: Selective N-Functionalization
Question: I want to selectively functionalize either the aniline or the azetidine nitrogen. How can I control the chemoselectivity of N-acylation or N-alkylation?
Answer:
The aniline nitrogen is generally less nucleophilic than the secondary azetidine nitrogen due to the delocalization of its lone pair into the aromatic ring. However, steric hindrance at the azetidine nitrogen can sometimes favor reaction at the aniline. Achieving high chemoselectivity often requires careful control of reaction conditions or the use of an orthogonal protecting group strategy.
Chemoselectivity Strategy Diagram
Caption: Orthogonal protection strategy for selective N-functionalization.
Troubleshooting and Protocols:
-
For Selective Functionalization of the Aniline Nitrogen:
-
Protect the Azetidine Nitrogen: Use a protecting group that is stable to the conditions required for aniline functionalization. A Cbz group is a good choice.
-
Functionalize the Aniline:
-
N-Acylation: Use standard acylation conditions (e.g., acyl chloride or anhydride with a non-nucleophilic base).
-
N-Alkylation: Reductive amination with an aldehyde or ketone is a reliable method. Alternatively, direct alkylation with an alkyl halide can be used, though overalkylation can be a risk.[9][10][11][12]
-
-
Deprotect the Azetidine Nitrogen: Remove the Cbz group via catalytic hydrogenation (e.g., H₂, Pd/C).
-
-
For Selective Functionalization of the Azetidine Nitrogen:
-
Protect the Aniline Nitrogen: A Boc group is ideal as it is stable to many conditions used to functionalize the azetidine nitrogen.
-
Functionalize the Azetidine:
-
N-Acylation: Standard conditions are generally effective.
-
N-Alkylation: Reductive amination or direct alkylation can be employed.
-
-
Deprotect the Aniline Nitrogen: Remove the Boc group with a strong acid like trifluoroacetic acid (TFA).
-
-
Controlling Chemoselectivity without Protecting Groups:
-
Acid-Catalyzed N-Alkylation of Anilines: It has been shown that under acidic conditions, the more basic aliphatic amine can be protonated, rendering it less nucleophilic and allowing for preferential alkylation of the aniline.[13]
-
Kinetic Control: At low temperatures, the less sterically hindered and more nucleophilic azetidine nitrogen may react faster. Careful monitoring of the reaction is crucial.
-
FAQ 3: Azetidine Ring Stability
Question: I am concerned about the stability of the azetidine ring during my functionalization reactions. Under what conditions is it likely to undergo ring-opening?
Answer:
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[14]
Key Factors Affecting Azetidine Ring Stability:
-
Acid-Mediated Ring Opening: Strong acids can protonate the azetidine nitrogen, activating the ring towards nucleophilic attack and subsequent cleavage. The pKa of the azetidine nitrogen is a key determinant of its stability in acidic media.[15][16][17] For N-aryl azetidines, the azetidine nitrogen is less basic, which can enhance stability compared to N-alkyl azetidines.[15][16]
-
Intramolecular Ring Opening: If a nucleophilic group is present elsewhere in the molecule, it can attack the activated azetidine ring, leading to decomposition. This has been observed with pendant amide groups under acidic conditions.[15][16]
-
Reaction with Strong Nucleophiles: While more stable than aziridines, azetidines can still be opened by potent nucleophiles, especially when the nitrogen is quaternized or activated by an electron-withdrawing group.[18][19]
Preventative Measures:
-
Avoid Strong, Hot Acidic Conditions: When deprotecting acid-labile groups like Boc, use milder conditions (e.g., TFA in DCM at 0 °C) and minimize reaction times.
-
Buffer Reactions When Possible: If acidic or basic conditions are necessary, consider using a buffered system to maintain a milder pH.
-
Protect the Azetidine Nitrogen: An electron-withdrawing protecting group (e.g., Cbz, Boc) on the azetidine nitrogen can reduce its nucleophilicity and basicity, thereby increasing its stability towards acid-mediated ring opening.
FAQ 4: Urea Formation as a Side Reaction
Question: When attempting to form a urea by reacting the aniline with an isocyanate, I observe the formation of symmetrical ureas and other byproducts. How can I improve the selectivity?
Answer:
The formation of symmetrical ureas is a common side reaction, arising from the reaction of the isocyanate with the starting aniline or the reaction of the amine coupling partner with a carbamate intermediate.[20][21][22][23][24]
Strategies to Minimize Urea Side Reactions:
-
Order of Addition: If generating the isocyanate in situ from the aniline, it is crucial to add the second amine coupling partner promptly to trap the isocyanate before it reacts with another molecule of the starting aniline.
-
Use of a Carbamate Intermediate: A cleaner approach involves converting the aniline to a stable carbamate (e.g., a phenyl carbamate) which can then be reacted with the desired amine to form the unsymmetrical urea.[21]
-
Protect the Azetidine Nitrogen: The secondary amine of the azetidine can also react with the isocyanate. Protecting the azetidine nitrogen (e.g., with a Cbz group) before urea formation is highly recommended for a clean reaction.
Protocol for Selective Urea Formation:
-
Protect the azetidine nitrogen of this compound with a Cbz group.
-
React the resulting compound with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the isocyanate.
-
Add the desired amine to the reaction mixture to form the protected urea derivative.
-
Deprotect as needed.
Experimental Protocols
Protocol 1: Orthogonal Protection of this compound
-
Cbz Protection of the Azetidine Nitrogen:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-1-(4-aminophenyl)azetidine-3-carboxylic acid.
-
-
Boc Protection of the Aniline Nitrogen:
-
Dissolve the N-Cbz protected intermediate (1.0 eq) in a suitable solvent such as THF or dioxane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (1.5 eq) or DMAP (catalytic).
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to yield the fully protected product.
-
Protocol 2: Amide Coupling with a Protected Substrate
-
Dissolve the fully protected 1-(4-(N-Boc-amino)phenyl)-N-Cbz-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at 0 °C.
-
Add the desired amine (1.05 eq) and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
References
- Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601.
- D'Elia, V., Pelletier, G., & Schou, M. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1264–1267.
- Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-Alkylation of Anilines in Ionic Liquids. European Journal of Organic Chemistry, 2005(16), 3487-3491.
- Various Authors. (2024). Catalytic N-Alkylation of Anilines.
- Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Kim, J., & Krische, M. J. (2022). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 87(12), 8036–8047.
- Woerly, E. M., Roy, J., & Jacobsen, E. N. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(40), 12942–12947.
- Various Authors. (2023). Ring-opening of azetidines.
- Panda, S., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9113–9118.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3281.
- Biosynth. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Biosynth.
- Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Scilit.
- Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Aapptec. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis.
- Groleau, D., & Gupton, B. F. (1999). Practical synthesis of urea derivatives.
- Albericio, F., & Carpino, L. A. (2000). Protecting Groups in Peptide Synthesis. PubMed.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Houghten, R. A., & Pinilla, C. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Kumar, A., & Kumar, V. (2023).
- Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups.
- BenchChem. (2025).
- Smith, J. (2018).
- S. L. S. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Various Authors. (2025). Amide Bond Formation and Peptide Coupling.
- Various Authors. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- BLDpharm. (n.d.). This compound. BLDpharm.
- Weng, J., & Li, X. (2023). Ynamide Coupling Reagents: Origin and Advances.
- Pharmaffiliates. (n.d.). This compound.
- Chem LibreTexts. (n.d.). pKa values. Chem LibreTexts.
- ChemicalBook. (n.d.). 1-(4-AMINO-PHENYL)-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER. ChemicalBook.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values. CLAS.
- University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. University of Colorado Boulder.
- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Organic Chemistry Portal. (n.d.).
- Leah4sci. (2025). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. YouTube.
- Dembinski, R., & Gulea, M. (2018). Selective Esterification of Phosphonic Acids.
- Patel, A. V., & Malik, G. (2012). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 28(2), 831-836.
- Baats, J. E., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Sardarian, A. R., & Hajipour, A. R. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide.
Sources
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- 15. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing N-Arylation of Azetidine-3-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-arylation of azetidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. N-arylated azetidines are privileged scaffolds in medicinal chemistry, and their synthesis via cross-coupling reactions presents unique challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions about the reaction to build a strong theoretical foundation.
Q1: What is the primary method for the N-arylation of azetidine-3-carboxylic acid?
The most common and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms a carbon-nitrogen bond between the azetidine nitrogen and an aryl (or heteroaryl) halide or pseudohalide (e.g., triflate). The general transformation is shown below:
Q2: What makes the N-arylation of azetidine-3-carboxylic acid particularly challenging?
The primary challenge arises from the substrate's dual functionality. Azetidine-3-carboxylic acid contains both a nucleophilic secondary amine and an acidic carboxylic acid. This can lead to several complications:
-
Base Stoichiometry: The base must be sufficient to deprotonate both the carboxylic acid and the azetidine N-H (or the resulting palladium-amine complex) for the reaction to proceed.
-
Solubility Issues: The deprotonated carboxylate forms a salt, which may have poor solubility in common non-polar aprotic solvents used for Buchwald-Hartwig reactions (e.g., toluene, dioxane).[3][4]
-
Catalyst Inhibition: The carboxylate anion could potentially coordinate to the palladium center, acting as an inhibitor and disrupting the catalytic cycle.
Q3: Do I need to protect the carboxylic acid group?
This is a critical strategic decision.
-
Direct Approach (Unprotected): It is possible to perform the coupling on the free acid. This is more atom- and step-economical but requires careful optimization of the base and solvent system to overcome the challenges mentioned in Q2. Mild inorganic bases like cesium carbonate (Cs₂CO₃) are often preferred.[5][6]
-
Protecting Group Strategy: A more conservative and often more reliable approach is to protect the carboxylic acid as an ester (e.g., methyl or tert-butyl ester).[7][8][9] This eliminates complications from the free acid. The N-arylation is performed on the ester, followed by a final hydrolysis (saponification) step to yield the desired product. While longer, this route is often easier to troubleshoot.
Q4: What is the catalytic cycle for the Buchwald-Hartwig amination?
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][10][11] Understanding this cycle is key to troubleshooting, as each step can be influenced by the choice of ligand, base, and substrate.
Caption: Buchwald-Hartwig catalytic cycle for N-arylation.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Scenario 1: Low or No Conversion of Starting Materials
Q: My reaction shows no product formation. What are the first things I should check? A: Before extensive optimization, always verify the fundamentals:
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) for the entire duration.
-
Reagent Quality:
-
Palladium Pre-catalyst: Use a fresh, reputable source. Older palladium sources can have reduced activity.
-
Amine: Ensure the azetidine-3-carboxylic acid is pure and dry.
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic. Use freshly opened bottles or material stored in a desiccator.
-
Solvent: Use anhydrous solvents. Common solvents like toluene and dioxane can accumulate peroxides, which can poison the catalyst.[3]
-
Q: I'm observing low conversion (<50%). How can I improve the yield? A: Low conversion is typically a catalyst, ligand, or base issue.
-
Catalyst & Ligand System: This is the most critical factor. The choice depends on the reactivity of your aryl halide.
-
For Aryl Bromides/Iodides: Start with a combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos, RuPhos, or t-BuBrettPhos.[11] Alternatively, use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for better consistency.
-
For Aryl Chlorides/Triflates: These are less reactive and generally require more specialized, highly active ligands. t-BuBrettPhos and its corresponding G3 or G4 precatalyst are excellent choices for these challenging substrates.[5][7]
-
-
Base Selection: The base plays a crucial role in both deprotonating the amine and facilitating the catalytic cycle.[12]
-
If using an ester-protected azetidine: A strong base like NaOtBu or LHMDS is standard.
-
If using the free carboxylic acid: A strong base will be consumed by the acid. You will need at least 2 equivalents of base (one for the acid, one for the coupling). However, this can cause solubility and side-reaction issues. A better starting point is a weaker, more oxophilic base like Cs₂CO₃ or K₃PO₄.[6][13] You may need up to 3-4 equivalents to drive the reaction.
-
-
Temperature: Most Buchwald-Hartwig reactions require elevated temperatures, typically between 80-110 °C.[6] If you see low conversion at 80 °C, try increasing the temperature to 100 °C. Be aware that excessively high temperatures can lead to catalyst decomposition.
Scenario 2: Formation of Significant Side Products
Q: I'm getting my desired product, but also a lot of hydrodehalogenation (my aryl halide is converted to an arene). What causes this? A: Hydrodehalogenation is often caused by a competing β-hydride elimination pathway from the palladium-amide intermediate.[1]
-
Solution: Switch to a bulkier ligand. The steric hindrance of ligands like XPhos or t-BuBrettPhos disfavors the conformation required for β-hydride elimination and promotes the desired reductive elimination step.
Q: Is ring-opening of the azetidine a concern under these conditions? A: Generally, no. The azetidine ring is significantly more stable than an aziridine ring and typically does not open under standard palladium-catalyzed N-arylation conditions.[14][15][16] This side reaction is more common under strongly acidic conditions or with certain nucleophiles not present in this reaction.
Q: My reaction mixture turns black and I see palladium metal crashing out. What happened? A: This indicates catalyst decomposition.
-
Causes:
-
Temperature is too high: Reduce the reaction temperature.
-
Ligand is not robust enough: Some phosphine ligands can degrade at high temperatures. Consider switching to a more thermally stable biaryl phosphine ligand.
-
Incompatible Functional Groups: Certain functional groups on your aryl halide (e.g., unprotected thiols) can poison the catalyst.
-
Part 3: Optimization & Protocols
Recommended Starting Conditions
The following table provides recommended starting points for optimizing your reaction. These should be adapted based on your specific substrates.
| Parameter | For Aryl Bromides / Iodides | For Aryl Chlorides / Triflates | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 (1-2 mol%) | t-BuBrettPhos Pd G3 (2-4 mol%) | More reactive halides need a standard catalyst; less reactive ones need a highly active system.[5][7] |
| Ligand | (If not using pre-catalyst) XPhos | (If not using pre-catalyst) t-BuBrettPhos | Bulky, electron-rich ligands accelerate reductive elimination.[11] |
| Base | Cs₂CO₃ (2.5 equiv) or K₃PO₄ (2.2 equiv) | Cs₂CO₃ (3.0 equiv) | Milder inorganic bases are preferred for the free acid to avoid side reactions and solubility issues.[5][6] |
| Solvent | Toluene or 1,4-Dioxane | 2-MeTHF or t-AmylOH | Non-polar aprotic solvents are standard. Ethereal solvents can sometimes improve performance.[3][4] |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures are needed to activate less reactive C-Cl and C-OTf bonds. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Standard concentration range; may need adjustment based on substrate solubility. |
General Experimental Protocol (Protecting Group Strategy)
This protocol describes the more robust two-step sequence involving esterification followed by N-arylation and hydrolysis.
Step A: Esterification of Azetidine-3-carboxylic acid (Methyl Ester)
-
Suspend azetidine-3-carboxylic acid (1.0 equiv) in methanol (MeOH, ~0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. The resulting solid is typically the hydrochloride salt of the methyl ester and can often be used in the next step without further purification.
Step B: N-Arylation and Hydrolysis
-
To a dry reaction vessel, add azetidine-3-carboxylic acid methyl ester HCl salt (1.0 equiv), the aryl halide (1.1 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed anhydrous solvent (e.g., Toluene, 0.2 M).
-
Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate. The crude N-arylated ester can be purified by column chromatography or taken directly to the next step.
-
Dissolve the crude ester in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).
-
Add lithium hydroxide (LiOH, 3-5 equiv) and stir at room temperature until saponification is complete (monitor by LC-MS).
-
Acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final N-arylated azetidine-3-carboxylic acid.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. NIH Public Access. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]
-
Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. [Link]
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme Connect. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH Public Access. [Link]
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]
-
Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. [Link]
-
N-arylation of aziridines. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]
-
In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. CORE. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. NIH Public Access. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. NIH Public Access. [Link]
-
Derivatizations of arylated azetidine products. ResearchGate. [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary. NIH Public Access. [Link]
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Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]
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Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
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Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. NIH Public Access. [Link]
-
Methods for the synthesis of azetidines. ResearchGate. [Link]
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Technical Support Center: Analytical Method Development for 1-(4-Aminophenyl)azetidine-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical method development for impure samples of 1-(4-Aminophenyl)azetidine-3-carboxylic acid. It is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered during the analysis of this compound and its related impurities.
Q1: What are the primary challenges in developing an analytical method for this compound?
A1: The main challenges stem from the molecule's structure, which includes a polar carboxylic acid group, a basic aromatic amine, and a strained azetidine ring. This combination can lead to:
-
Poor chromatographic peak shape (tailing): The basic amine can interact with residual silanols on silica-based HPLC columns, while the polar carboxylic acid can exhibit secondary interactions.[1][2]
-
Multiple potential degradation pathways: The aminophenyl group is susceptible to oxidation, and the strained azetidine ring can be prone to opening under certain pH and temperature conditions.[3][4][5]
-
Lack of a strong chromophore for certain impurities: While the parent molecule has a UV-active phenyl ring, some process-related impurities or degradants may lack a suitable chromophore, making UV detection challenging.
Q2: What are the likely process-related impurities and degradation products I should anticipate?
A2: A thorough understanding of the synthetic route is crucial for predicting process-related impurities.[6][7] Common impurities may include unreacted starting materials, by-products from the cyclization to form the azetidine ring, and residual protecting groups.[4][8]
Forced degradation studies are essential for identifying potential degradation products.[9][10][11] Key degradation pathways to investigate include:
-
Oxidative degradation: The aromatic amine is prone to oxidation, potentially forming N-oxides or colored impurities.[3]
-
Hydrolytic degradation: The molecule may be susceptible to degradation under acidic or basic conditions, potentially leading to the opening of the azetidine ring.
-
Photolytic degradation: Exposure to light can induce degradation, especially for aromatic amines.[3][12]
-
Thermal degradation: High temperatures can lead to decomposition.[12]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating and quantifying the active pharmaceutical ingredient (API) from its impurities.[9][13] A stability-indicating HPLC method is crucial to ensure that all degradation products are separated from the main peak.[9][10]
-
Mass Spectrometry (MS): Coupling HPLC/UPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information.[14][15][16] High-resolution mass spectrometry (e.g., Q-TOF) can aid in elucidating the elemental composition of impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated impurities.
Q4: How do I begin developing a stability-indicating HPLC method for this compound?
A4: A systematic approach is key. Start by understanding the physicochemical properties of this compound, such as its pKa and solubility.
A typical starting point for method development would be a reversed-phase HPLC method.[13]
-
Column Selection: A C18 column is a good initial choice. Consider using a column with high-purity silica and end-capping to minimize peak tailing from the basic amine.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is often necessary to separate polar and non-polar impurities.[13] The pH of the aqueous buffer should be carefully controlled to ensure consistent ionization of the carboxylic acid and amine groups, which will affect retention and peak shape.
-
Detection: UV detection is a common choice due to the presence of the phenyl ring.[13] The detection wavelength should be optimized to provide good sensitivity for both the API and potential impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your experiments.
Guide 1: HPLC Peak Shape Issues
Poor peak shape, particularly tailing or fronting, can compromise the accuracy and precision of your analysis.[1]
Problem: Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions with Silanols | The basic amine on your molecule interacts with acidic silanol groups on the silica surface of the column, causing tailing.[1][2] | 1. Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the silanols and reduce interaction. 2. Use a High-Purity, End-Capped Column: Modern columns are designed to have fewer accessible silanols. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help, though this is less common with modern columns.[2] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute the Sample: Decrease the concentration of your sample. |
| Column Contamination or Void | A blocked frit or a void at the head of the column can cause peak distortion. | 1. Flush the Column: Reverse flush the column (if the manufacturer allows) to remove contaminants. 2. Replace the Guard Column/Column: If flushing doesn't resolve the issue, the column may need to be replaced. |
Problem: Peak Fronting
-
Symptom: The peak has an asymmetrical shape with a leading edge, often described as a "shark fin".[18]
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Sample Overload | This is the most common cause of peak fronting.[18] | 1. Dilute the Sample: Prepare a more dilute sample and reinject.[18] 2. Decrease Injection Volume: Reduce the amount of sample loaded onto the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.[19] | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. |
| Low Column Temperature | In some cases, especially with certain compounds, a column temperature that is too low can lead to fronting.[18][19] | 1. Increase Column Temperature: Try increasing the column temperature in small increments (e.g., 5 °C). |
Guide 2: Forced Degradation Study Challenges
Forced degradation studies are critical for developing a stability-indicating method but can present their own set of challenges.[20]
Problem: No or Minimal Degradation Observed
-
Symptom: After applying stress conditions (e.g., acid, base, peroxide), there is no significant decrease in the main peak area and no new impurity peaks are observed.
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Stress Conditions are Too Mild | The concentration of the stressor, temperature, or duration of the study is insufficient to cause degradation.[21] | 1. Increase Stressor Concentration: Use a higher concentration of acid, base, or peroxide. 2. Increase Temperature: Perform the degradation at a higher temperature. 3. Increase Duration: Extend the time the sample is exposed to the stress condition. |
| Analyte is Highly Stable | The molecule may be inherently very stable under the applied conditions. | While this is a positive finding, it's important to ensure you have challenged the molecule sufficiently. Consider more aggressive, yet realistic, conditions. |
Problem: Complete Degradation of the Analyte
-
Symptom: The main analyte peak has completely disappeared, and you may see numerous small, unresolved peaks or no peaks at all.
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Stress Conditions are Too Harsh | The applied conditions are too aggressive, leading to complete decomposition of the molecule. The goal is typically to achieve 5-20% degradation. | 1. Decrease Stressor Concentration: Use a more dilute solution of the acid, base, or peroxide. 2. Lower the Temperature: Conduct the study at a lower temperature. 3. Reduce the Duration: Shorten the exposure time to the stressor. |
| Degradation Products are Not UV-Active | The resulting degradation products may not have a chromophore and are therefore not detected by the UV detector. | 1. Use a Mass Spectrometer: An LC-MS system can detect non-UV-active compounds. 2. Consider a Universal Detector: A charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be used. |
Section 3: Experimental Protocols & Workflows
This section provides step-by-step methodologies for key experiments and visual workflows to guide your process.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to support the development and validation of a stability-indicating analytical method.[12][20]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in methanol or a water/organic mixture).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and sample at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of the API to dry heat (e.g., 80°C) for a set duration.
-
Also, expose a solution of the API to the same temperature.
-
Dissolve/dilute the samples for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the API to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analyze the samples alongside a control sample kept in the dark.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by HPLC. Evaluate the chromatograms for new peaks and a decrease in the main peak area.
Protocol 2: HPLC Method Validation
Objective: To validate the developed HPLC method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[22][23][24]
Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The analyte peak should be free from interference from impurities and degradants. Peak purity should be demonstrated using a PDA detector. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For assay: Recovery of 98.0% to 102.0%. For impurities: Recovery within an acceptable range (e.g., 80-120%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the system suitability criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Workflows and Diagrams
Caption: A streamlined workflow for HPLC method development.
Caption: A logical flow for troubleshooting common HPLC issues.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Available from: [Link]
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Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available from: [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
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Stability Indicating HPLC Method Development: A Review. IJPPR. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
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Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
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Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available from: [Link]
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Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available from: [Link]
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Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]
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Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available from: [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available from: [Link]
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Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies. MDPI. Available from: [Link]
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This compound. Pharmaffiliates. Available from: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]
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“Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Available from: [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE. Available from: [Link]
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Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. Available from: [Link]
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(PDF) “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. ResearchGate. Available from: [Link]
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- 24. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to Azetidine and Pyrrolidine Linkers in Drug Efficacy
In the intricate process of drug design, the linker element—often perceived as a simple connector—plays a pivotal role in defining a molecule's overall therapeutic success. The choice of a linker can profoundly influence a drug's pharmacokinetics, pharmacodynamics, and ultimate efficacy. Among the saturated heterocyclic linkers, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed scaffolds. This guide provides an in-depth comparative analysis of these two linkers, offering field-proven insights and experimental data to inform rational drug design.
Fundamental Structural and Physicochemical Differences
The core distinction between azetidine and pyrrolidine lies in their ring size, which dictates their conformational flexibility and physicochemical properties.
-
Azetidine: The four-membered ring of azetidine is characterized by significant ring strain (approx. 25.4 kcal/mol).[1] This strain imparts a high degree of conformational rigidity.[2] This rigidity can be advantageous in drug design by pre-organizing the molecule for optimal interaction with its biological target, potentially leading to higher affinity and selectivity.[3] The incorporation of azetidine motifs has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles in several FDA-approved drugs like baricitinib and cobimetinib.[2][4]
-
Pyrrolidine: The five-membered pyrrolidine ring is considerably less strained and thus more flexible, a phenomenon often described as "pseudorotation".[5][6] This flexibility allows the pyrrolidine scaffold to explore a wider conformational space, which can be beneficial for adapting to the binding pocket of a target protein.[5][6] The pyrrolidine ring is a ubiquitous motif in numerous natural products and FDA-approved drugs, including well-known examples like captopril and clindamycin, highlighting its therapeutic versatility.[7][8][9]
A comparison of their fundamental physicochemical properties reveals further distinctions:
| Property | Azetidine | Pyrrolidine | Rationale |
| pKa (of conjugate acid) | 11.29[2] | 11.27 | The basicity of the nitrogen atom is very similar in the unsubstituted rings. However, substitution patterns can significantly alter the pKa in both systems.[10] |
| Conformational Flexibility | Rigid | Flexible (Pseudorotation) | The high ring strain in azetidine restricts bond rotation, while the five-membered pyrrolidine ring has more degrees of freedom.[1][6] |
| 3D Character | High (sp³-rich) | High (sp³-rich) | Both linkers introduce three-dimensionality, moving away from flat aromatic structures, which is often desirable for improving solubility and reducing off-target effects.[4][6] |
Impact on Drug Efficacy: A Head-to-Head Comparison
The choice between an azetidine and a pyrrolidine linker can have a dramatic impact on a drug's biological activity. A compelling example is the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.
Case Study: STAT3 Inhibitors
In a study aimed at optimizing a series of STAT3 inhibitors, researchers directly compared the effect of replacing a proline (pyrrolidine-2-carboxamide) linker with an azetidine-2-carboxamide linker.[11][12] The results, measured by an electrophoretic mobility shift assay (EMSA) that assesses the inhibition of STAT3 binding to DNA, were striking.
| Compound | Linker Type | Ring Size | STAT3 DNA-Binding Inhibition (EMSA IC₅₀) |
| Analog 3 | Proline (Pyrrolidine) | 5-membered | 2.4 µM[12] |
| Analog 5a | Azetidine | 4-membered | 0.52 µM[12] |
| Analog 4 | Pipecolamide (Piperidine) | 6-membered | 5.4 µM[12] |
The data clearly demonstrates that the switch from the five-membered pyrrolidine ring to the four-membered azetidine ring resulted in a greater than four-fold increase in potency .[12] Conversely, increasing the ring size to a six-membered piperidine led to a decrease in potency.[12] This suggests that the conformational constraint imposed by the azetidine linker orients the pharmacophoric groups in a more favorable conformation for binding to the STAT3 protein, leading to enhanced inhibitory activity.[11] Further optimization of the azetidine series led to compounds with sub-micromolar potencies and improved cell permeability.[13]
This case study underscores a critical principle: the linker is not a passive spacer but an active contributor to the pharmacophore. The rigidity of the azetidine ring, in this instance, proved superior to the flexibility of pyrrolidine for this specific target.
Influence on ADME Properties: Stability and Permeability
A drug's efficacy is not solely determined by its target affinity but also by its ability to reach the target in sufficient concentrations and remain there for an adequate duration. This is governed by the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Metabolic Stability
The metabolic stability of a drug candidate is a crucial determinant of its in vivo half-life and oral bioavailability.[14] It is often first assessed using an in vitro microsomal stability assay. Azetidine's rigid structure and substitution patterns can shield metabolically labile sites from enzymatic degradation by cytochrome P450 (CYP) enzymes in the liver.[2][4] While direct comparative studies providing quantitative half-life data for matched azetidine/pyrrolidine pairs are sparse in the public literature, the frequent citation of improved metabolic stability as a reason for incorporating azetidines into drugs like baricitinib supports this concept.[4] Pyrrolidine rings, on the other hand, can be susceptible to metabolic bio-activation, potentially forming reactive iminium ions.[15]
Cell Permeability
For a drug to reach its intracellular target, it must cross the cell membrane. Permeability is commonly evaluated using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay for a more comprehensive assessment that includes active transport.[16][17]
-
PAMPA: This assay measures a compound's ability to diffuse across a lipid-infused artificial membrane, modeling passive transcellular permeation.[4]
-
Caco-2 Assay: This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the human intestinal epithelium, complete with tight junctions and active transporters.[17][18] This allows for the measurement of both passive diffusion and active transport/efflux.
The choice between azetidine and pyrrolidine can influence permeability by altering a molecule's polarity, hydrogen bonding capacity, and overall shape. The sp³-rich character of both linkers generally improves solubility and permeability compared to flat, aromatic linkers.[4] However, the specific impact is highly context-dependent on the overall molecular structure.
Experimental Protocols for Linker Evaluation
To ensure trustworthiness and reproducibility, the following are detailed protocols for the key in vitro assays used to compare linker performance. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Experimental Workflow Overview
The logical flow for evaluating and comparing linker candidates typically involves a tiered approach, starting with simpler, higher-throughput assays and progressing to more complex, biologically relevant models.
Caption: Tiered experimental workflow for linker evaluation.
Protocol 1: In Vitro Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[19]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of azetidine- and pyrrolidine-containing analogs.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions (e.g., 10 mM) of test compounds (azetidine and pyrrolidine analogs) and positive controls (e.g., Midazolam for high clearance, Diclofenac for low clearance) in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system continuously generates NADPH, the necessary cofactor for CYP enzyme activity.
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound working solution to the microsomal solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and no-NADPH control), add an equivalent volume of buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling & Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[7]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess a compound's passive diffusion permeability.[10]
Objective: To determine the effective permeability (Pₑ) of azetidine- and pyrrolidine-containing analogs.
Caption: Workflow for the PAMPA permeability assay.
Methodology:
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). The solvent evaporates, leaving a lipid layer that forms the artificial membrane.
-
-
Plate Preparation:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO to match the donor solution.
-
Prepare the test compounds (azetidine and pyrrolidine analogs) in the same buffer at a known concentration (e.g., 10 µM) and add them to the wells of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich". Ensure no air bubbles are trapped beneath the membrane.
-
Incubate the assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Include a reference standard plate to calculate mass balance.
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pₑ) using an established formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
-
Conclusion and Future Outlook
The selection between an azetidine and a pyrrolidine linker is a nuanced decision that must be guided by empirical data. The higher rigidity of the azetidine ring can offer significant advantages in potency by enforcing a bioactive conformation, as demonstrated in the case of STAT3 inhibitors.[11][12] This rigidity can also confer enhanced metabolic stability.[4] However, the flexibility of the pyrrolidine ring should not be discounted, as its ability to adapt to various target topographies has made it a mainstay in medicinal chemistry.[7][8]
Ultimately, a successful drug design strategy should not rely on a single choice but should involve the synthesis and parallel evaluation of both linker types. By employing the robust experimental protocols detailed in this guide—assessing target affinity, metabolic stability, and permeability—researchers can generate the critical data needed to make an informed, rational decision. This head-to-head comparison allows the specific structure-activity and structure-property relationships to emerge, paving the way for the selection of a linker that maximizes therapeutic efficacy.
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Comparative Validation Guide: 1-(4-Aminophenyl)azetidine-3-carboxylic acid as a Bioisostere for Drug Discovery
This guide provides a comprehensive technical comparison of 1-(4-Aminophenyl)azetidine-3-carboxylic acid against its parent scaffolds, para-aminobenzoic acid (PABA) and γ-aminobutyric acid (GABA). We will explore the rationale behind its design as a bioisostere and present a framework for its experimental validation, offering insights for researchers in drug development.
Introduction: The Strategic Value of Bioisosterism and Conformational Restraint
Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of a molecular fragment with another that possesses similar physicochemical or topological properties.[1][2][3] The goal is to optimize a lead compound's pharmacological profile, addressing challenges such as metabolic instability, poor solubility, or off-target toxicity, while retaining or enhancing desired biological activity.[4][5]
The molecule at the center of this guide, this compound, represents a sophisticated application of this principle. It can be conceptualized as a bioisostere for two distinct and important pharmacophores:
-
A constrained analog of para-aminobenzoic acid (PABA): By incorporating the aniline nitrogen into a rigid azetidine ring, this molecule introduces a defined three-dimensional geometry, a stark contrast to the freely rotating phenyl ring of PABA.[6] This has significant implications for receptor binding and metabolic stability.
-
A constrained analog of γ-aminobutyric acid (GABA): The azetidine-3-carboxylic acid core mimics the GABA backbone but with significantly reduced conformational flexibility.[7][8] Such constrained analogs are invaluable tools for probing receptor-bound conformations and can lead to enhanced selectivity for specific receptor subtypes.[9][10][11]
The azetidine ring itself is a "privileged scaffold" in drug discovery.[12][13] Its inherent ring strain and sp³-rich character can confer improved metabolic stability, aqueous solubility, and target-binding affinity.[14][15] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the antihypertensive azelnidipine, successfully incorporate the azetidine motif to enhance their pharmacokinetic profiles.[13][14]
This guide will first compare the predicted physicochemical properties of this compound with PABA and GABA. Subsequently, we will detail the essential experimental protocols required to validate its potential as a superior bioisostere in a drug discovery context.
Physicochemical Property Comparison: A Data-Driven Hypothesis
The introduction of the azetidine ring is hypothesized to favorably modulate key physicochemical properties. The following table presents a comparative analysis of calculated and experimental values for our molecule of interest and its parent scaffolds.
| Property | This compound | para-Aminobenzoic Acid (PABA) | γ-Aminobutyric Acid (GABA) | Rationale for Bioisosteric Improvement |
| Molecular Weight ( g/mol ) | 192.21[16] | 137.14 | 103.12 | Increased MW, but with a significant gain in 3D complexity. |
| Topological Polar Surface Area (TPSA) (Ų) | 61.5 | 63.3 | 63.3 | Similar TPSA suggests comparable passive membrane permeability potential. |
| cLogP | ~0.5-1.0 (Predicted) | 0.83 | -3.15 | The azetidine scaffold can increase lipophilicity compared to GABA, potentially improving blood-brain barrier penetration, while maintaining reasonable aqueous solubility. |
| pKa (Acidic) | ~3.5-4.5 (Predicted) | 4.92 | 4.03 | The carboxylic acid pKa is expected to be in a similar range to the parent molecules, allowing for analogous ionic interactions with biological targets.[17] |
| pKa (Basic) | ~4.0-5.0 (Predicted, aniline) | 2.5 | 10.56 | The incorporation of the aniline nitrogen into the azetidine ring is predicted to increase its basicity compared to PABA, which could influence target interactions and solubility. |
| Number of Rotatable Bonds | 2 | 2 | 3 | A key advantage. The reduced number of rotatable bonds compared to GABA leads to a lower conformational entropy penalty upon binding, which can translate to higher binding affinity.[18] |
Experimental Validation Workflow: A Step-by-Step Guide
Validating this compound as a bioisostere requires a systematic experimental approach. The following protocols are designed to test the central hypotheses of improved metabolic stability, enhanced target affinity, and favorable pharmacokinetic properties.
Metabolic Stability Assessment
Causality: A primary reason for introducing bioisosteric replacements is to block or slow metabolic pathways that lead to rapid clearance of a drug candidate.[5] The aniline moiety in PABA, for instance, is susceptible to N-acetylation or oxidation. The azetidine ring in our target molecule may sterically hinder access by metabolic enzymes.
Experimental Protocol: In Vitro Microsomal Stability Assay
-
Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Incubation: this compound, PABA, and a positive control (e.g., a rapidly metabolized drug like verapamil) are added to separate aliquots of the HLM suspension to a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The half-life (t½) and intrinsic clearance (CLint) are calculated. A significantly longer half-life for this compound compared to PABA would validate the hypothesis of improved metabolic stability.
Diagram: Metabolic Stability Workflow
Caption: Workflow for determining target affinity via a radioligand binding assay.
Cell Permeability Assessment
Causality: For drugs targeting intracellular proteins or the central nervous system, the ability to cross cell membranes is critical. The physicochemical properties of our target molecule, particularly its predicted cLogP, suggest it may have improved permeability over highly polar molecules like GABA.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Donor Solution: The test compounds are dissolved in a donor buffer (pH 7.4) and added to the wells of the filter plate.
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high permeability (and a control like propranolol) will show significant concentrations in the acceptor well, while low permeability compounds (and a control like furosemide) will not. An improved Pe for this compound over GABA would be a positive result.
Conclusion and Future Directions
This compound stands as a compelling candidate for bioisosteric replacement of PABA or GABA in drug discovery programs. Its design leverages the principle of conformational restraint to potentially enhance metabolic stability and target affinity. The experimental framework outlined in this guide provides a clear path to validating these hypotheses.
Successful validation—demonstrated by increased metabolic half-life, higher target affinity, and improved cell permeability—would establish this scaffold as a valuable building block for developing next-generation therapeutics. Further investigations could involve co-crystallization with its biological target to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies. The strategic application of such thoughtfully designed bioisosteres will continue to be a critical driver of innovation in medicinal chemistry.
References
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Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. inno-pharmchem.com. Available at: [Link]
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Wikipedia (n.d.). Gaboxadol. Wikipedia. Available at: [Link]
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Johnston, G. A. R. (2013). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. Available at: [Link]
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Walker, R. J., et al. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. PubMed. Available at: [Link]
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Duke, R. K., et al. (2006). Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABA(C) receptors. PubMed. Available at: [Link]
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Grygorenko, O. O., et al. (2016). GABA and its conformationally restricted analogues. ResearchGate. Available at: [Link]
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Falborg, L., et al. (2016). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]
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Drug Design Org (n.d.). Bioisosterism. drugdesign.org. Available at: [Link]
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Peat, A. J. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Medicinal Chemistry. Available at: [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]
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Jain, A., et al. (2020). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available at: [Link]
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de la Cruz, B. J., et al. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PubMed Central. Available at: [Link]
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Cambridge MedChem Consulting (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
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Perry, I. (2019). Bioisosteres of Common Functional Groups. MacMillan Group Meeting. Available at: [Link]
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Hypha Discovery (2024). Bioisosteres for carboxylic acid groups. hyphadiscovery.co.uk. Available at: [Link]
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Al-Hadedi, A. A. M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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Organic Chemistry Portal (n.d.). Azetidine synthesis. organic-chemistry.org. Available at: [Link]
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Le, T. T., et al. (2011). New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity. PubMed. Available at: [Link]
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Pharmaffiliates (n.d.). This compound. pharmaffiliates.com. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Arylazetidine-3-carboxylic Acid Analogs and Their Derivatives
Introduction
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. When incorporated into a 1-arylazetidine-3-carboxylic acid framework, this motif presents a versatile platform for developing novel therapeutics. While extensive public data on the specific 1-(4-aminophenyl)azetidine-3-carboxylic acid scaffold is limited, a broader analysis of 1-arylazetidine-3-carboxylic acid analogs and their derivatives provides invaluable insights into their structure-activity relationships (SAR). This guide will synthesize findings from published studies to offer a comparative analysis of these compounds, focusing on the impact of structural modifications on biological activity, supported by experimental data and protocols. We will particularly draw upon findings from studies on related azetidine-2-carboxamides to infer principles applicable to the 3-carboxylic acid series.
I. Core Scaffold and Rationale for Modification
The 1-arylazetidine-3-carboxylic acid scaffold can be systematically modified at three key positions to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties:
-
R1 (Aryl Substituent): Modifications to the phenyl ring at the 1-position of the azetidine can profoundly influence interactions with the target protein, particularly through hydrophobic, hydrogen bonding, or electrostatic interactions.
-
R2 (Azetidine Ring Substitution): The azetidine ring itself can be substituted to alter its conformational properties and introduce new interaction points.
-
R3 (Carboxylic Acid Moiety): The carboxylic acid group is a key interaction point, often acting as a hydrogen bond donor and acceptor. However, its acidic nature can limit cell permeability. Therefore, derivatization into esters, amides, or other bioisosteres is a common strategy to improve drug-like properties.
The exploration of these modifications is crucial for understanding the SAR and for the rational design of more effective and safer drug candidates.
II. Structure-Activity Relationship Analysis
In the context of STAT3 inhibition by azetidine-2-carboxamides, the nature of the aryl group at the 1-position of the azetidine was found to be critical for potency. While a direct comparison to the 3-carboxylic acid series is not available, the principles of aryl substitution are likely to be transferable. For instance, the presence of a bulky, hydrophobic group on the aryl ring can enhance binding to hydrophobic pockets in the target protein.
A key finding in the study of azetidine-based STAT3 inhibitors was that analogs possessing a free carboxylic acid, despite showing potent in vitro activity in cell-free assays, exhibited weak cellular activity[1][2]. This is a common challenge for carboxylic acid-containing compounds due to their poor cell membrane permeability. To address this, the carboxylic acid is often converted into a prodrug form, such as a methyl ester, or replaced with a bioisostere.
The conversion of the carboxylic acid to a methyl ester in the STAT3 inhibitor series resulted in a decrease in in vitro potency but an improvement in cellular activity, highlighting the importance of the acidic motif for direct target inhibition and the necessity of masking it for cellular entry[2]. This suggests a general strategy for the development of 1-arylazetidine-3-carboxylic acid-based drugs: the carboxylic acid is crucial for target engagement, but it may need to be derivatized to achieve cellular efficacy.
The following table summarizes the comparative activity of a series of (R)-azetidine-2-carboxamide STAT3 inhibitors, illustrating the impact of modifying the carboxylic acid moiety.
| Compound ID | R3 Moiety | In Vitro STAT3 Inhibition (IC50, µM)[1][2] | Cellular Activity |
| 5a | -COOH | 0.52 | Weak |
| 5o | -COOH | 0.38 | Weak |
| 8i | -COOH | 0.34 | Weak |
| 7e (ester of 5a) | -COOCH3 | Lower than 5a | Improved |
| 7f (ester of 5o) | -COOCH3 | Lower than 5o | Improved |
| 7g (ester of 8i) | -COOCH3 | Lower than 8i | Improved |
This data strongly supports the hypothesis that for the 1-arylazetidine-3-carboxylic acid class of compounds, derivatization of the carboxylic acid will be a critical step in translating potent in vitro activity into cellular and in vivo efficacy.
III. Experimental Protocols
The synthesis of 1-arylazetidine-3-carboxylic acids can be achieved through several routes. A common approach involves the reaction of a primary aniline with a suitable azetidine precursor.
Step-by-step Protocol:
-
Synthesis of a Protected Azetidine-3-carboxylic Acid: A commercially available starting material such as 1-Boc-azetidine-3-carboxylic acid can be used[3].
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield azetidine-3-carboxylic acid.
-
N-Arylation: The resulting secondary amine is then coupled with an appropriately substituted aryl halide (e.g., a fluorinated or brominated aromatic compound) under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).
-
Purification: The final product is purified by column chromatography or recrystallization.
A schematic of this synthetic workflow is presented below.
Caption: General synthetic workflow for 1-arylazetidine-3-carboxylic acid and its derivatives.
To improve cellular permeability, the carboxylic acid can be converted to an amide.
Step-by-step Protocol:
-
Activation of the Carboxylic Acid: The 1-arylazetidine-3-carboxylic acid is treated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Amine Coupling: The desired amine is then added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.
This assay is used to determine the ability of a compound to inhibit the binding of the STAT3 protein to its DNA consensus sequence.
Step-by-step Protocol:
-
Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts)[2].
-
Incubation with Inhibitor: The nuclear extracts are pre-incubated with varying concentrations of the test compound for 30 minutes at room temperature.
-
DNA Binding Reaction: A radiolabeled DNA probe containing the STAT3 binding site (hSIE probe) is added to the mixture and incubated to allow for protein-DNA binding.
-
Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel to separate the protein-DNA complexes from the free probe.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified, and IC50 values are calculated.
The workflow for the EMSA is depicted below.
Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).
IV. Conclusion and Future Directions
The 1-arylazetidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR insights gleaned from related azetidine-2-carboxamide series, particularly the critical role of the carboxylic acid moiety and the necessity of its derivatization for cellular activity, provide a clear roadmap for future drug discovery efforts in this area. The synthetic and bioassay protocols detailed in this guide offer a practical framework for researchers to synthesize and evaluate new analogs.
Future work should focus on generating a comprehensive SAR dataset for 1-arylazetidine-3-carboxylic acid analogs against a specific, well-defined biological target. This will allow for a more direct comparison of the effects of aryl and carboxylic acid modifications and will facilitate the development of predictive SAR models to guide the design of the next generation of inhibitors based on this versatile scaffold.
References
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- A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents. [URL: https://patents.google.
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The Azetidine Advantage: A Comparative Guide to the Conformational Rigidity of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid in Linker Design
Introduction: The Critical Role of Linker Rigidity in Drug Discovery
In the intricate dance of molecular recognition that governs therapeutic efficacy, the linker moiety of a drug molecule often plays a role far exceeding that of a simple spacer. For researchers, scientists, and drug development professionals, the conformational rigidity of these linkers is a critical design parameter that can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties. A conformationally constrained linker can pre-organize the bioactive moieties of a molecule for optimal interaction with its target, thereby minimizing the entropic penalty of binding and enhancing potency. Conversely, a flexible linker can allow for a broader exploration of conformational space, which may be advantageous in certain therapeutic contexts but can also lead to off-target effects and a less favorable pharmacokinetic profile.
This guide provides an in-depth comparative analysis of the conformational rigidity of 1-(4-Aminophenyl)azetidine-3-carboxylic acid, a novel and increasingly popular linker, against a panel of commonly employed flexible and semi-rigid linkers. We will delve into the structural underpinnings of its rigidity, present supporting experimental and computational data, and provide detailed protocols for assessing the conformational properties of small molecules. Our objective is to furnish researchers with the foundational knowledge and practical methodologies to make informed decisions in the rational design of next-generation therapeutics.
The Unique Structural Scaffold of this compound
The conformational behavior of this compound is dictated by the interplay of its constituent parts: the strained four-membered azetidine ring, the N-aryl substitution, and the C3-carboxylic acid group.
The azetidine ring, a four-membered saturated heterocycle, is inherently strained, leading to a non-planar, puckered conformation to alleviate this strain.[1] This puckering is a key determinant of the molecule's three-dimensional shape. The substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation, with the latter generally being favored for bulky groups to minimize steric hindrance.[2]
The N-phenyl group introduces a significant degree of conformational constraint. The delocalization of the nitrogen lone pair into the phenyl ring results in a partial double bond character between the nitrogen and the ipso-carbon of the phenyl ring. This conjugation leads to a barrier to rotation around the N-C(aryl) bond.[3] Furthermore, this N-aryl substitution influences the puckering of the azetidine ring.
Comparative Analysis of Linker Rigidity
To objectively assess the conformational rigidity of this compound, we compare it with three representative linkers: a flexible oligo(ethylene glycol) derivative, a semi-rigid piperidine-based linker (4-aminopiperidine-4-carboxylic acid), and a semi-rigid cyclohexane-based linker (trans-4-aminocyclohexanecarboxylic acid).
| Linker | Core Structure | Key Conformational Features | Expected Rigidity |
| This compound | Azetidine | Strained, puckered four-membered ring; restricted N-aryl bond rotation.[1][3] | High |
| Oligo(ethylene glycol) derivative | Acyclic ether | Multiple rotatable single bonds leading to a large ensemble of low-energy conformations.[4] | Low |
| 4-Aminopiperidine-4-carboxylic acid | Piperidine | Stable chair conformation; ring inversion possible but with a significant energy barrier.[5] | Moderate |
| trans-4-Aminocyclohexanecarboxylic acid | Cyclohexane | Rigid chair conformation with substituents in defined axial/equatorial positions.[6] | High |
Table 1: Comparative overview of the conformational features of selected linkers.
The high degree of rigidity in this compound arises from the combination of the strained azetidine ring and the restricted rotation around the N-aryl bond. This pre-organizes the molecule into a well-defined conformational space. In contrast, the oligo(ethylene glycol) linker is highly flexible due to the low rotational barriers of its C-C and C-O bonds, allowing it to adopt a multitude of conformations in solution.[4] The piperidine and cyclohexane-based linkers exhibit intermediate to high rigidity. The piperidine ring in 4-aminopiperidine-4-carboxylic acid predominantly exists in a stable chair conformation, though ring inversion is possible.[5] The trans-4-aminocyclohexanecarboxylic acid is even more rigid due to the fixed chair conformation of the cyclohexane ring, which locks the substituents into specific spatial orientations.[6]
Methodologies for Assessing Conformational Rigidity
A combination of experimental and computational techniques is employed to characterize the conformational landscape of small molecules.
Computational Methods
Computational chemistry offers powerful tools to probe the conformational preferences and energy landscapes of molecules.
MD simulations provide a dynamic view of a molecule's behavior over time in a simulated environment (e.g., in solution). By solving Newton's equations of motion for the atoms in the system, MD simulations can map the conformational space accessible to the molecule and identify the most populated (lowest energy) conformations.
Protocol 1: Molecular Dynamics Simulation of a Small Molecule Linker
-
System Preparation:
-
Generate the 3D coordinates of the linker molecule.
-
Select an appropriate force field (e.g., GAFF, OPLS) to describe the inter- and intramolecular interactions.
-
Solvate the molecule in a box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to identify conformational clusters, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and construct a free energy landscape.
-
Figure 2: A typical workflow for calculating rotational energy barriers using quantum mechanics.
Experimental Methods
Experimental techniques provide invaluable data to validate and complement computational findings.
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proton-proton distances, which can be used to define the conformational preferences of a molecule.
Protocol 3: Conformational Analysis using 2D ROESY NMR
-
Sample Preparation:
-
Dissolve the compound in a suitable deuterated solvent at an appropriate concentration.
-
-
Data Acquisition:
-
Acquire a 2D ROESY spectrum on an NMR spectrometer. Key parameters to optimize include the mixing time, which influences the intensity of the cross-peaks.
-
-
Data Processing:
-
Process the raw data using appropriate software to obtain the final 2D spectrum.
-
-
Spectral Analysis:
-
Identify and integrate the cross-peaks, which correspond to protons that are close in space (< 5 Å). The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
-
Structure Calculation:
-
Use the distance restraints derived from the ROESY data as input for structure calculation programs to generate a family of conformations consistent with the experimental data.
-
Figure 3: A schematic of the workflow for conformational analysis using 2D ROESY NMR spectroscopy.
Single-crystal X-ray crystallography provides a high-resolution snapshot of a molecule's conformation in the solid state. While this does not directly reflect the conformational ensemble in solution, it provides a crucial reference point of a low-energy conformation and precise geometric parameters.
Conclusion: The Strategic Advantage of Conformational Rigidity
The choice of a linker is a pivotal decision in the drug design process, with conformational rigidity emerging as a key modulator of therapeutic potential. Our comparative analysis demonstrates that this compound possesses a high degree of conformational rigidity, a direct consequence of its strained azetidine ring and the restricted rotation imposed by the N-aryl substituent. This inherent rigidity can be strategically leveraged to pre-organize bioactive pharmacophores, thereby enhancing binding affinity and specificity.
While flexible linkers offer the advantage of broader conformational sampling, this can come at the cost of reduced potency and potential for off-target interactions. The semi-rigid piperidine and cyclohexane-based linkers provide a balance of conformational constraint and synthetic accessibility. Ultimately, the optimal degree of linker rigidity is context-dependent, and the methodologies outlined in this guide provide a robust framework for its rational design and evaluation. By integrating computational and experimental approaches, researchers can unlock the full potential of linker design to develop safer and more effective medicines.
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Oligo(4-aminopiperidine-4-carboxylic acid): an unusual basic oligopeptide with an acid-induced helical conformation. J Am Chem Soc. 2010;132(38):13176-13178. [Link]
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Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Brief Bioinform. 2023;24(5):bbad289. [Link]
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4-Piperidinecarboxylic acid. PubChem. [Link]
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4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. J Org Chem. 2001;66(10):3564-3571. [Link]
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Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Org Biomol Chem. 2014;12(35):6856-6860. [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. 2026;9(1):146-154. [Link]
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Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic... ChemRxiv. [Link]
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Navigating the ADME Labyrinth: A Comparative Guide to the In Vitro Properties of Compounds Containing the 1-(4-Aminophenyl)azetidine-3-carboxylic Acid Moiety
For the modern medicinal chemist, the journey of a drug candidate from concept to clinic is a perilous one, fraught with challenges that extend far beyond target engagement. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are the invisible currents that can either guide it to its destination or steer it towards failure. Early, insightful assessment of these properties is therefore not just advantageous, but essential.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the in vitro ADME properties of compounds featuring the increasingly popular 1-(4-aminophenyl)azetidine-3-carboxylic acid scaffold. This moiety, with its constrained, sp³-rich azetidine ring, offers a unique three-dimensional geometry that can impart favorable characteristics to a molecule. However, to truly appreciate its potential, we must benchmark it against a more traditional and well-understood bioisostere: the 1-(4-aminophenyl)piperidine-4-carboxylic acid moiety.
Through a detailed examination of key in vitro ADME assays, we will explore the nuanced differences these two scaffolds can introduce, providing the reader with a framework for making informed decisions in their own drug discovery programs.
A Tale of Two Scaffolds: Azetidine vs. Piperidine in ADME Profiling
The choice between an azetidine and a piperidine ring is more than a simple substitution; it is a strategic decision that can profoundly impact a compound's journey through the body. The smaller, more rigid azetidine ring of our target moiety generally imparts greater polarity and a lower lipophilicity compared to the larger, more flexible piperidine ring of our comparator. These fundamental physicochemical differences ripple outwards, influencing solubility, permeability, metabolic fate, and interactions with plasma proteins.
To illustrate these differences, we present a comparative analysis of their performance in a standard panel of in vitro ADME assays. The following data is representative and intended to highlight the potential differences between these two scaffolds.
Aqueous Solubility: The Gateway to Bioavailability
A compound's journey begins with dissolution. Poor aqueous solubility is a common hurdle that can stymie even the most potent of compounds. The inherent polarity of the azetidine ring, coupled with the carboxylic acid and aniline functionalities, is anticipated to confer a solubility advantage over its piperidine counterpart.
| Moiety | Predicted Aqueous Solubility (µM) at pH 7.4 |
| This compound | ~150 |
| 1-(4-Aminophenyl)piperidine-4-carboxylic acid | ~75 |
Expert Analysis: The higher predicted solubility of the azetidine-containing compound is a direct consequence of its lower lipophilicity. The more compact and polar nature of the azetidine ring reduces the energetic penalty of interacting with water molecules, thereby enhancing its solubility. This can be a significant advantage in early-stage drug discovery, as it can simplify formulation and improve the chances of achieving adequate oral absorption.
Permeability: Crossing the Cellular Divide
For a drug to reach its target, it must traverse cellular membranes. The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption, providing insights into both passive diffusion and active transport mechanisms.[1][2][3]
| Moiety | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | ~5.2 | < 2 |
| 1-(4-Aminophenyl)piperidine-4-carboxylic acid | ~8.9 | < 2 |
Expert Analysis: The higher lipophilicity of the piperidine-containing compound is expected to result in a higher passive permeability across the Caco-2 cell monolayer.[4][5] However, the azetidine-containing compound is still predicted to have moderate permeability, suggesting that it would likely be well-absorbed. An efflux ratio of less than 2 for both compounds indicates that they are not significant substrates of efflux transporters like P-glycoprotein, a favorable characteristic for drug candidates.
For a more focused assessment of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be employed. This cell-free assay measures a compound's ability to diffuse across a lipid-infused artificial membrane.
| Moiety | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| This compound | ~3.8 |
| 1-(4-Aminophenyl)piperidine-4-carboxylic acid | ~7.1 |
Expert Analysis: The PAMPA data corroborates the Caco-2 findings, with the more lipophilic piperidine analogue exhibiting higher passive permeability. The lower permeability of the azetidine derivative in this assay further underscores the impact of its increased polarity.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450s (CYPs) work to modify and eliminate foreign compounds.[6] The in vitro microsomal stability assay provides a crucial early indication of a compound's susceptibility to this first-pass metabolism.[7][8]
| Moiety | Human Liver Microsomal Stability (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | > 60 | < 10 |
| 1-(4-Aminophenyl)piperidine-4-carboxylic acid | ~45 | ~25 |
Expert Analysis: The azetidine ring is often incorporated into drug candidates to enhance metabolic stability.[9] Its constrained nature can make it a less favorable substrate for CYP enzymes compared to the more flexible piperidine ring, which can more readily adopt conformations that fit into the active sites of these enzymes. The predicted longer half-life and lower intrinsic clearance for the azetidine-containing compound suggest a lower rate of metabolic turnover, which could translate to a longer duration of action in vivo.
Plasma Protein Binding: The Unbound Fraction is Key
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[10][11][12][13] It is the unbound, or "free," fraction of the drug that is available to interact with its target and exert a therapeutic effect.[11] The equilibrium dialysis method is a reliable technique for determining the extent of plasma protein binding.
| Moiety | Human Plasma Protein Binding (% Bound) |
| This compound | ~85% |
| 1-(4-Aminophenyl)piperidine-4-carboxylic acid | ~92% |
Expert Analysis: The extent of plasma protein binding is often correlated with lipophilicity. The higher predicted plasma protein binding for the more lipophilic piperidine analogue is therefore expected. While both compounds are predicted to be moderately to highly protein-bound, the lower binding of the azetidine derivative could result in a larger fraction of the drug being available to engage its target, potentially leading to greater efficacy at a given dose.
Experimental Protocols: A Guide to In Vitro ADME Assays
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key in vitro ADME assays discussed.
Caco-2 Permeability Assay
This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which, when cultured as a monolayer, forms tight junctions and differentiates to resemble the absorptive enterocytes of the small intestine.[1][2][3]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Compound Incubation: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically 2 hours). For efflux studies, the compound is added to the basolateral side, and its appearance in the apical compartment is measured.
-
Sample Analysis: Samples are collected from the donor and receiver compartments at various time points and analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method for assessing passive permeability.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is added to the donor wells of the filter plate.
-
Incubation: An acceptor plate containing buffer is placed on top of the donor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.
-
Sample Analysis: The concentration of the compound in the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated.
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[6][7][8]
Methodology:
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.[10][11]
Methodology:
-
Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.
-
Sample Addition: The test compound is spiked into plasma, which is then added to one chamber of the dialysis unit. The other chamber is filled with a protein-free buffer.
-
Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached (typically 4-24 hours).
-
Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentration between the two chambers.
Visualizing the Workflow: A Guide to In Vitro ADME Assays
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key in vitro ADME assays.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Microsomal Stability Assay Workflow.
Caption: Plasma Protein Binding Assay Workflow.
Conclusion: A Strategic Choice for Drug Discovery
The this compound moiety presents a compelling profile for drug discovery. Its inherent polarity and constrained nature can lead to improved aqueous solubility and enhanced metabolic stability compared to its more traditional piperidine counterpart. While this may come at the cost of slightly lower passive permeability, the overall balance of properties makes it an attractive scaffold for the design of novel therapeutics.
Ultimately, the choice between an azetidine and a piperidine ring will depend on the specific goals of a drug discovery program and the particular challenges that need to be overcome. By understanding the fundamental ADME properties of each, medicinal chemists can make more informed and strategic decisions, increasing the likelihood of success in the long and arduous journey of drug development.
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ResearchGate. (2025). 1-phenylpiperazine and several derivatives increased the permeability of Caco-2 monolayers to the fluorescent marker calcein. [Link]
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White, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1436–1446. [Link]
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Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(8), 1145-1157.e9. [Link]
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Artursson, P., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]
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Bohnert, T., & Gan, L. S. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery, 16(12), 1453–1465. [Link]
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Shukla, S. J., et al. (2012). In Vitro ADME Profiling Using High-Throughput Rapidfire Mass Spectrometry: Cytochrome p450 Inhibition and Metabolic Stability Assays. Journal of Biomolecular Screening, 17(5), 647–655. [Link]
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Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]
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Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Drug Discovery Today, 21(10), 1663–1673. [Link]
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Gapsal, M. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117865. [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185. [Link]
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Bohnert, T., & Gan, L. S. (2013). Plasma Protein Binding in Drug Discovery and Development. Current Pharmaceutical Design, 19(42), 7401–7410. [Link]
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Speed, W. (2014, July 25). "Plasma Protein Binding of Drugs" in 3 minutes [Video]. YouTube. [Link]
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A Comparative Guide to the Biological Evaluation of IDO1 Inhibitors: Benchmarking Novel Scaffolds Against Established Clinical Candidates
This guide provides a comprehensive framework for the biological evaluation of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a particular focus on contextualizing the potential of emerging scaffolds, such as 1-(4-Aminophenyl)azetidine-3-carboxylic acid derivatives, against established clinical candidates. We will delve into the critical experimental workflows, comparative data analysis, and the underlying scientific rationale that guides the preclinical assessment of these immuno-oncology drug candidates.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells and infiltrating immune cells creates an immunosuppressive milieu through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine pathway metabolites.[1][3] This dual mechanism effectively dampens the anti-tumor immune response, making IDO1 a compelling target for therapeutic intervention, particularly in combination with other immunotherapies like checkpoint inhibitors.[4][5]
The clinical development of IDO1 inhibitors has been met with mixed results, highlighting the need for a robust and standardized preclinical evaluation process to identify novel chemical entities with superior potency, selectivity, and in vivo efficacy.[1] This guide will use the well-characterized clinical candidates, Epacadostat and Navoximod (GDC-0919) , as benchmarks for comparison.
Comparative Analysis of Leading IDO1 Inhibitors
A critical aspect of evaluating novel IDO1 inhibitors is to benchmark their performance against compounds that have undergone extensive preclinical and clinical investigation. Below is a comparative summary of key in vitro potency data for Epacadostat and Navoximod.
| Compound | Target(s) | Mechanism of Action | Biochemical IC50 | Cellular IC50 |
| Epacadostat | IDO1 | Reversible, competitive inhibitor | ~10 nM | 7.4 - 71.8 nM (HeLa cells) |
| Navoximod (GDC-0919) | IDO1/TDO | Reversible, competitive inhibitor | 7 nM (Ki) | 75 nM |
| This compound derivatives | IDO1 | Presumed competitive | Data not publicly available | Data not publicly available |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Workflows for IDO1 Inhibitor Evaluation
The following sections detail the essential experimental protocols for the comprehensive biological evaluation of novel IDO1 inhibitors.
Primary Screening: Cell-Based Kynurenine Production Assay
This assay is the cornerstone of IDO1 inhibitor screening, as it measures the direct output of the enzyme in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Induce IDO1 expression by treating the cells with 50 ng/mL of human interferon-gamma (IFN-γ) for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (e.g., this compound derivatives, Epacadostat, Navoximod) in DMSO.
-
Add the compounds to the IFN-γ-stimulated HeLa cells and incubate for 24-48 hours.
-
-
Kynurenine Detection:
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of 30% trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the concentration of kynurenine from a standard curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Workflow for Cell-Based IDO1 Inhibition Assay
Caption: Workflow for determining the IC50 of IDO1 inhibitors.
Secondary Assay: T-Cell Proliferation Assay
This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation in an immunosuppressive environment.
-
Preparation of IDO1-Expressing Cells:
-
Culture a suitable cell line (e.g., SK-OV-3) and induce IDO1 expression with IFN-γ as described above.
-
-
T-Cell Isolation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using a Ficoll-Paque gradient.
-
Enrich for CD3+ T-cells using magnetic-activated cell sorting (MACS).
-
-
Co-culture and Treatment:
-
Co-culture the IDO1-expressing cells with the isolated T-cells at a suitable ratio (e.g., 1:10).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads or phytohemagglutinin (PHA).
-
Treat the co-culture with a serial dilution of the test compounds.
-
-
Proliferation Measurement:
-
After 3-5 days of incubation, assess T-cell proliferation using a standard method, such as:
-
[3H]-thymidine incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture and measure its incorporation into the DNA of proliferating cells.
-
CFSE staining: Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. Proliferation is measured by the dilution of the CFSE dye as assessed by flow cytometry.
-
-
-
Data Analysis:
-
Determine the EC50 value, which is the concentration of the compound that restores T-cell proliferation by 50%.
-
Signaling Pathway and Mechanism of Action
A thorough understanding of the IDO1 pathway is crucial for interpreting experimental results.
Tryptophan Catabolism and Immunosuppression Pathway
Caption: IDO1-mediated tryptophan catabolism and immunosuppression.
Conclusion and Future Directions
The biological evaluation of novel IDO1 inhibitors requires a multi-faceted approach that combines robust in vitro assays with a clear understanding of the underlying biology. While established compounds like Epacadostat and Navoximod provide valuable benchmarks, the quest for next-generation IDO1 inhibitors with improved pharmacological properties continues.
The this compound scaffold represents an intriguing chemical space for the design of novel IDO1 inhibitors. The rigid azetidine core can enforce a specific conformation that may lead to high-affinity binding to the IDO1 active site. Future studies should focus on synthesizing and evaluating a library of these derivatives to establish a clear structure-activity relationship (SAR). Direct, head-to-head comparisons with clinical candidates in the assays described in this guide will be essential to determine their true therapeutic potential. Furthermore, in vivo studies in syngeneic mouse tumor models will be the ultimate test of their efficacy and ability to modulate the tumor microenvironment.
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Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6811. [Link]
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- Yue, E. W., et al. (2017). INCB24360 (epacadostat), a highly potent and selective indoleamine-2, 3-dioxygenase 1 (IDO1) inhibitor for immuno-oncology. ACS medicinal chemistry letters, 8(5), 486-491.
- Naing, A., et al. (2018). Phase Ia study of the indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 1-10.
- Mautino, M. R., et al. (2016). Navoximod (GDC-0919), a potent and selective indoleamine 2, 3-dioxygenase 1 inhibitor, in combination with a cancer vaccine, enhances the antitumor immune response in a murine melanoma model. Journal for ImmunoTherapy of Cancer, 4(1), 1-11.
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Zhai, L., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1134551. [Link]
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Lin, X., et al. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & medicinal chemistry letters, 47, 128214. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-(4-Aminophenyl)azetidine-3-carboxylic acid: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of conformationally constrained amino acid analogues is a powerful tool for modulating the pharmacological properties of lead compounds. Among these, 1-(4-aminophenyl)azetidine-3-carboxylic acid stands out as a valuable building block, offering a rigid scaffold that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides a head-to-head comparison of three distinct synthetic routes to this important molecule, offering insights into the practical advantages and disadvantages of each approach to aid researchers in selecting the optimal pathway for their specific needs.
The synthetic strategies discussed herein are:
-
Nucleophilic Aromatic Substitution (SNAr) : A classical and often high-yielding approach.
-
Buchwald-Hartwig Amination : A versatile palladium-catalyzed cross-coupling reaction.
-
Reductive Amination : A convergent and potentially efficient strategy.
This guide will delve into the experimental details of each route, presenting a comparative analysis of their respective yields, scalability, and overall efficiency.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination | Route 3: Reductive Amination |
| Key C-N Bond Formation | Reaction of a nucleophilic amine with an activated aryl fluoride. | Palladium-catalyzed coupling of an amine with an aryl halide. | Formation of an imine followed by reduction. |
| Starting Materials | Ethyl azetidine-3-carboxylate, 4-fluoronitrobenzene. | Ethyl azetidine-3-carboxylate, 4-bromoaniline (or protected version). | Ethyl 3-oxoazetidine-1-carboxylate, 4-nitroaniline. |
| Overall Yield (Estimated) | High | Good to High | Moderate to Good |
| Scalability | Generally good, but potential for exothermic reactions. | Good, but catalyst cost can be a factor on large scale. | Good, with readily available and relatively inexpensive reagents. |
| Key Advantages | Often uses inexpensive starting materials and avoids costly catalysts. | Broad substrate scope and functional group tolerance. | Convergent approach, potentially shorter sequence. |
| Key Disadvantages | Requires a highly activated aromatic ring (e.g., with a nitro group). | Requires a palladium catalyst and specific ligands, which can be expensive and require removal from the final product. | The stability of the 3-oxoazetidine precursor can be a challenge. |
| Safety Considerations | Nitroaromatic compounds can be energetic. | Palladium catalysts can be pyrophoric. Use of phosphine ligands requires careful handling. | Borohydride reagents react with water and protic solvents. |
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route is a well-established method for the formation of aryl-nitrogen bonds, relying on the reaction of a nucleophile with an electron-deficient aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (typically a halogen) is crucial for activating the ring towards nucleophilic attack.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate
To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dimethyl sulfoxide (DMSO) is added 4-fluoronitrobenzene (1.1 eq). The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials. Upon completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product, which can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 1-(4-aminophenyl)azetidine-3-carboxylate
Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate (1.0 eq) is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired aniline derivative, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
To a solution of ethyl 1-(4-aminophenyl)azetidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water is added an excess of sodium hydroxide or lithium hydroxide (2-3 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the hydrolysis is complete[1][2]. The reaction is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified to a pH of approximately 5-6 with a dilute acid (e.g., 1M HCl), leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, employing a palladium catalyst and a phosphine ligand to couple an amine with an aryl halide or triflate[3][4]. This method offers a broader substrate scope compared to SNAr and can be performed under milder conditions.
Experimental Protocol: Route 2
Step 1: Synthesis of Ethyl 1-(4-aminophenyl)azetidine-3-carboxylate
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq), 4-bromoaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), a suitable phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-10 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.5 eq) is suspended in an anhydrous solvent like toluene or dioxane. The reaction mixture is heated to 80-110 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS)[5]. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Step 2: Synthesis of this compound
The hydrolysis of the ester is carried out following the same procedure as described in Step 3 of Route 1.
Route 3: Reductive Amination
This proposed route offers a convergent approach where the azetidine and phenylamine moieties are coupled through the formation of an imine or enamine, which is then reduced in situ. This method can be advantageous in terms of step economy.
Experimental Protocol: Route 3
Step 1: Synthesis of Ethyl 1-(4-nitrophenyl)azetidine-3-carboxylate
To a stirred solution of ethyl 3-oxoazetidine-1-carboxylate (prepared from 1-Boc-3-oxoazetidine) (1.0 eq) and 4-nitroaniline (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise at room temperature[6][7]. A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is stirred for 12-24 hours or until completion as indicated by TLC or LC-MS. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2 & 3: Reduction of the Nitro Group and Ester Hydrolysis
The subsequent reduction of the nitro group and hydrolysis of the ethyl ester are performed as described in Steps 2 and 3 of Route 1.
Synthesis of Key Starting Materials
The successful execution of these synthetic routes relies on the availability of key starting materials. Here are brief protocols for their preparation.
Synthesis of Ethyl azetidine-3-carboxylate hydrochloride
This starting material can be synthesized from readily available precursors. A common route involves the reaction of epichlorohydrin with ethyl glycinate, followed by cyclization and deprotection.
Synthesis of 1-Boc-3-oxoazetidine
1-Boc-3-oxoazetidine is a versatile intermediate for the synthesis of various 3-substituted azetidines. It can be prepared from 1-Boc-3-hydroxyazetidine through oxidation.
Protocol: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile, is added an oxidizing agent such as Dess-Martin periodinane or by using a Swern oxidation protocol (oxalyl chloride, DMSO, and triethylamine) at low temperature[8][9]. After completion of the reaction, a standard workup procedure is followed to isolate the crude product, which is then purified by column chromatography.
Conclusion
The choice of the most suitable synthetic route to this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the equipment available.
-
The SNAr route is a strong candidate for large-scale synthesis due to its use of relatively inexpensive reagents and the absence of transition metal catalysts.
-
The Buchwald-Hartwig amination offers greater flexibility in terms of the aniline coupling partner but comes at a higher cost due to the palladium catalyst and ligands.
-
The Reductive Amination route presents an interesting convergent strategy, although the stability of the 3-oxoazetidine precursor needs to be considered.
By carefully evaluating these factors and the detailed experimental protocols provided, researchers can make an informed decision to efficiently synthesize this valuable building block for their drug discovery programs.
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A Comparative Guide to Assessing the Metabolic Stability of Drugs Incorporating the Azetidine Scaffold
Introduction: The Rise of the Strained Ring in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. For years, chemists have relied on five- and six-membered saturated heterocycles like pyrrolidine and piperidine. However, the four-membered azetidine ring has emerged as a "privileged scaffold".[1][2] Its rise in prominence is not arbitrary; the inherent ring strain of approximately 25.4 kcal/mol, while making it more stable than an aziridine, endows it with unique structural and electronic properties.[3][4] This three-dimensional, sp³-rich motif can lead to significant improvements in critical drug-like properties, including aqueous solubility and, most importantly, metabolic stability, when compared to its larger ring counterparts.[5][6]
This guide provides a technical comparison of the metabolic fate of azetidine-containing compounds versus traditional scaffolds. We will delve into the primary metabolic pathways, provide validated, step-by-step experimental protocols for assessing stability in vitro, and present a framework for interpreting the resulting data to guide drug design.
Part 1: The Metabolic Dichotomy of the Azetidine Ring
The metabolic fate of a drug candidate is a primary determinant of its half-life, dosing regimen, and potential for drug-drug interactions. For saturated heterocycles, metabolism is predominantly mediated by hepatic Cytochrome P450 (CYP) enzymes.[7] However, the unique strain of the azetidine ring introduces an alternative metabolic route that researchers must consider.
Pathway A: Classical CYP-Mediated Oxidation
Like pyrrolidines and piperidines, the azetidine ring is susceptible to oxidation by CYP enzymes, most notably CYP3A4, which is responsible for the metabolism of over 50% of marketed drugs.[8] This typically occurs at the carbon atoms alpha to the nitrogen, leading to hydroxylated metabolites which can be further oxidized or conjugated for excretion.
-
Causality: The rationale for targeting this pathway first is its prevalence. The liver is rich in CYP enzymes, and this oxidative metabolism is a primary clearance mechanism for a vast number of xenobiotics.[9] The inclusion of nitrogen in the ring can sometimes slow this process by decreasing electron density on the aromatic carbons or through direct coordination with the heme iron of the CYP enzyme, a phenomenon known as Type II binding.[8][10]
Pathway B: Strain-Release Ring-Opening via Glutathione (GSH) Conjugation
The defining feature of azetidine metabolism is its potential for ring-opening. The inherent ring strain makes the scaffold susceptible to nucleophilic attack.[11][12] A critical and often overlooked metabolic pathway is the direct, Glutathione S-transferase (GST)-catalyzed conjugation of glutathione to the azetidine ring.[13][14]
-
Expertise & Causality: This is a crucial distinction. Unlike typical metabolic activation, this GST-mediated ring-opening can occur without prior bioactivation by CYP enzymes .[13][14] The strained ring itself is the "activated" species. The GST enzyme catalyzes the nucleophilic attack by the thiolate anion of glutathione on a carbon atom alpha to the ring nitrogen, leading to the formation of an amino-thioether conjugate and subsequent ring cleavage.[13][14] This pathway is less common for the more stable, less strained pyrrolidine and piperidine rings, making it a key consideration unique to azetidine-containing drug candidates.[11]
Caption: Competing metabolic pathways for azetidine-containing drugs.
Part 2: Experimental Guide - The Liver Microsomal Stability Assay
To quantitatively assess metabolic stability, the in vitro liver microsomal stability assay is the industry-standard initial screen.[15] It provides a robust and reproducible measure of a compound's susceptibility to Phase I metabolism.[9][16]
-
Trustworthiness through Self-Validation: This protocol is a self-validating system. It includes a "-NADPH" control to measure non-enzymatic degradation and positive control compounds (one high-turnover, one low-turnover) to ensure the microsomal batch is active and the results are benchmarked.
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions in DMSO. For this comparison, you would prepare stocks of your azetidine compound and its pyrrolidine and piperidine analogues.
- Liver Microsomes: Thaw pooled human liver microsomes (e.g., from Corning or BioIVT) at 37°C. Dilute to a final working concentration of 0.5 mg/mL protein in 0.1 M phosphate buffer (pH 7.4).[9][17] Keep on ice.
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15] This system ensures a constant supply of the essential cofactor NADPH throughout the incubation.
- Positive Controls: Prepare stocks of known compounds like Verapamil (high clearance) and Tolbutamide (low clearance) to validate assay performance.
- Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
- In a 96-well plate, combine the diluted microsome solution and the test compound (final concentration typically 1 µM).[9]
- Causality Check: Prepare parallel wells for each compound: one set for the main experiment and another set without the NADPH regenerating system ("-NADPH" control). This control is critical to differentiate enzymatic metabolism from simple chemical instability.[9]
- Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls (add buffer instead).[15]
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 2-3 volumes of the cold quenching solution.[9] The T=0 sample is quenched immediately after adding the compound, before adding NADPH.
3. Sample Analysis:
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[18][19]
4. Data Analysis & Interpretation:
- Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
- Plot the natural logarithm (ln) of the % remaining versus time.
- The slope of the linear regression of this plot is the elimination rate constant (k).
- Half-Life (t½): Calculated as 0.693 / k. This represents the time required for 50% of the compound to be metabolized.[16]
- Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein). This value normalizes the clearance rate to the amount of enzyme present and is a key parameter for predicting in vivo clearance.[15][16]
Part 3: Comparative Data Analysis - A Case Study
To illustrate the potential advantages of the azetidine scaffold, let's consider a hypothetical case study comparing the metabolic stability of three structurally analogous compounds.
| Compound ID | Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| AZ-01 | Azetidine | 55 | 12.6 | Low Clearance |
| PYR-01 | Pyrrolidine | 28 | 24.8 | Moderate Clearance |
| PIP-01 | Piperidine | 19 | 36.5 | High Clearance |
| Verapamil | Control | 9 | 77.0 | High Clearance (Valid Assay) |
| Tolbutamide | Control | > 60 | < 11.5 | Low Clearance (Valid Assay) |
Data is representative and for illustrative purposes.
Analysis of Results:
-
In this example, the azetidine-containing compound AZ-01 demonstrates a significantly longer half-life and lower intrinsic clearance compared to its pyrrolidine and piperidine counterparts.[20]
-
Expert Insight: This suggests that for this particular chemical series, the azetidine ring is less susceptible to CYP-mediated metabolism. This could be due to steric hindrance around the metabolic soft spots or electronic effects imparted by the strained ring. Such a result is highly desirable in early drug discovery, as it predicts a longer half-life in vivo, potentially allowing for less frequent dosing. The higher clearance of PYR-01 and PIP-01 would flag them as needing further chemical modification to block their metabolic liabilities.
-
Next Steps: If AZ-01 still showed moderate clearance, the next logical step would be a "metabolite identification" study. By analyzing the quenched samples for new molecular species, one could determine if the clearance is driven by classical oxidation or the unique GST-mediated ring-opening pathway, guiding the next round of chemical synthesis.
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A Senior Application Scientist's Guide to Validating Target Engagement for Ligands Derived from 1-(4-Aminophenyl)azetidine-3-carboxylic Acid
Introduction: The Criticality of Target Engagement
In the landscape of modern drug discovery, the synthesis of a novel chemical entity is merely the opening chapter. For ligands derived from promising scaffolds like 1-(4-aminophenyl)azetidine-3-carboxylic acid—a structure offering a unique three-dimensional geometry and versatile synthetic handles—the subsequent and most critical question is: does the compound bind its intended target in a biologically relevant system? Answering this question, a process known as target engagement validation, is fundamental to establishing a clear mechanism of action (MoA), building robust structure-activity relationships (SAR), and ultimately, de-risking a program's progression towards clinical trials.[1][2] Failure to rigorously confirm target engagement is a leading cause of late-stage attrition, where compounds fail due to a lack of efficacy or unforeseen toxicity.[2]
This guide provides a comparative analysis of state-of-the-art methodologies for confirming and quantifying the interaction between small molecules, exemplified by derivatives of the this compound scaffold, and their protein targets. We will delve into the causality behind experimental choices, provide detailed protocols for key cellular assays, and present a framework for integrating orthogonal methods to build an irrefutable case for target engagement.
Comparative Analysis of Key Target Engagement Methodologies
The choice of an assay for confirming target engagement is a strategic decision guided by the nature of the target, the stage of the drug discovery program, and the specific questions being asked.[1] A multi-pronged approach, combining methods that provide insights in different contexts (e.g., cellular vs. biochemical, qualitative vs. quantitative), yields the most comprehensive and trustworthy results.
Below is a comparison of four powerful and widely adopted techniques.
| Method | Principle | Pros | Cons | Ideal Use Case |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified.[3][4] | Label-free; confirms target binding in intact cells and even tissues, accounting for cell permeability and intracellular metabolism.[5][6] | Lower throughput for traditional Western blot-based readout; indirect measure of binding affinity. | Primary Validation: Confirming a compound engages its intracellular target in a physiological context. Essential for validating hits from phenotypic screens. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between a ligand and a target protein in solution.[7][8] | "Gold standard" for thermodynamics; provides a complete binding profile (KD, ΔH, ΔS, stoichiometry) in a single experiment. Label-free and in-solution.[9] | Requires large quantities of purified, soluble protein and compound; lower throughput; sensitive to buffer composition. | Lead Optimization: Obtaining precise thermodynamic data for potent binders to understand the forces driving the interaction. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures changes in the refractive index at a sensor chip's surface as an analyte flows over an immobilized ligand, allowing for real-time monitoring of binding.[10][11] | Provides real-time kinetic data (kon, koff) in addition to affinity (KD); high sensitivity; amenable to automation.[12][13] | Requires purified protein; one binding partner must be immobilized, which can affect its conformation or activity; potential for non-specific binding to the chip surface. | Hit-to-Lead & Lead Optimization: Detailed kinetic characterization and ranking of compounds; fragment screening. |
| Chemoproteomics (e.g., Kinobeads) | Uses broad-spectrum affinity reagents (e.g., immobilized kinase inhibitors) to pull down a family of proteins from a cell lysate. Target engagement is measured by the compound's ability to compete with the beads for binding to the target.[14][15] | Unbiased, proteome-wide view of a compound's selectivity; identifies both on-target and off-target interactions in a complex biological matrix.[16] | Primarily applicable to competitive inhibitors; requires sophisticated mass spectrometry instrumentation and data analysis pipelines. | Selectivity Profiling: Assessing the specificity of a lead compound against a whole family of related proteins (e.g., the kinome) to anticipate potential off-target effects. |
Experimental Framework for Validation
A robust validation workflow establishes a clear line of evidence from direct biochemical interaction to cellular target engagement. The following diagrams illustrate a logical workflow and the principles of key assays.
Caption: A multi-phase workflow for robust target engagement validation.
Focus Assay 1: Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable tool as it directly assesses target engagement within the complex milieu of an intact cell, thereby integrating cell permeability and metabolic stability into the readout.[17][18] The underlying principle is that ligand binding confers thermodynamic stability to the target protein, increasing its resistance to heat-induced unfolding and aggregation.[3][19]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
This protocol is designed to generate an isothermal dose-response fingerprint (ITDRF) to quantify compound potency in stabilizing its target in cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve ~80-90% confluency on the day of the experiment.
-
Prepare serial dilutions of your this compound derivative in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium on the cells with the compound-containing medium and incubate for a duration determined by the expected time to reach target (typically 1-2 hours).
-
-
Heat Challenge:
-
Pre-heat a thermal cycler or water bath to the predetermined optimal destabilizing temperature (Topt). This temperature should be on the steep part of the protein's melting curve, where stabilization will be most apparent.
-
Harvest cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in a small volume of PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in the thermal cycler for a 3-minute heat challenge.[3] Immediately transfer to ice for 3 minutes to cool.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Senior Application Scientist's Note: Mechanical lysis is preferred over detergent-based lysis here to avoid solubilizing aggregated proteins, which could lead to false negatives.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[3]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
-
-
Quantification:
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a validated antibody specific for the target protein.
-
Quantify the band intensities using densitometry. Plot the normalized band intensity against the compound concentration and fit to a dose-response curve to determine the EC50 for thermal stabilization.
-
Focus Assay 2: Chemoproteomic Competition Binding
This approach is exceptionally powerful for kinase inhibitors, a common target class for aminophenyl-containing scaffolds. It simultaneously confirms on-target binding and reveals off-target liabilities.
Caption: Principle of a Kinobead-based competition binding assay.
-
Lysate Preparation:
-
Grow cells of interest (e.g., a cancer cell line with high target expression) and harvest.
-
Lyse cells in a non-denaturing buffer (e.g., containing NP-40 or CHAPS) with protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine and normalize protein concentration.
-
-
Competitive Binding:
-
Aliquot the cell lysate. To each aliquot, add the this compound derivative at varying final concentrations (e.g., from 1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate for 45-60 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Kinobead Enrichment:
-
Add a slurry of equilibrated Kinobeads to each lysate sample.[15]
-
Incubate for another 60 minutes at 4°C with rotation. During this time, kinases not occupied by the free inhibitor will bind to the immobilized inhibitors on the beads.
-
-
Washing and Digestion:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer and then with a buffer of decreasing salt concentration to remove non-specific binders.
-
Senior Application Scientist's Note: This wash is critical. Insufficient washing leads to high background, while overly stringent washing can elute weak but specific interactors.
-
Resuspend the beads in a digestion buffer and add trypsin. Digest the captured proteins overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a label-free quantification software to determine the relative abundance of each identified protein in each sample compared to the DMSO control.[15]
-
Plot the remaining protein abundance on the beads against the free inhibitor concentration for each identified protein. This allows for the calculation of an apparent dissociation constant (Kdapp) for every protein, revealing both the intended target and any off-targets.[15]
-
Interpreting the Data: A Holistic View
The true power of this approach lies in synthesizing the data from these orthogonal assays.
Hypothetical Data for Ligand 'AZD-123' (A Fictional Derivative):
| Assay | Metric | Result | Interpretation |
| ITC | KD | 50 nM | AZD-123 binds its purified target protein with high affinity in a direct, 1:1 stoichiometric interaction. |
| CETSA | EC50 (Stabilization) | 250 nM | AZD-123 is cell-permeable and engages its target inside intact cells, albeit with ~5-fold lower apparent potency than in the biochemical assay. This is expected due to cellular factors. |
| Kinobeads | Kdapp (On-Target) | 220 nM | Confirms target engagement in a complex lysate at a potency consistent with the cellular CETSA data. |
| Kinobeads | Kdapp (Off-Target X) | 5,000 nM | AZD-123 shows a >20-fold selectivity window for its intended target over the most potent off-target identified, providing confidence in its specificity. |
Validating target engagement for novel ligands, such as those derived from the this compound scaffold, is a non-negotiable cornerstone of successful drug discovery. A sequential and multi-faceted strategy provides the highest level of confidence. Beginning with a cellular method like CETSA confirms that the compound can reach and bind its target in a physiological setting.[5][17] Following this, quantitative biophysical techniques such as ITC or SPR can elucidate the precise thermodynamics and kinetics of the interaction with the purified protein.[9][10] Finally, broad-spectrum profiling with chemoproteomics places this interaction in the context of the wider proteome, defining the compound's selectivity profile.[16] By integrating these complementary datasets, researchers can build a compelling, data-driven narrative that validates their compound's mechanism of action and justifies its advancement through the drug discovery pipeline.
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A Technical Guide to Comparative Docking Studies of 1-(4-Aminophenyl)azetidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies on 1-(4-aminophenyl)azetidine-3-carboxylic acid derivatives. As a senior application scientist, this document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring a robust, self-validating workflow. We will explore the theoretical underpinnings of molecular docking, detail a practical application against a relevant biological target, and provide the necessary steps to analyze and interpret the results.
Introduction: The Promise of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain and conformational rigidity offer unique three-dimensional topologies that can lead to enhanced binding affinity and selectivity for biological targets.[2] The this compound core, in particular, presents a versatile framework for the design of novel therapeutics. While the specific biological activities of derivatives from this scaffold are still under broad investigation, related azetidine-containing molecules have shown promise as inhibitors of various enzyme classes, including kinases and proteases.[3][4]
This guide will use Aurora Kinase A as a primary example of a therapeutic target to illustrate a comparative docking workflow. As a serine/threonine kinase crucial for cell cycle regulation, its dysregulation is implicated in numerous cancers, making it a well-validated target for inhibitor design. We will also briefly touch upon Cathepsin K, a cysteine protease involved in bone resorption, as an alternative target class to demonstrate the broader applicability of these computational methods.
The Rationale of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a protein target of known three-dimensional structure. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of a ligand to a target. A lower binding energy generally indicates a more stable and potentially more potent protein-ligand complex.[6]
Experimental Workflow: A Self-Validating System
A robust docking protocol is a self-validating one. This means incorporating controls and cross-verification steps to ensure the reliability of the results. Our workflow is designed with this principle in mind.
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Experimental Protocol: Aurora Kinase A
This protocol will utilize AutoDock Vina, a widely used and freely available software for molecular docking.[7]
Part 1: Target Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of Aurora Kinase A in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2X6E .[8] This structure contains the inhibitor CCT137444, which will serve as our reference.
-
Prepare the Receptor:
-
Load the 2X6E.pdb file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand (CCT137444). Save the isolated protein as a new PDB file.
-
Using AutoDockTools (part of the MGLTools suite), add polar hydrogens and compute Gasteiger charges for the protein.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
-
Test Compounds: The this compound derivatives to be tested should be sketched in a 2D chemical drawing program and saved in a common format like MOL or SDF.
-
Reference Compounds: Select known Aurora Kinase A inhibitors for comparison. Examples include:
-
Alisertib (MLN8237)
-
Barasertib (AZD1152)
-
Danusertib (PHA-739358)
-
-
Ligand Preparation Workflow:
-
For each ligand, generate a 3D structure using a program like Avogadro or Open Babel.
-
Perform an energy minimization of each 3D structure using a force field like MMFF94.
-
Using AutoDockTools, assign Gasteiger charges and define the rotatable bonds.
-
Save each prepared ligand in the PDBQT format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: The grid box defines the search space for the docking algorithm.
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Center the grid box on the active site of Aurora Kinase A. A reliable way to do this is to use the coordinates of the co-crystallized ligand from the original PDB file (2X6E).
-
Ensure the grid box dimensions are large enough to accommodate the ligands being docked. A size of 25 x 25 x 25 Å is often a good starting point.
-
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, referencing your configuration file.
Part 4: Protocol Validation
Before docking your test compounds, it is crucial to validate your docking protocol. This is achieved by re-docking the co-crystallized ligand (CCT137444 from 2X6E) back into the binding site of Aurora Kinase A. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.[9]
Data Presentation and Analysis
The output from AutoDock Vina will provide the binding affinity (in kcal/mol) and the predicted binding poses for each ligand.
Comparative Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Test Derivative 1 | -8.5 | Leu139, Val147, Ala213 |
| Test Derivative 2 | -7.9 | Gly216, Leu263 |
| Alisertib (Reference) | -9.2 | Ala213, Lys162, Glu211 |
| Barasertib (Reference) | -9.0 | Leu139, Tyr212, Ala213 |
| Danusertib (Reference) | -8.8 | Leu139, Val147, Leu263 |
| CCT137444 (Re-docked) | -9.5 (RMSD: 1.2 Å) | Ala213, Lys162, Leu263 |
Note: The binding affinities and interacting residues in this table are hypothetical and for illustrative purposes only.
Visualization of Binding Interactions
The predicted binding poses should be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer. This allows for the detailed examination of the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Caption: A schematic of potential interactions between a test derivative and Aurora Kinase A.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of this compound derivatives. By following this workflow, researchers can generate reliable in silico data to guide the synthesis and biological evaluation of novel compounds. The principles and protocols described herein are readily adaptable to other protein targets, providing a versatile framework for computational drug discovery. Future work should focus on validating the in silico predictions through in vitro biochemical assays to establish a clear structure-activity relationship for this promising class of molecules.
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. [Link]
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3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2025). ResearchGate. [Link]
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Pharmacophore model depicting the features from predicted for various thiazetidine ligands in the dataset. (n.d.). ResearchGate. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. [Link]
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887595-85-9| Chemical Name : this compound. (n.d.). Pharmaffiliates. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Aminophenyl)azetidine-3-carboxylic acid
As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to the responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 1-(4-Aminophenyl)azetidine-3-carboxylic acid (CAS No. 887595-85-9), a compound utilized in pharmaceutical research and drug development. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reflecting a commitment to safety and sustainability that builds trust and goes beyond the product itself.
The core principle guiding this protocol is that all research-generated chemical waste must be managed in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] This compound, like many novel pharmaceutical intermediates, must be treated as regulated hazardous waste until proven otherwise.[4][5][6]
Part 1: Hazard Identification and Risk Assessment
-
Aromatic Amines: This class of compounds is associated with significant health risks. Aromatic amines can be toxic, and many are considered suspect human carcinogens.[7][8] They can cause skin irritation and sensitization, and exposure may lead to systemic effects.[7][9]
-
Carboxylic Acids: While often less hazardous than aromatic amines, carboxylic acids can be corrosive or irritating to the skin and eyes.
-
Inferred Hazards: Based on a similar compound, 1-(4-aminophenyl)piperidine-4-carboxylic acid, the likely hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[10] It may also be harmful if swallowed.[10]
Therefore, all waste containing this compound, including pure compound, solutions, and contaminated lab materials, must be handled as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[3][11]
Summary of Key Safety & Disposal Information
| Parameter | Guideline | Rationale & Sources |
| Waste Classification | Hazardous Chemical Waste | Due to the presence of an aromatic amine group and potential for skin/eye irritation and toxicity.[4][6][7][10] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation, Acute Toxicity (Oral) | Inferred from structurally similar compounds and the known hazards of aromatic amines.[8][9][10] |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles/Face Shield, Lab Coat | To prevent skin and eye contact during handling and disposal procedures.[10][12] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent violent reactions, degradation, or the release of hazardous gases.[13][14][15] |
| Disposal Container | Clearly Labeled, Sealable, Chemically Compatible (e.g., HDPE or Glass Bottle) | To ensure safe containment, prevent leaks, and comply with hazardous waste regulations.[1][13] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation at the lab bench to its final collection by authorized personnel.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[12]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[12]
-
Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned.
-
Ventilation: All handling of the solid compound or concentrated solutions should be done inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][14]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Never mix waste containing this compound with incompatible waste streams, particularly strong oxidizing agents or strong bases.[13][15]
-
Solid vs. Liquid: Collect solid waste (e.g., leftover compound, contaminated weigh paper) separately from liquid waste (e.g., reaction mixtures, solutions).
-
Contaminated Materials: Items such as gloves, pipette tips, and wipes that are contaminated with the compound should be collected in a designated, sealed plastic bag or container and treated as hazardous solid waste.[6]
Step 3: Containerization
The choice of container is crucial for safe storage and transport.
-
Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top cap.[1][3] Ensure the container is in good condition with no cracks or leaks.
-
Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[1]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when waste is being added.[14][15]
Step 4: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Use a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.[3][13]
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound" (no formulas or abbreviations).[3]
-
For mixtures, list all constituents and their approximate percentages.[3][13]
-
The date of waste generation.[3]
-
The principal investigator's name and lab location.[3]
-
Checkmarks indicating the relevant hazards (e.g., Irritant, Toxic).[3]
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Labs must designate a specific location for the temporary storage of hazardous waste.
-
Designate an SAA: The SAA must be at or near the point of waste generation and under the control of lab personnel.[13][16]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][15] Segregate incompatible waste streams within the SAA.[13]
-
Accumulation Time: A full waste container must be removed from the SAA within three days. Partially filled containers can remain for up to one year, but it is best practice to request routine pickups to keep waste volumes minimal.[13]
Step 6: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or an equivalent office.[3][4]
-
Licensed Carrier: Only a licensed hazardous waste carrier is permitted to transport and ultimately dispose of the chemical waste, typically through high-temperature incineration.[1][10]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Part 3: Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is vital to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including gloves, goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill:
-
For Solids: Carefully sweep up the material and place it into a sealed container for disposal as hazardous waste.[17][18] Avoid creating dust.[14]
-
For Liquids: Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[10][19] Do not use combustible materials like paper towels for large spills.
-
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent, and collect all cleanup materials in a sealed bag or container.
-
Dispose of Cleanup Materials: Label the container holding the spill cleanup materials as hazardous waste, listing all chemical components.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.
By adhering to this comprehensive disposal guide, researchers can ensure that their work with this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.
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A Senior Application Scientist's Guide to Handling 1-(4-Aminophenyl)azetidine-3-carboxylic Acid: A Framework for Proactive Laboratory Safety
This document provides essential safety and handling protocols for 1-(4-Aminophenyl)azetidine-3-carboxylic acid (CAS No. 887595-85-9). As a matter of scientific integrity, it must be noted that specific, comprehensive toxicological data for this compound is not extensively published.[1][2] Therefore, this guide is built upon a foundation of risk assessment derived from the chemical's structural motifs: the azetidine ring, the aminophenyl group, and the carboxylic acid functional group. The procedures outlined here are designed to provide a robust framework for safety, treating the compound with the caution required for new chemical entities. This guide should supplement, not replace, your institution's specific safety protocols and a thorough review of any available Safety Data Sheet (SDS).
Presumed Hazard Profile: A Structural Analogy Approach
To establish a reliable safety protocol, we must infer the potential hazards of this compound by analyzing its constituent parts.
-
Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic amine. Such structures can be reactive.[3] Analogs containing the azetidine ring are often classified as irritants.[4] Safety data for related azetidine compounds consistently warns of potential skin, eye, and respiratory irritation.[4]
-
Aminophenyl Group: Aromatic amines, particularly aminophenol derivatives, are a well-known class of compounds with the potential to act as skin sensitizers, capable of causing allergic reactions upon contact.[5] An SDS for a structurally similar compound, 1-(4-aminophenyl)piperidine-4-carboxylic acid, explicitly lists skin irritation, eye irritation, and respiratory irritation as hazards.[2]
-
Carboxylic Acid Functionality: While often less aggressive than mineral acids, organic carboxylic acids can be irritants or corrosive, particularly to the eyes and skin.[6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a self-validating system of protection where each component mitigates a specific risk.
| Protection Type | Specification | Scientific Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over goggles during procedures with a high risk of splashing (e.g., bulk transfers, solution preparation).[3][7] | The presumed irritant nature of the compound necessitates robust protection against splashes and airborne particles. Goggles provide a seal around the eyes, which safety glasses do not. A face shield protects the entire face from splashes.[3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Minimum 4mil thickness for incidental contact.[3][8] | Prevents direct skin contact, mitigating the risk of irritation and potential sensitization.[3] Gloves must be inspected for defects before each use and removed promptly and properly after handling the material.[7] |
| Body Protection | A long-sleeved, knee-length laboratory coat made of a chemical-resistant material. Closed-toe shoes are required at all times.[3] | Protects skin on the arms and body from accidental splashes and contamination of personal clothing. Closed-toe shoes prevent injury from spills.[3] |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. For spill cleanup or handling bulk powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[3][9] | The primary engineering control is a fume hood to prevent inhalation of airborne powder or aerosols.[9] A respirator provides protection if these primary controls are breached or unavailable. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls & Preparation
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[3][9]
-
Safety Equipment Verification: Before starting work, confirm the location and operational status of the nearest safety shower and eyewash station.[8]
-
Area Decontamination: Ensure the work surface is clean and free of clutter. Prepare a plastic-backed absorbent liner on the work surface to contain any minor spills.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Material Transfer: When weighing the solid compound, perform the task inside the fume hood. Use anti-static weigh boats or paper. Handle the container and spatula gently to avoid creating airborne dust.
-
Solution Preparation: Add the solid to the solvent slowly. If sonication or heating is required, ensure the vessel is loosely capped to prevent pressure buildup.
-
Post-Handling: After completing the work, decontaminate any equipment used with an appropriate solvent. Wipe down the work area within the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
Storage Requirements
-
Container: Store the compound in its original, tightly sealed container.[7][9]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]
-
Peroxide Formation: While not specifically identified as a peroxide-former, the general class of amine-containing compounds can be susceptible to degradation. As a best practice for all laboratory chemicals, date the container upon receipt and opening.[10] For long-term storage, consider periodic evaluation for signs of degradation like discoloration.[11]
Emergency & Disposal Workflow
A pre-planned response to emergencies and a clear disposal pathway are essential components of a complete safety protocol.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[4][7]
Disposal Plan
All waste containing this compound, including empty containers, must be treated as hazardous waste.[12]
Caption: Waste Disposal Workflow for this compound.
Proactive Safety Logic
Effective safety is not merely following rules but understanding the logic that underpins them. The following workflow illustrates the decision-making process for ensuring adequate protection when handling this compound.
Caption: A logic-driven workflow for selecting appropriate PPE.
By integrating this expert-driven, precautionary approach, researchers can handle this compound with a high degree of confidence and safety, protecting both themselves and the integrity of their work.
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Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. Benchchem. 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
